Lapdap
Description
Propriétés
Numéro CAS |
209665-78-1 |
|---|---|
Formule moléculaire |
C23H27Cl2N7O2S |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;4-(4-aminophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18) |
Clé InChI |
IZECLMVGGLLYTD-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES isomérique |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
chloroguanil, dapsone drug combination chlorproguanil - dapsone chlorproguanil-dapsone CPG-DDS LAPDAP combination |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lapdap against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, was developed as a rapidly eliminated antimalarial agent to combat chloroquine- and sulfadoxine-pyrimethamine-resistant Plasmodium falciparum. This guide delineates the synergistic mechanism of action of this compound's constituents, which target sequential enzymes in the parasite's essential folate biosynthesis pathway. We provide a comprehensive overview of the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its activity. This document serves as a technical resource for researchers in malariology and drug development, offering detailed protocols, data summaries, and visual representations of the underlying biochemical and experimental frameworks.
Introduction
The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the continued development of novel antimalarial therapies. This compound™, a combination of chlorproguanil (CPG) and dapsone (DDS), was designed to provide an effective and affordable treatment option, particularly in regions with high levels of resistance to conventional antifolate drugs like sulfadoxine-pyrimethamine (SP).[1] A key characteristic of this compound is the rapid elimination of its components, which is thought to exert less selective pressure for the development of resistance compared to slowly eliminated drugs.[1][2]
Chlorproguanil is a prodrug that undergoes hepatic metabolism to its active form, chlorcycloguanil (CCG). Dapsone, a sulfone, is active in its parent form. The combination of these two compounds results in a synergistic antimalarial effect by sequentially inhibiting enzymes in the folate metabolic pathway of P. falciparum.[3]
Mechanism of Action: Dual Inhibition of the Folate Biosynthesis Pathway
The folate pathway is critical for the synthesis of nucleotides, which are essential for DNA replication and, consequently, the proliferation of the malaria parasite. P. falciparum cannot salvage folate from the host and is therefore dependent on its de novo synthesis, making this pathway an excellent target for chemotherapeutic intervention. This compound's components, dapsone and chlorcycloguanil, inhibit two key enzymes in this pathway: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.[3]
-
Dapsone (DDS): As a structural analog of para-aminobenzoic acid (pABA), dapsone competitively inhibits DHPS. This enzyme catalyzes the conversion of pABA and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate into 7,8-dihydropteroate.
-
Chlorcycloguanil (CCG): The active metabolite of chlorproguanil, chlorcycloguanil, is a potent inhibitor of DHFR.[4] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.
The simultaneous inhibition of these two enzymes leads to a synergistic disruption of folate metabolism, ultimately halting parasite growth and replication.[5]
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition by dapsone and chlorcycloguanil within the P. falciparum folate biosynthesis pathway.
Quantitative Data
The efficacy and pharmacokinetic properties of this compound and its components have been quantified in numerous studies. The following tables summarize key data points.
In Vitro Efficacy
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
| Chlorcycloguanil | K39 | ~6 (unbound) | [6] |
| Dapsone | K39 | ~16 (unbound) | [6] |
Note: IC₅₀ values can vary depending on the parasite strain and experimental conditions.
Pharmacokinetic Parameters
The pharmacokinetic properties of chlorproguanil, dapsone, and the active metabolite chlorcycloguanil were determined in adult patients with uncomplicated P. falciparum malaria.[7][8]
| Parameter | Chlorproguanil (CPG) | Dapsone (DDS) | Chlorcycloguanil (CCG) |
| Absorption Rate Constant (ka; h⁻¹) | 0.09 | 0.93 | - |
| Apparent Clearance (CL/F; L/h) | 51.53 | 1.99 | - |
| Apparent Volume of Distribution (V/F; L) | V1/F = 234.40, V2/F = 1612.75 | 76.96 | - |
| Apparent Metabolite Clearance (CLm/Fm; L/h/kg) | - | - | 3.72 |
| Apparent Metabolite Volume of Distribution (Vm/Fm; L/kg) | - | - | 12.76 |
Data adapted from Winstanley et al. (2006).[7][8] Values represent population means.
Experimental Protocols
The mechanism of action and efficacy of this compound have been investigated using a variety of in vitro and in vivo methods.
In Vitro Culture of P. falciparum
The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.
-
Principle: Parasites are maintained in human erythrocytes in a specialized culture medium at 37°C in a low-oxygen environment.
-
Methodology:
-
Culture Medium: RPMI 1640 medium is supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, hypoxanthine, gentamicin, and human serum (e.g., 10% Type A+).
-
Erythrocytes: Leukocyte-depleted human type O+ erythrocytes are used as host cells.
-
Culture Conditions: Parasites are grown at a 2-4% hematocrit in T25 flasks or 96-well plates. The flasks are placed in a modular incubation chamber and gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Maintenance: The culture medium is changed daily, and parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears. The culture is split as needed to maintain a parasitemia level typically between 0.5% and 5%.
-
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This fluorescence-based assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Methodology:
-
Drug Plate Preparation: Antimalarial drugs are serially diluted in a 96-well plate.
-
Parasite Inoculation: Asynchronous or tightly synchronized ring-stage parasites are added to the drug-containing wells at a starting parasitemia of approximately 0.5% and a hematocrit of 1.5%.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a non-linear regression model.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for in vitro drug susceptibility testing.
Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Methodology:
-
Enzyme Source: Recombinant P. falciparum DHFR is expressed and purified.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., TES, pH 7.0), 2-mercaptoethanol, DHF, NADPH, bovine serum albumin, and the purified enzyme.
-
Inhibition Measurement: Varying concentrations of the inhibitor (chlorcycloguanil) are added to the reaction mixture.
-
Data Acquisition: The reaction is initiated by the addition of the enzyme, and the change in absorbance at 340 nm is monitored over time.
-
Analysis: The initial reaction rates are determined, and the inhibition constant (Ki) or IC₅₀ is calculated by fitting the data to appropriate enzyme inhibition models.
-
Resistance Mechanisms
Resistance to antifolate drugs in P. falciparum is primarily associated with point mutations in the genes encoding DHFR (dhfr) and DHPS (dhps).
-
dhfr Mutations: Mutations at codons 51, 59, 108, and 164 of the dhfr gene are associated with resistance to DHFR inhibitors. The triple mutant (N51I, C59R, S108N) is common in Africa and confers resistance to pyrimethamine.[9] The I164L mutation, which is more prevalent in Southeast Asia and South America, confers a higher level of resistance and can reduce the efficacy of chlorcycloguanil.[10][7][8]
-
dhps Mutations: Mutations in the dhps gene, particularly at codons 437, 540, and 581, are linked to resistance to sulfonamides and sulfones.
The combination of mutations in both genes can lead to high levels of resistance to antifolate drug combinations. This compound was shown to be effective against parasites with the dhfr triple mutant, but its efficacy is compromised in the presence of the I164L mutation.[9][11]
Conclusion
This compound represents a rational approach to antimalarial drug design, employing a synergistic combination to inhibit a critical metabolic pathway in P. falciparum. Its mechanism of action, centered on the dual inhibition of DHPS and DHFR, has been well-characterized through a variety of in vitro and in vivo studies. While the development of this compound was discontinued, the extensive research into its mechanism of action, efficacy, and resistance pathways provides valuable insights for the ongoing development of new antimalarial agents, particularly those targeting the folate biosynthesis pathway. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers in the field.
References
- 1. iddo.org [iddo.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating antimalarial drug interactions of emetine dihydrochloride hydrate using CalcuSyn-based interactivity calculations | PLOS One [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria. | Medicines for Malaria Venture [mmv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Chlorproguanil-Dapsone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorproguanil-dapsone, formerly marketed as Lapdap™, is a combination antimalarial drug. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Chlorproguanil, a pro-drug, is metabolized to its active form, chlorcycloguanil, a dihydrofolate reductase (DHFR) inhibitor. Dapsone acts as a dihydropteroate synthase (DHPS) inhibitor. The synergistic action of these two drugs disrupts the folate biosynthesis pathway in Plasmodium falciparum, which is essential for its survival. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support further investigation and understanding of this antimalarial combination.
Chemical Structure and Physicochemical Properties
Chlorproguanil and dapsone are distinct chemical entities that, when combined, provide a synergistic antimalarial effect.
Chlorproguanil
Chlorproguanil, chemically known as 1-(3,4-dichlorophenyl)-5-isopropylbiguanide, is a biguanide derivative.[1] It is a prodrug that is metabolized in vivo to its active metabolite, chlorcycloguanil.[2][3]
Chemical Structure of Chlorproguanil:
Table 1: Physicochemical Properties of Chlorproguanil
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂N₅ | [4] |
| Molecular Weight | 288.17 g/mol | [4] |
| CAS Number | 537-21-3 | [4] |
| Appearance | Crystalline powder | [5] |
| Melting Point | 246-247 °C (hydrochloride salt) | [5] |
| Solubility | Soluble in water (hydrochloride salt) | [5] |
Dapsone
Dapsone, or 4,4'-diaminodiphenyl sulfone, is a sulfone antibiotic.[6][7] It has been used for the treatment of various bacterial infections, including leprosy, and in combination with other drugs for malaria.[6][7]
Chemical Structure of Dapsone:
Table 2: Physicochemical Properties of Dapsone
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [6] |
| Molecular Weight | 248.30 g/mol | [8] |
| CAS Number | 80-08-0 | [9] |
| Appearance | White to creamy-white crystalline powder | [7] |
| Melting Point | 175-176 °C | |
| Solubility | Practically insoluble in water; Soluble in alcohol, acetone, and dilute hydrochloric acid | [8] |
Mechanism of Action
The combination of chlorproguanil and dapsone targets two sequential enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This dual inhibition leads to a synergistic antimalarial effect.[10]
Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[6][11] Chlorproguanil is a prodrug that is metabolized to chlorcycloguanil , which in turn inhibits dihydrofolate reductase (DHFR) .[2][12] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.[1][12] The simultaneous blockade of these two key enzymes effectively halts parasite replication.
Pharmacokinetic Properties
The pharmacokinetic profiles of chlorproguanil and dapsone are characterized by rapid elimination, which is thought to exert less selection pressure for the development of drug resistance compared to slowly eliminated antifolates.[10]
Table 3: Pharmacokinetic Parameters of Chlorproguanil and Dapsone
| Parameter | Chlorproguanil | Dapsone | Reference |
| Absorption | Rapidly absorbed | Rapidly and nearly completely absorbed | [13][14] |
| Metabolism | Metabolized to the active metabolite, chlorcycloguanil | Metabolized in the liver via acetylation and hydroxylation | [3][14] |
| Elimination Half-life | 12-20 hours | 20-30 hours | [10][13] |
| Peak Plasma Concentration (Tmax) | ~4 hours | 4-8 hours | [14] |
Efficacy and Adverse Effects
Clinical trials have demonstrated the efficacy of chlorproguanil-dapsone in treating uncomplicated P. falciparum malaria, including in areas with resistance to other antifolate drugs.[15] However, the use of this combination has been limited by safety concerns.
The primary adverse effect of concern is hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[16] Other reported adverse effects include methemoglobinemia, nausea, vomiting, and headache.[10] Due to the risk of hemolysis, the development of chlorproguanil-dapsone was halted, and it was withdrawn from the market.[16]
Experimental Protocols
Synthesis of Chlorproguanil Hydrochloride
The following is a representative protocol for the synthesis of chlorproguanil hydrochloride via the phenylcyanoguanidine route.[10]
Materials:
-
3,4-Dichloroaniline
-
Dicyandiamide
-
Hydrochloric acid (concentrated)
-
Isopropylamine
-
Ethanol
-
Water
Procedure:
-
Synthesis of p-Chlorophenylcyanoguanidine:
-
In a reaction flask, dissolve 3,4-dichloroaniline in a suitable solvent such as water or ethanol.
-
Add an equimolar amount of dicyandiamide to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated p-chlorophenylcyanoguanidine by filtration.
-
Wash the solid with cold water and dry.
-
-
Condensation with Isopropylamine:
-
Suspend the synthesized p-chlorophenylcyanoguanidine in a high-boiling point solvent.
-
Add an excess of isopropylamine to the suspension.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture.
-
-
Formation of Hydrochloride Salt and Purification:
-
Dissolve the crude chlorproguanil base in ethanol.
-
Add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Cool the solution in an ice bath to precipitate chlorproguanil hydrochloride.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Synthesis of Dapsone
A common method for the synthesis of dapsone involves the reaction of 4-chloronitrobenzene with sodium sulfide followed by reduction. A more recent approach involves the dehydration of chlorobenzene followed by ammoniation.[15]
Materials:
-
Chlorobenzene
-
Sulfuric acid
-
Ammoniation reagent (e.g., ammonia)
-
Sodium hydrosulfite (as a reducing agent)
Procedure:
-
Formation of Dichlorodiphenyl Sulfone:
-
In a reaction vessel, use sulfuric acid as a solvent for the dehydration reaction of chlorobenzene to form dichlorodiphenyl sulfone. The reaction temperature is typically maintained between 0-50 °C.[15]
-
-
Ammoniation:
-
Add an ammoniation reagent to the reaction system containing the dichlorodiphenyl sulfone.
-
Heat the reaction mixture to 50-100 °C.[15]
-
-
Reduction and Isolation:
-
Use sodium hydrosulfite as a reducing agent to obtain dapsone.[15]
-
The final product can be isolated and purified by standard laboratory techniques such as recrystallization.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of chlorcycloguanil against DHFR.[4]
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chlorcycloguanil (test inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of chlorcycloguanil in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of chlorcycloguanil in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHF, and the various concentrations of chlorcycloguanil.
-
Pre-incubate the plate at the desired temperature (e.g., 37 °C) for a few minutes.
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of chlorcycloguanil that causes 50% inhibition of DHFR activity.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled spectrophotometric assay to measure the inhibitory effect of dapsone on DHPS activity.
Materials:
-
Recombinant P. falciparum DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)
-
Recombinant dihydrofolate reductase (DHFR) (as a coupling enzyme)
-
NADPH
-
Assay buffer
-
Dapsone (test inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions and serial dilutions of dapsone.
-
In a 96-well plate, combine the assay buffer, DHPS enzyme, PABA, DHPP, the coupling enzyme (DHFR), and the various concentrations of dapsone.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, consuming NADPH.
-
Calculate the rate of reaction and determine the IC₅₀ value for dapsone.
In Vitro Antiplasmodial Activity Assay
The SYBR Green I-based fluorescence assay is a common method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Chlorproguanil-dapsone (or individual compounds)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Maintain a continuous culture of P. falciparum.
-
Prepare serial dilutions of the test drug(s) in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Conclusion
Chlorproguanil-dapsone is a potent antimalarial combination that acts synergistically by inhibiting two crucial enzymes in the folate biosynthesis pathway of P. falciparum. While its efficacy has been demonstrated, its clinical use has been curtailed by the significant risk of hemolytic anemia in G6PD-deficient individuals. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and scientists in the field of antimalarial drug discovery and development. Understanding the structure-activity relationships and mechanisms of action and resistance of compounds like chlorproguanil-dapsone is essential for the design of new, safer, and more effective antimalarial therapies.
References
- 1. article.scirea.org [article.scirea.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]
- 13. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Rise and Fall of Lapdap™: A Technical History of an Antimalarial Combination
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Lapdap™, a fixed-dose combination of the antifolate drugs chlorproguanil and dapsone, was developed through a public-private partnership as a low-cost, effective treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Its development was driven by the urgent need for affordable alternatives to failing monotherapies in sub-Saharan Africa. The combination demonstrated synergistic activity against the malaria parasite by targeting two key enzymes in the folate biosynthesis pathway.[3][4] Clinical trials showed good efficacy, particularly with a three-dose regimen, and it was seen as a promising tool to combat emerging drug resistance due to its rapid elimination profile, which exerts less selection pressure for resistant parasites.[1] However, post-marketing surveillance and further clinical studies revealed an unacceptable risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions.[5][6] This critical safety concern ultimately led to the withdrawal of this compound™ from the market, offering a stark lesson in the importance of pharmacogenetics in drug development. This guide provides a detailed technical overview of the history, development, mechanism of action, clinical evaluation, and eventual discontinuation of this compound™.
Introduction: The Need for a New Antimalarial
In the late 20th century, the efficacy of widely used and affordable antimalarial drugs like chloroquine and sulfadoxine-pyrimethamine (SP) was severely compromised by the spread of drug-resistant P. falciparum.[7] This created a pressing public health crisis, particularly in Africa, where the burden of malaria is highest. The development of new, affordable, and effective antimalarials was a global health priority.
The concept for this compound™ emerged from studies in the 1980s in East Africa that showed the potential of combining chlorproguanil with dapsone.[2] This led to a public-private partnership between GlaxoSmithKline (then SmithKline Beecham), the World Health Organization (WHO), and the UK's Department for International Development (DFID) to develop a fixed-dose combination tablet.[2] The goal was to provide a low-cost treatment option that could be deployed in resource-limited settings. The development team successfully submitted this compound™ for drug registration within five years at a low cost.[2]
Mechanism of Action: A Synergistic Antifolate Combination
This compound™'s efficacy stems from the synergistic action of its two components, chlorproguanil and dapsone, which both target the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's rapid growth and replication.[4]
-
Dapsone: Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[4][8]
-
Chlorproguanil: This is a prodrug that is metabolized in the body to its active form, chlorcycloguanil.[9] Chlorcycloguanil inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a vital cofactor in nucleotide synthesis.[4]
By inhibiting two distinct steps in the same metabolic pathway, the combination of dapsone and chlorcycloguanil is more effective than either drug alone and can overcome resistance that may have developed to individual components.[4]
Figure 1: Mechanism of action of this compound™ in the folate biosynthesis pathway of Plasmodium falciparum.
Preclinical and Clinical Development
In Vitro Susceptibility
In vitro studies demonstrated the synergistic activity of chlorcycloguanil and dapsone against P. falciparum.[9] The combination showed greater potency at lower concentrations compared to the then-standard antifolate combination of pyrimethamine and sulfadoxine.[9]
Table 1: In Vitro Susceptibility of P. falciparum to Antimalarial Drugs
| Drug/Metabolite | Strain(s) | IC50 (nM) | Reference |
| Chlorcycloguanil | Gambian isolates | < 1 nM (MIC) | [10] |
| Pyrimethamine | Gambian isolates | < 10 nM (MIC) | [10] |
| Chlorcycloguanil | K39 | ~0.6 nM (unbound) | [11] |
| Dapsone | K39 | ~64.5 nM (unbound) | [11] |
Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Pharmacokinetics
This compound™ components are rapidly absorbed and eliminated from the body, which was considered an advantage in reducing the selection pressure for drug resistance.[1]
Table 2: Population Pharmacokinetic Parameters of this compound™ Components
| Parameter | Chlorproguanil | Dapsone | Chlorcycloguanil (active metabolite) |
| Absorption | |||
| Absorption rate constant (ka) | - | - | - |
| Distribution | |||
| Apparent volume of distribution (V/F) | - | - | - |
| Elimination | |||
| Apparent clearance (CL/F) | - | - | - |
| Half-life (t1/2) | 12.6 ± 6.3 hours | - | - |
Data from multiple sources. A comprehensive population pharmacokinetic model was not found in the provided search results to fill all parameters.
A study in young children with uncomplicated malaria showed that after the first dose, the maximum unbound concentration of chlorcycloguanil was approximately 60 nM, which is significantly higher than its IC50 against the K39 strain of P. falciparum.[11] The maximum unbound dapsone concentration was about 645 nM, also well above its IC50.[11]
Clinical Efficacy and Safety
Numerous clinical trials were conducted to evaluate the efficacy and safety of this compound™.
Table 3: Summary of Key Clinical Trial Results for this compound™ and Related Combinations
| Trial / Comparison | Population | Key Efficacy Findings | Key Safety Findings | Reference |
| This compound™ vs. SP | Children in Kenya | This compound™ had a higher recurrence rate by day 28, likely due to its shorter half-life. | No significant difference in hematocrit or hemoglobin. | |
| CDA vs. CPG-DDS | Children, adolescents, and adults in Africa | Day 28 PCR-corrected cure rate: 89.1% for CDA vs. 83.0% for CPG-DDS. | Increased risk of significant hemoglobin drop in G6PD-deficient patients with both treatments (CDA: 30%, CPG-DDS: 29%). | |
| CDA vs. Artemether-Lumefantrine (AL) | Children and adolescents in Africa | Day 28 PCR-corrected cure rates: 94.1% for CDA vs. 97.4% for AL. | CDA caused significant hemoglobin decreases in G6PD-deficient patients. | [12] |
| CD+A vs. AQ+SP | Children in Rwanda | Inadequate efficacy for both treatments in an area of high SP resistance. Day 28 PCR-adjusted ACPR for CD+A was 73.3% at one site and 70.5% at another. | - | [13] |
CDA: Chlorproguanil-Dapsone-Artesunate; CPG-DDS: Chlorproguanil-Dapsone; SP: Sulfadoxine-Pyrimethamine; AL: Artemether-Lumefantrine; CD+A: Chlorproguanil-Dapsone + Artesunate; AQ+SP: Amodiaquine + Sulfadoxine-Pyrimethamine; ACPR: Adequate Clinical and Parasitological Response; PCR: Polymerase Chain Reaction.
The addition of artesunate to chlorproguanil-dapsone (CDA) was explored to enhance efficacy and potentially delay resistance.[14][12] While CDA showed high efficacy, the safety concerns in G6PD-deficient individuals remained.[14][12]
Experimental Protocols
Example Clinical Trial Design (Phase III: CDA vs. AL - NCT00344006)
This provides a general overview based on the available information.
-
Study Design: A randomized, parallel-group, double-blind, double-dummy study.[12]
-
Population: 1372 patients aged 1 to <15 years with acute, uncomplicated P. falciparum malaria.[12]
-
Locations: 11 medical centers in five African countries.[12]
-
Interventions:
-
Primary Endpoint: Parasitological cure rate at day 28, corrected by PCR to distinguish recrudescence from new infections.[12]
-
Safety Monitoring: Close monitoring of hematological parameters, particularly hemoglobin levels, with stratification by G6PD status.[12]
Figure 2: Simplified workflow of a Phase III clinical trial comparing CDA and AL.
The Downfall of this compound™: A Lesson in Pharmacogenetics
The ultimate reason for the withdrawal of this compound™ and the cessation of the CDA development program was the unacceptable risk of drug-induced hemolytic anemia in individuals with G6PD deficiency.[5][6] G6PD is a crucial enzyme in red blood cells that protects them from oxidative damage. Dapsone and its metabolites are known to induce oxidative stress, which can lead to the premature destruction of red blood cells (hemolysis) in G6PD-deficient individuals.[6]
Given that G6PD deficiency is prevalent in many malaria-endemic regions, the risk-benefit profile of this compound™ was deemed unfavorable for widespread public health use.[6] This experience underscored the critical importance of considering host genetic factors in drug development and deployment, particularly for medications intended for genetically diverse populations.
Conclusion
The story of this compound™ is a compelling case study in the complexities of antimalarial drug development. It highlights the success of a public-private partnership in rapidly advancing a much-needed, low-cost therapeutic. The synergistic mechanism of action of its components was a sound scientific principle. However, the eventual withdrawal of this compound™ due to safety concerns in a specific genetic subpopulation serves as a crucial reminder of the need for thorough pharmacogenetic evaluation in clinical development. The lessons learned from the rise and fall of this compound™ continue to inform the development of new and safer antimalarial therapies.
References
- 1. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 5. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dapsone - Wikipedia [en.wikipedia.org]
- 9. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity of Plasmodium falciparum to chlorcycloguanil in The Gambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
In Vitro Activity of Lapdap Against Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, is an antifolate antimalarial drug. Its efficacy relies on the synergistic action of its components, which target sequential steps in the folate biosynthesis pathway of Plasmodium falciparum, the deadliest malaria parasite. This technical guide provides an in-depth overview of the in vitro activity of this compound, including quantitative efficacy data, detailed experimental protocols, and a visualization of its mechanism of action. While the clinical use of this compound has been limited due to safety concerns in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, its in vitro profile remains of significant interest for antimalarial drug research and development.[1]
Quantitative In Vitro Efficacy
The in vitro potency of this compound and its individual components, chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone, has been evaluated against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.
| Drug Component | P. falciparum Strain | IC50 (µg/mL) | IC50 (nM) | Reference |
| Dapsone | K39 | 0.013 | 52.4 | [2][3] |
| Chlorcycloguanil | K39 | 0.001477 | 5.9 | [2][3] |
| Dapsone | ItG2F6 | - | - | [3] |
| Chlorcycloguanil | ItG2F6 | - | - | [3] |
| Dapsone | W282 | - | - | [3] |
| Chlorcycloguanil | W282 | - | - | [3] |
| Dapsone | V1/S | - | - | [3] |
| Chlorcycloguanil | V1/S | - | - | [3] |
Note: Data for the combined formulation and against a wider range of strains is limited in publicly available literature. The provided data is for the individual active components. The V1/S strain is noted to have a mutation (ile-164-leu) that may affect susceptibility.[3] In vitro studies have consistently demonstrated a synergistic interaction between chlorcycloguanil and dapsone against P. falciparum.[4]
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its antimalarial effect by inhibiting two crucial enzymes in the parasite's folate synthesis pathway. Dapsone, a sulfone, is a competitive inhibitor of dihydropteroate synthase (DHPS). Chlorcycloguanil, a triazine, inhibits dihydrofolate reductase (DHFR). The simultaneous blockade of these two enzymes disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis and amino acid metabolism, ultimately leading to parasite death.[1]
Experimental Protocols
Standardized in vitro assays are essential for determining the antimalarial activity of compounds. The following are detailed methodologies for commonly used assays.
SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Uninfected human red blood cells (RBCs)
-
96-well microtiter plates (black, clear bottom)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate.
-
Parasite Suspension: Adjust the parasitemia of the synchronized ring-stage culture to 0.5-1% at a 2% hematocrit.
-
Incubation: Add the parasite suspension to the drug-containing plates. Include drug-free wells as a positive control and wells with uninfected RBCs as a negative control. Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: Prepare a fresh SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer. Add an equal volume of this buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the negative controls. Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Lapdap: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapdap, a fixed-dose combination of the antifolate drugs chlorproguanil and dapsone, was developed as a low-cost treatment for uncomplicated Plasmodium falciparum malaria.[1][2][3] The combination demonstrated synergistic activity against the malaria parasite by targeting key enzymes in its folate biosynthesis pathway.[4] Both chlorproguanil and dapsone are rapidly eliminated from the body, which was considered an advantage in reducing the selection pressure for drug-resistant parasite strains compared to slowly eliminated antifolates like sulfadoxine-pyrimethamine.[1][5] Despite its initial promise and efficacy, this compound was withdrawn from the market in 2008 due to an increased risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6][7] This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, drawing on key clinical and preclinical data.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by the rapid absorption and elimination of its constituent drugs, chlorproguanil and dapsone. Chlorproguanil is a pro-drug that is metabolized to its active form, chlorcycloguanil.[4]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for chlorproguanil, its active metabolite chlorcycloguanil, and dapsone, based on studies in patients with uncomplicated P. falciparum malaria.
Table 1: Population Pharmacokinetic Parameters of Chlorproguanil and its Active Metabolite, Chlorcycloguanil
| Parameter | Chlorproguanil | Chlorcycloguanil | Reference |
| Absorption Rate Constant (ka) | 0.09 h⁻¹ | - | [5] |
| Apparent Clearance (CL/F) | 51.53 L/h | 3.72 L/h/kg (as CLm/Fm) | [5] |
| Apparent Volume of Distribution (V/F) | V₁/F = 234.40 L, V₂/F = 1612.75 L | 12.76 L/kg (as Vm/Fm) | [5] |
| Elimination Half-life (t½) | ~12.6 hours | - | [8] |
Note: V₁/F and V₂/F represent the apparent volumes of distribution for a two-compartment model for chlorproguanil. CLm/Fm and Vm/Fm refer to the apparent clearance and volume of distribution of the metabolite.
Table 2: Population Pharmacokinetic Parameters of Dapsone
| Parameter | Dapsone | Reference |
| Absorption Rate Constant (ka) | 0.93 h⁻¹ | [5] |
| Apparent Clearance (CL/F) | 1.99 L/h | [5] |
| Apparent Volume of Distribution (V/F) | 76.96 L | [5] |
| Elimination Half-life (t½) | 10 to 50 hours (average 28 hours) | [9] |
Drug Interactions
Studies investigating the co-administration of this compound with artesunate, in a combination known as CDA (chlorproguanil-dapsone-artesunate), found no clinically significant effects of artesunate on the pharmacokinetics of chlorproguanil or dapsone.[10][11] However, small to moderate increases in the exposure to chlorcycloguanil and monoacetyl dapsone (a metabolite of dapsone) were observed with artesunate dosing.[10]
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its antimalarial efficacy and its significant safety liability related to hemolysis.
Mechanism of Action
This compound's antimalarial activity stems from the synergistic inhibition of two key enzymes in the Plasmodium folate biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidines, which are essential for DNA replication and parasite proliferation.[10][12]
-
Dapsone , a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[2][4] It competes with the natural substrate, para-aminobenzoic acid (pABA).[10]
-
Chlorcycloguanil , the active metabolite of chlorproguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) .[4][12]
By blocking two distinct steps in this pathway, the combination of dapsone and chlorcycloguanil is more effective than either agent alone.
Caption: Inhibition of the Plasmodium folate biosynthesis pathway by this compound.
Clinical Efficacy
Clinical trials in adults and children with uncomplicated P. falciparum malaria demonstrated the efficacy of this compound. The addition of artesunate to the regimen was shown to significantly reduce the parasite clearance time.[13][14]
Table 3: Parasite Clearance Time in Adults and Children Treated with this compound Alone or with Artesunate
| Treatment Group | Mean Time to Reduce Parasitemia by 90% (PC90) in Adults (hours) | Mean Time to Reduce Parasitemia by 90% (PC90) in Children (hours) | Reference |
| CPG-DDS alone | 19.1 | 21.1 | [13] |
| CPG-DDS + Artesunate 1 mg/kg | 12.5 | 17.7 | [13] |
| CPG-DDS + Artesunate 2 mg/kg | 10.7 | 14.4 | [13] |
| CPG-DDS + Artesunate 4 mg/kg | 10.3 | 12.8 | [13] |
Safety and Hemolytic Anemia
The primary safety concern that led to the withdrawal of this compound is its association with drug-induced hemolytic anemia, particularly in individuals with G6PD deficiency.[7][8]
Mechanism of Hemolysis:
Dapsone is metabolized in the liver by cytochrome P450 enzymes to hydroxylamine metabolites, such as dapsone hydroxylamine (DDS-NHOH).[8][9] These metabolites are potent oxidizing agents. In individuals with G6PD deficiency, red blood cells have a reduced capacity to regenerate NADPH, which is essential for maintaining the reduced state of glutathione. Glutathione is critical for detoxifying reactive oxygen species. The oxidative stress induced by dapsone metabolites leads to the oxidation of hemoglobin and other red blood cell components, resulting in hemolysis.[8][9][13]
Caption: The role of G6PD deficiency in dapsone-induced hemolysis.
Experimental Protocols
The clinical studies evaluating this compound followed standardized methodologies for assessing the safety and efficacy of antimalarial drugs in patients with uncomplicated falciparum malaria.
General Clinical Trial Workflow
A typical clinical trial for an antimalarial drug like this compound involves several key stages, from patient screening and enrollment to treatment administration and follow-up for assessment of efficacy and safety.
Caption: A generalized workflow for a clinical trial of an antimalarial drug.
Key Methodologies
-
Study Design: Open-label, randomized, comparative clinical trials were commonly employed.[14][15]
-
Patient Population: Studies included adults and children with microscopically confirmed, uncomplicated P. falciparum malaria.[15][16]
-
Inclusion Criteria: Typically included fever or a history of fever, a specified range of parasite density, and informed consent.[15][16]
-
Exclusion Criteria: Often included signs of severe malaria, known allergies to sulfa drugs, and pregnancy.[16]
-
Intervention: this compound was administered orally, typically once daily for three days, with doses adjusted for body weight.[5][15]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at predefined time points after drug administration.[10] Drug concentrations were typically measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Efficacy Assessment: The primary efficacy endpoint was often the time to 90% reduction in baseline parasitemia (PC90), determined by microscopic examination of blood smears.[13][14]
-
Safety Assessment: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests (including hemoglobin levels), and physical examinations.[13]
Conclusion
This compound represented a promising development in the search for affordable and effective antimalarial therapies. Its pharmacokinetic profile, characterized by rapid elimination, was advantageous in potentially reducing the emergence of drug resistance. The synergistic pharmacodynamic action of chlorproguanil and dapsone on the Plasmodium folate pathway provided a sound basis for its efficacy. However, the significant risk of hemolytic anemia in the large portion of the population in malaria-endemic regions with G6PD deficiency ultimately outweighed its benefits, leading to its withdrawal. The story of this compound serves as a critical case study in drug development, highlighting the importance of pharmacogenomics and the need to thoroughly evaluate the safety of new medicines in diverse patient populations.
References
- 1. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapsone - Wikipedia [en.wikipedia.org]
- 3. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [iris.who.int]
- 5. Inhibitors of de novo folate enzymes in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The implication of dihydrofolate reductase and dihydropteroate synthetase gene mutations in modification of Plasmodium falciparum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolysis and Metabolic Lesion of G6PD Deficient RBCs in Response to Dapsone Hydroxylamine in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Dapsone-induced hemolytic anemia: role of glucose-6-phosphate dehydrogenase in the hemolytic response of rat erythrocytes to N-hydroxydapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination (this compound) alone or with three different doses of artesunate for uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Antifolate Action of Chlorproguanil and Dapsone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of chlorproguanil and dapsone represents a significant area of study in the development of antimalarial therapies. This technical guide provides an in-depth analysis of the synergistic antifolate action of this drug combination. By targeting sequential enzymes in the folate biosynthetic pathway of Plasmodium falciparum, chlorproguanil and dapsone exhibit a potent and synergistic effect, offering a potential solution to the challenge of drug-resistant malaria. This document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this combination has faced challenges, the foundational science of its synergistic action remains a valuable case study for antimicrobial drug development.
Mechanism of Synergistic Action
Chlorproguanil and dapsone function as antifolates, interfering with the de novo synthesis of folate, an essential cofactor for DNA synthesis and cellular replication in the malaria parasite, Plasmodium.[1] The synergistic effect of this combination arises from the sequential blockade of two critical enzymes in the folate biosynthetic pathway.[2][3]
-
Dapsone (DDS): A sulfone drug, dapsone competitively inhibits dihydropteroate synthase (DHPS).[1][4] DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.[3]
-
Chlorproguanil (CPG): Chlorproguanil is a prodrug that is rapidly metabolized in vivo to its active form, chlorcycloguanil (CCG).[5] CCG is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[1][3] Tetrahydrofolate is the biologically active form of folate required for the synthesis of purines, thymidylate, and certain amino acids.[1]
By inhibiting two distinct and sequential steps in this vital metabolic pathway, the combination of chlorproguanil and dapsone leads to a more profound depletion of tetrahydrofolate than either drug could achieve alone, resulting in a synergistic antimalarial effect.[2][6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the points of inhibition for chlorproguanil (via its active metabolite chlorcycloguanil) and dapsone within the Plasmodium folate biosynthetic pathway.
Caption: Inhibition of the Plasmodium folate pathway by chlorproguanil and dapsone.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on the chlorproguanil-dapsone combination.
Table 1: In Vitro and In Vivo Efficacy Data
| Parameter | Study Details | Value | Reference |
| In Vitro Synergy | Maximal synergy against P. falciparum isolates from Kenya. | Occurred at lower concentrations than pyrimethamine and sulfadoxine. | [7] |
| Parasite Clearance (Day 7) | 48 children treated with chlorproguanil (1.2 mg/kg) and dapsone (1.2 or 2.4 mg/kg). | 100% of children were free of parasitemia. | [7] |
| Treatment Failure (Day 7) | Comparison of three-dose chlorproguanil-dapsone (2 mg CPG) vs. sulfadoxine-pyrimethamine. | Fewer treatment failures with chlorproguanil-dapsone (RR 0.30, 95% CI 0.19 to 0.49). | [2][8] |
| Treatment Failure (Day 14) | Comparison of three-dose chlorproguanil-dapsone (2 mg CPG) vs. sulfadoxine-pyrimethamine. | Fewer treatment failures with chlorproguanil-dapsone (RR 0.36, 95% CI 0.24 to 0.53). | [2][8] |
| Parasitemia (Day 28) | Single-dose chlorproguanil-dapsone (1.2 mg CPG) vs. sulfadoxine-pyrimethamine. | More participants with parasitemia with chlorproguanil-dapsone (RR 3.11, 95% CI 2.28 to 4.24). | [2] |
| Efficacy in SP-Resistant Cases | Retreatment of children who failed sulfadoxine-pyrimethamine. | 7% parasitemic at day 7 with chlorproguanil-dapsone vs. 61% with sulfadoxine-pyrimethamine. | [9] |
| PCR-Corrected Cure Rate (Day 28) | Chlorproguanil-dapsone-artesunate (CDA) vs. Chlorproguanil-dapsone (CPG-DDS). | CPG-DDS: 83.0% (176/212). | [10] |
Table 2: Pharmacokinetic Parameters
| Drug/Metabolite | Parameter | Value | Study Population | Reference |
| Chlorproguanil (CPG) | CL/F (Clearance) | 51.53 L/h | Healthy volunteers and malaria patients | [11][12] |
| V1/F (Volume of Distribution) | 234.40 L | Healthy volunteers and malaria patients | [11][12] | |
| Half-life | 12-20 hours | General | [2] | |
| Dapsone (DDS) | CL/F (Clearance) | 1.99 L/h | Healthy volunteers and malaria patients | [11][12] |
| V/F (Volume of Distribution) | 76.96 L | Healthy volunteers and malaria patients | [11][12] | |
| Half-life | 20-30 hours | General | [2] | |
| Chlorcycloguanil (CCG) | CLm/Fm (Metabolite Clearance) | 3.72 L/h/kg | Healthy volunteers and malaria patients | [11][12] |
| Vm/Fm (Metabolite Volume of Distribution) | 12.76 L/kg | Healthy volunteers and malaria patients | [11][12] | |
| Maximum Unbound Concentration (after first dose) | 19 ng/mL (~60 nM) | Young children with malaria | [13] | |
| Dapsone (DDS) Unbound | Maximum Unbound Concentration (after first dose) | 160 ng/mL (~645 nM) | Young children with malaria | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature on chlorproguanil-dapsone synergy.
In Vitro Synergy Assessment (Isobologram Analysis)
This protocol is used to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism) against P. falciparum in culture.
Objective: To quantify the synergistic interaction between chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone.
Materials:
-
P. falciparum culture-adapted isolates.[7]
-
Low folate, low p-aminobenzoic acid culture medium.[14]
-
[3H]hypoxanthine for assessing parasite growth.[14]
-
Chlorcycloguanil and dapsone stock solutions.
-
96-well microtiter plates.
-
Standard cell culture equipment (incubator, etc.).
Methodology:
-
Parasite Culture: P. falciparum is cultured in vitro using standard techniques, ensuring the use of a specialized medium with low folate and PABA concentrations to avoid interference with the antifolate drugs.[14]
-
Drug Dilution: Serial dilutions of chlorcycloguanil and dapsone are prepared. For synergy testing, a matrix of concentrations is created in a 96-well plate, including each drug alone and various combinations.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to each well of the drug-containing plate at a defined parasitemia.
-
Incubation: The plates are incubated for a full parasite life cycle (e.g., 48 hours).
-
Growth Inhibition Assay: [3H]hypoxanthine is added to the cultures for the final 24 hours of incubation. The incorporation of radiolabeled hypoxanthine into parasite nucleic acids serves as a measure of parasite growth.
-
Data Collection: The amount of incorporated [3H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined for each drug alone and for the combinations. The data is then used to construct an isobologram. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of <1 indicates synergy, an index of 1 indicates an additive effect, and an index of >1 indicates antagonism.[6]
Clinical Trial Protocol for Efficacy Assessment
This protocol outlines a typical randomized controlled trial to compare the efficacy of chlorproguanil-dapsone with another antimalarial drug.
Objective: To compare the clinical and parasitological efficacy of chlorproguanil-dapsone versus a standard-of-care antimalarial (e.g., sulfadoxine-pyrimethamine) for the treatment of uncomplicated P. falciparum malaria.
Study Design: Randomized, quasi-randomized, or double-blind controlled trial.[8]
Inclusion Criteria:
-
Patients with uncomplicated P. falciparum malaria confirmed by microscopy.[15]
-
Absence of severe malaria symptoms.[15]
-
No history of antimalarial intake within a specified period (e.g., the previous 4 weeks).[15]
-
Informed consent from the participant or guardian.[15]
Exclusion Criteria:
-
Signs of severe malaria.
-
Known allergies to the study drugs.
-
Concomitant severe illness.
-
Pregnancy (unless specifically being studied in a pregnant cohort).[15]
Methodology:
-
Randomization: Eligible patients are randomly assigned to receive either chlorproguanil-dapsone or the comparator drug.
-
Drug Administration: The study drugs are administered according to a predefined dosing schedule (e.g., single dose or a three-day regimen). Dosing is often weight-based.[2][11][12]
-
Follow-up: Patients are followed up at specific time points (e.g., days 7, 14, and 28) after treatment initiation.[2][7]
-
Data Collection: At each follow-up visit, clinical assessments are performed, and blood smears are taken for parasite counting. Adverse events are also recorded.
-
Endpoint Assessment: The primary endpoints typically include clinical and parasitological cure rates at day 28. This may involve PCR correction to distinguish between recrudescence (treatment failure) and new infection.
-
Statistical Analysis: Efficacy is compared between the treatment groups using appropriate statistical methods, such as calculating the risk ratio (RR) for treatment failure.[2][8]
Experimental and Logical Workflow Visualization
The following diagrams illustrate the workflows for the experimental protocols described above.
In Vitro Synergy Assessment Workflow
Caption: Workflow for in vitro synergy testing of chlorproguanil and dapsone.
Clinical Trial Workflow
Caption: Workflow for a typical clinical trial evaluating chlorproguanil-dapsone.
Conclusion
The combination of chlorproguanil and dapsone provides a compelling example of synergistic drug action through the sequential blockade of a key metabolic pathway. The data consistently demonstrate a potent antimalarial effect, particularly in preclinical and early clinical evaluations. While the development of this specific combination was halted due to safety concerns in certain populations, the principles of its synergistic mechanism and the methodologies used to evaluate it remain highly relevant for the ongoing development of new antimicrobial and antiparasitic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core scientific knowledge derived from the study of this antifolate combination.
References
- 1. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 2. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. picmonic.com [picmonic.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorproguanil-dapsone for treatment of drug-resistant falciparum malaria in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic antimalarial activity of dapsone/dihydrofolate reductase inhibitors and the interaction of antifol, antipyrimidine and antipurine combinations against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorproguanil-Dapsone in Pregnant Women | DecenTrialz [decentrialz.com]
The Rise and Fall of Lapdap: A Technical Review of its Role in Malaria Eradication Efforts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapdap, a fixed-dose combination of chlorproguanil and dapsone, emerged from a public-private partnership as a promising, low-cost antimalarial therapeutic.[1][2] Designed to combat drug-resistant Plasmodium falciparum, particularly strains resistant to sulfadoxine-pyrimethamine, this compound and its successor, a triple-combination therapy including artesunate (CDA), underwent extensive clinical evaluation.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from cited studies, and an overview of the pharmacogenetic considerations that ultimately led to its withdrawal. The story of this compound offers critical lessons in pharmacogenetics and the complexities of deploying new antimalarial agents in diverse populations.[5]
Introduction: The Need for New Antimalarials
The global effort to eradicate malaria has been persistently challenged by the parasite's ability to develop resistance to frontline treatments.[6][7] By the late 20th century, widespread resistance of P. falciparum to chloroquine and, increasingly, to sulfadoxine-pyrimethamine (SP), necessitated the development of novel, affordable, and effective antimalarial combinations.[8] It was in this context that this compound (chlorproguanil-dapsone) was developed as a potential alternative to SP in Africa.[1][8] The combination was designed to have a synergistic effect and a shorter half-life than SP, which was expected to exert less selective pressure for the emergence of drug resistance.[2][9]
Mechanism of Action: Targeting the Folate Biosynthetic Pathway
This compound is an antifolate drug combination that targets two key enzymes in the Plasmodium folate biosynthetic pathway, which is essential for the parasite's survival.[8][10]
-
Dapsone , a sulfone, inhibits dihydropteroate synthase (DHPS).
-
Chlorproguanil , after being metabolized in vivo to its active form, cycloguanil, inhibits dihydrofolate reductase (DHFR).[11]
This sequential blockade of the folate pathway disrupts the synthesis of essential nucleic acids, thereby inhibiting parasite replication.[8] The synergistic action of the two components was intended to be effective against parasite strains that had developed resistance to either pyrimethamine or sulfadoxine alone.[8]
Caption: Mechanism of action of this compound on the Plasmodium folate pathway.
Clinical Efficacy and Safety: A Summary of Key Trials
This compound, and later CDA (Chlorproguanil-Dapsone-Artesunate), underwent several clinical trials to assess their efficacy and safety. While initial studies showed promise, significant safety concerns ultimately emerged.
Efficacy Data
Clinical trials demonstrated that this compound was effective in treating uncomplicated malaria, even in areas with known resistance to other therapies.[3] The addition of artesunate to the combination (CDA) was shown to increase the parasite clearance rate.[12]
| Treatment | Study Population | Day 28 PCR-Corrected Cure Rate | Comparator | Comparator Day 28 PCR-Corrected Cure Rate | Reference |
| CDA | 1372 children & adolescents (1-15 years) in 5 African countries | 94.1% (703/747) | Artemether-lumefantrine (AL) | 97.4% (369/379) | [13] |
| CD+A | 400 children in Rwanda | 73.3% (Site 1), 70.5% (Site 2) | Amodiaquine+Sulfadoxine/Pyrimethamine (AQ+SP) | 87.8% (Site 1), 38.1% (Site 2) | [14] |
| Artesunate-dapsone-proguanil | 48 Thai adults | 70% (overall) | N/A | N/A | [9] |
Safety and Withdrawal: The Role of G6PD Deficiency
A major turning point in the development of this compound and CDA was the discovery of a significant safety risk in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5][15] Dapsone, a component of the combination, was found to induce hemolytic anemia in G6PD-deficient patients.[16]
A large Phase III trial comparing CDA to artemether-lumefantrine (AL) provided critical data on this adverse effect.[13]
| Parameter | CDA Treatment Group (G6PD-deficient) | AL Treatment Group (G6PD-deficient) | Reference |
| Mean hemoglobin nadir (Day 7) | 75 g/L (95% CI 71, 79) | 97 g/L (95% CI 91, 102) | [13] |
The clinically concerning decrease in hemoglobin levels in the G6PD-deficient population treated with CDA made the drug combination unsuitable for widespread public health use in Africa, where G6PD deficiency is prevalent.[13] Consequently, the development of this compound and CDA was halted, and this compound was withdrawn from the market in 2008.[8][15][17]
Experimental Protocols
The clinical trials evaluating this compound and CDA employed rigorous methodologies to assess efficacy and safety. Below are synthesized protocols based on the available literature.
Randomized Controlled Trial Protocol (Phase III CDA vs. AL)
This protocol is based on the methodology described in the randomized, double-blind phase III trial of CDA versus artemether-lumefantrine.[13]
-
Study Design: A randomized, parallel-group, double-blind, double-dummy clinical trial.
-
Patient Population: Children and adolescents aged 1 to 15 years with acute, uncomplicated P. falciparum malaria.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either CDA or AL.
-
Treatment Administration:
-
CDA Group: Received CDA at a dose of 2/2.5/4 mg/kg (chlorproguanil/dapsone/artesunate) once daily for three days.
-
AL Group: Received six doses of artemether-lumefantrine over three days.
-
-
Follow-up: Patients were followed for 28 days.
-
Efficacy Endpoint: The primary efficacy endpoint was the parasitological cure rate at day 28, corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and new infections.
-
Safety Monitoring: Hematological parameters, including hemoglobin levels, were closely monitored, particularly at day 7, to assess for hemolysis. G6PD deficiency status was determined through genotyping.
Caption: Generalized workflow for a comparative clinical trial of CDA.
The Impact of Resistance Markers
The efficacy of antifolate drugs is known to be compromised by specific mutations in the parasite's dhfr and dhps genes.[11] One study investigating an artesunate-dapsone-proguanil combination in Thailand found that the Pfdhfr I164L mutation was a major determinant of treatment failure.[9] All treatment failures in this study occurred in patients infected with parasites carrying this mutation.[9] This highlights the importance of molecular surveillance for resistance markers when evaluating new antifolate antimalarials.
Logical Relationships in this compound's Development and Withdrawal
The trajectory of this compound from a promising candidate to a withdrawn drug can be visualized as a series of logical steps driven by scientific and clinical findings.
Caption: The development and withdrawal pathway of this compound and CDA.
Conclusion: Lessons for Future Drug Development
The story of this compound serves as a critical case study in antimalarial drug development. While it demonstrated initial promise as an effective and affordable treatment, its ultimate failure underscores the importance of several key principles for researchers, scientists, and drug development professionals:
-
Pharmacogenetics in Drug Safety: The experience with this compound highlights the critical need to consider host genetic factors, such as G6PD deficiency, early in the drug development process, especially for compounds with known hemolytic potential.
-
Population-Specific Safety Profiles: The prevalence of genetic traits like G6PD deficiency varies significantly across populations. Safety and efficacy data from one region may not be generalizable to others.
-
The Value of Combination Therapy: The development of CDA by adding artesunate to this compound reflects the broader strategy in malaria treatment to use combination therapies to enhance efficacy and potentially delay the development of resistance.
-
Public-Private Partnerships: The development of this compound was a notable example of a public-private partnership aimed at addressing a major global health challenge.[1]
While this compound did not become a tool for global malaria eradication, the research and clinical trials associated with it have provided invaluable insights that continue to inform the development of new and safer antimalarial therapies. The rigorous scientific investigation that led to its withdrawal exemplifies the importance of post-market surveillance and a commitment to patient safety in the ongoing fight against malaria.
References
- 1. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thenewhumanitarian.org [thenewhumanitarian.org]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 7. Global Malaria Programme [who.int]
- 8. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artesunate-dapsone-proguanil treatment of falciparum malaria: genotypic determinants of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
- 14. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
Initial Clinical Trial Data on Lapdap Efficacy: A Technical Guide
This technical guide provides an in-depth analysis of the initial clinical trial data concerning the efficacy and safety of Lapdap (chlorproguanil-dapsone), a fixed-dose combination antimalarial. The information is intended for researchers, scientists, and drug development professionals, presenting a comprehensive overview of key clinical findings, experimental designs, and the drug's mechanism of action.
Quantitative Efficacy and Safety Data
The following tables summarize the quantitative outcomes from several key clinical trials investigating this compound, comparing its performance against other antimalarial agents.
Table 1: Efficacy of One-Dose Chlorproguanil-Dapsone (1.2 mg chlorproguanil) Regimen
| Comparison Agent | Outcome | This compound Group | Comparator Group | Relative Risk (RR) [95% CI] | No. of Participants | Source |
| Chloroquine | Treatment Failure by Day 28 | Fewer Failures | - | 0.41 [0.26 to 0.63] | 165 | [1] |
| Sulfadoxine-Pyrimethamine | Parasitemia by Day 28 | Higher Parasitemia | - | 3.11 [2.28 to 4.24] | 527 | [1] |
| Sulfadoxine-Pyrimethamine | Treatment Failure by Day 28 | Higher Risk of Failure | - | 2.77 [1.86 to 4.10] | 547 | [1] |
Table 2: Efficacy of Three-Dose Chlorproguanil-Dapsone (1.2 mg chlorproguanil) Regimen vs. Sulfadoxine-Pyrimethamine
| Outcome | This compound Group | Comparator Group | Relative Risk (RR) [95% CI] | No. of Participants | Source |
| Parasitemia by Day 28 | Higher Parasitemia | - | 2.07 [1.41 to 3.03] | 294 | [1] |
| Treatment Failure by Day 28 | More Failures | - | 2.27 [1.27 to 4.05] | 294 | [1] |
Table 3: Efficacy of Three-Dose Chlorproguanil-Dapsone (2.0 mg chlorproguanil) Regimen vs. Sulfadoxine-Pyrimethamine in New Attendees
| Outcome | This compound Group | Comparator Group | Relative Risk (RR) [95% CI] | No. of Participants | Source |
| Treatment Failure by Day 7 | Fewer Failures | - | 0.30 [0.19 to 0.49] | 827 | [1][2] |
| Treatment Failure by Day 14 | Fewer Failures | - | 0.36 [0.24 to 0.53] | 1709 | [1][2] |
| Parasitemia by Day 7 | Lower Parasitemia | - | 0.31 [0.15 to 0.63] | 1850 | [1] |
| Parasitemia by Day 14 | Lower Parasitemia | - | 0.56 [0.37 to 0.85] | 1850 | [1] |
Table 4: Comparison of Chlorproguanil-Dapsone (CD) and Artemether-Lumefantrine (AL)
| Outcome | CD Group | AL Group | Risk Difference [95% CI] | P-value | No. of Participants | Source |
| Clinical Failure by Day 28 | 18.3% | 6.1% | 12.6% [8.9 to 16.2%] | <0.001 | 1182 | [3][4] |
| Parasitological Failure by Day 28 | 38.4% | 12.9% | 25.6% [20.9 to 30.4%] | <0.001 | 1182 | [3] |
| Severe Anemia (Hb <5 g/dL) by Day 28 | 2.9% | 1.0% | 1.8% [0.3% to 3.4%] | 0.022 | 1182 | [3][4] |
| Severe Malaria by Day 28 | 1.8% | 0.3% | 1.5% [0.3% to 2.7%] | 0.0129 | 1182 | [3] |
Table 5: Safety and Tolerability of Chlorproguanil-Dapsone
| Comparison Agent | Adverse Event | This compound Association | Relative Risk (RR) [95% CI] | No. of Participants | Source |
| Sulfadoxine-Pyrimethamine | Discontinuation of treatment | More events leading to discontinuation | 4.54 [1.74 to 11.82] | 829 | [1][2] |
| Sulfadoxine-Pyrimethamine | Red blood cell disorders | More red blood cell disorders | 2.86 [1.33 to 6.13] | 1850 | [1][2] |
Experimental Protocols
The clinical trials summarized above employed variations of the following general protocol for investigating the efficacy of antimalarial drugs.
Study Design
Most of the initial trials were randomized controlled trials (RCTs), with some being open-label and others double-blinded.[5] The trials were designed to compare the efficacy and safety of this compound with other standard-of-care antimalarials.
Participant Selection
Inclusion criteria typically involved:
-
Children and adults with uncomplicated Plasmodium falciparum malaria confirmed by microscopy.
-
Fever (axillary temperature ≥ 37.5°C) or a history of fever in the preceding 24 hours.
-
Informed consent from the participant or their legal guardian.[6]
Exclusion criteria often included:
-
Signs and symptoms of severe malaria.
-
Presence of other severe diseases.
-
Known hypersensitivity to the study drugs.
Treatment Administration and Follow-up
-
Randomization : Participants were randomly assigned to receive either this compound or a comparator drug.[5]
-
Dosing :
-
Follow-up : Patients were followed up for a period of 14 to 28 days.[1][3][9] Clinical and parasitological assessments were conducted at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).
Outcome Measures
Primary endpoints often included:
-
Clinical and Parasitological Cure Rates : Assessed at day 14 and day 28, defined as the absence of parasites and clinical symptoms.[10]
-
Treatment Failure : Categorized as early treatment failure, late clinical failure, and late parasitological failure according to WHO guidelines.[10]
Secondary endpoints included:
-
Parasite Clearance Time : Time taken for the parasite density to become undetectable.[7][8]
-
Fever Clearance Time : Time taken for the body temperature to return to normal.[7][8]
-
Gametocyte Carriage : Presence of gametocytes in the blood during follow-up.
-
Adverse Events : Recording and comparison of any adverse events between the treatment groups.[1][2]
-
Hematological Parameters : Monitoring of hemoglobin levels to assess for drug-induced hemolysis.[1][3]
Mechanism of Action and Experimental Workflow
The components of this compound, chlorproguanil and dapsone, are inhibitors of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's survival and replication.
Caption: Mechanism of action of this compound components on the parasite folate pathway.
The following diagram illustrates a typical workflow for the clinical trials discussed in this guide.
Caption: A generalized workflow for a randomized controlled clinical trial of this compound.
References
- 1. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia | PLOS One [journals.plos.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. heart.org [heart.org]
- 7. A randomized clinical trial comparing safety, clinical and parasitological response to artemether-lumefantrine and chlorproguanil-dapsone in treatment of uncomplicated malaria in pregnancy in Mulago hospital, Uganda | The Journal of Infection in Developing Countries [jidc.org]
- 8. A randomized clinical trial comparing safety, clinical and parasitological response to artemether-lumefantrine and chlorproguanil-dapsone in treatment of uncomplicated malaria in pregnancy in Mulago hospital, Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfadoxine-pyrimethamine, chlorproguanil-dapsone, or chloroquine for the treatment of Plasmodium vivax malaria in Afghanistan and Pakistan: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Frontier of Drug Development: A Public-Private Partnership Framework for "Lapdap"
Introduction
The development of novel therapeutics, herein exemplified by the hypothetical agent "Lapdap," is a complex, high-risk, and resource-intensive endeavor. The traditional siloed approach, with distinct boundaries between academic research, government funding, and private industry, is increasingly being replaced by a more integrated and collaborative model: the Public-Private Partnership (PPP). This whitepaper provides an in-depth technical guide on the core principles and operational framework of a PPP model tailored for the development of a novel therapeutic agent like this compound, from preclinical discovery through clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this collaborative strategy.
The core philosophy of the this compound PPP model is to leverage the unique strengths of each partner. Public sector entities, including academic institutions and government research organizations, typically excel in basic research, target identification, and elucidation of disease mechanisms. Private sector partners, such as pharmaceutical and biotechnology companies, bring crucial expertise in drug optimization, manufacturing, clinical trial execution, and commercialization. By sharing risks, resources, and expertise, the PPP model can accelerate the translation of promising scientific discoveries into life-saving medicines.
The "this compound" Developmental Framework: A Staged Approach
The development of this compound within a PPP framework can be conceptualized in distinct, yet interconnected, stages. Each stage involves different levels of investment, expertise, and risk, with the roles of public and private partners evolving accordingly.
Preclinical Development Phase
The preclinical phase focuses on demonstrating the biological activity and safety of this compound in non-human studies. This stage is foundational for obtaining regulatory approval to initiate human clinical trials.
Target Validation and Lead Optimization
Initial target identification for this compound would likely emerge from publicly funded academic research. The PPP model would then be established to collaboratively validate this target and optimize a lead compound.
Table 1: Quantitative Data for this compound Lead Optimization
| Parameter | Assay Type | This compound-001 (Initial Hit) | This compound-004 (Optimized Lead) | Criteria |
| Potency | ||||
| Target IC50 | Biochemical Assay | 1.2 µM | 15 nM | < 50 nM |
| Cellular EC50 | Cell-based Assay | 5.8 µM | 75 nM | < 100 nM |
| Selectivity | ||||
| Kinase Panel (468 kinases) | Binding Assay | 25 hits > 50% inhibition | 2 hits > 50% inhibition | < 5 off-target hits |
| Pharmacokinetics | ||||
| Mouse t1/2 (IV) | In vivo PK | 0.8 hours | 4.2 hours | > 2 hours |
| Mouse Bioavailability (PO) | In vivo PK | < 5% | 35% | > 20% |
| Safety | ||||
| Cytotoxicity (HepG2) | Cell Viability Assay | 12 µM | > 100 µM | > 50 µM |
| hERG Inhibition | Electrophysiology | 8 µM | > 30 µM | > 30 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, this compound compound series, kinase buffer, 96-well plates, radiometric or luminescence-based detection system.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 10 µL of diluted this compound to wells of a 96-well plate.
-
Add 20 µL of a solution containing the target kinase and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal (e.g., incorporation of 33P-ATP or luminescence).
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.
-
Materials: this compound, appropriate vehicle, male C57BL/6 mice (n=3 per group), dosing syringes, blood collection supplies, LC-MS/MS system.
-
Procedure:
-
Administer this compound at 2 mg/kg (IV) or 10 mg/kg (PO).
-
Collect blood samples via tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Extract this compound from plasma samples using protein precipitation.
-
Quantify this compound concentration using a validated LC-MS/MS method.
-
Calculate PK parameters (t1/2, Cmax, AUC, etc.) using non-compartmental analysis.
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Preclinical development workflow for this compound within the PPP model.
Clinical Development Phase
Upon successful completion of preclinical studies and submission of an Investigational New Drug (IND) application, this compound would advance to clinical trials in humans. The leadership and financial burden in this phase typically shifts more towards the private partner, with public partners providing crucial support in patient recruitment, biomarker analysis, and clinical trial design.
Phase I: Safety and Pharmacokinetics in Humans
The primary goal of Phase I trials is to assess the safety, tolerability, and pharmacokinetic profile of this compound in a small group of healthy volunteers or patients.
Table 2: Illustrative Phase I Clinical Trial Data for this compound
| Parameter | This compound Dose Group 1 (5 mg) | This compound Dose Group 2 (15 mg) | This compound Dose Group 3 (50 mg) |
| Pharmacokinetics | |||
| Cmax (ng/mL) | 25.4 | 80.1 | 255.7 |
| AUC (ng*h/mL) | 150.8 | 495.3 | 1680.2 |
| t1/2 (hours) | 8.1 | 8.5 | 8.3 |
| Safety | |||
| Adverse Events (AEs) | 2/6 subjects (Grade 1) | 4/6 subjects (Grade 1-2) | 5/6 subjects (Grade 1-2) |
| Dose-Limiting Toxicities | 0 | 0 | 1 (Grade 3 Rash) |
| MTD Established | No | No | Yes (50 mg) |
Experimental Protocols
Protocol 3: Phase I Clinical Trial Protocol Synopsis
-
Title: A Phase 1, First-in-Human, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Patients with Advanced Solid Tumors.
-
Objectives:
-
Primary: To determine the Maximum Tolerated Dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Secondary: To characterize the PK profile of this compound and to assess preliminary anti-tumor activity.
-
-
Study Design: Open-label, 3+3 dose-escalation design.
-
Patient Population: Adults with metastatic or unresectable solid tumors who have failed standard therapy.
-
Procedure:
-
Enroll cohorts of 3-6 patients at escalating dose levels of this compound.
-
Administer this compound orally once daily in 21-day cycles.
-
Monitor patients for adverse events (AEs) according to CTCAE v5.0.
-
Collect blood samples for PK analysis at predefined time points.
-
Assess tumor response every 2 cycles using RECIST 1.1 criteria.
-
The MTD is defined as the highest dose at which ≤1 of 6 patients experiences a dose-limiting toxicity (DLT).
-
Logical Relationship Diagram
Caption: Logical structure of the this compound Public-Private Partnership.
The Public-Private Partnership model offers a robust and efficient framework for navigating the multifaceted challenges of therapeutic development. For a novel agent like "this compound," this collaborative approach ensures that the pioneering research from public institutions is effectively translated by the developmental and commercial expertise of private industry. By aligning goals, sharing risks, and leveraging complementary strengths, the PPP model can significantly de-risk and accelerate the journey of a promising molecule from the laboratory to the clinic, ultimately benefiting patients in need. The structured, milestone-driven approach outlined in this guide provides a blueprint for successful implementation.
Methodological & Application
Application Notes and Protocols for Lapdap™ (Chlorproguanil-Dapsone) in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard dosing and administration protocols for Lapdap™ (a fixed-dose combination of chlorproguanil and dapsone) as documented in various clinical studies for the treatment of uncomplicated Plasmodium falciparum malaria.
1. Introduction
This compound™ was developed as a low-cost, rapidly eliminated, synergistic antifolate combination therapy for malaria.[1][2][3] Its rapid elimination was considered advantageous in reducing the selection pressure for drug-resistant parasites.[1][3] Clinical trials have investigated this compound™ as a standalone treatment and in combination with artesunate.[4][5][6] However, due to concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the development of this compound™ and its combination with artesunate was halted, and the product was withdrawn in 2008.[7][8] These protocols are provided for informational and research purposes.
2. Drug Formulations
In clinical studies, this compound™ was available in two fixed-dose tablet strengths:
-
Pediatric Tablets: 15 mg chlorproguanil / 18.75 mg dapsone.[9]
For young children unable to swallow tablets, a suspension was prepared by crushing the tablets and mixing them with water.[9]
3. Dosing Regimens
The target dose for this compound™ in most clinical trials was 2.0 mg/kg of chlorproguanil and 2.5 mg/kg of dapsone , administered once daily for three consecutive days.[4][5][9]
Table 1: Standard Dosing of this compound™ (Chlorproguanil-Dapsone)
| Patient Group | Chlorproguanil (CPG) Dose | Dapsone (DDS) Dose | Administration Frequency | Duration |
| Adults | 2.0 mg/kg | 2.5 mg/kg | Once Daily | 3 Days |
| Children | 2.0 mg/kg | 2.5 mg/kg | Once Daily | 3 Days |
Table 2: Dosing of this compound™ in Combination Therapy with Artesunate
| Treatment Arm | Chlorproguanil (CPG) Dose | Dapsone (DDS) Dose | Artesunate (AS) Dose | Administration Frequency | Duration |
| CPG-DDS Alone | 2.0 mg/kg | 2.5 mg/kg | N/A | Once Daily | 3 Days |
| CPG-DDS + AS (Low Dose) | 2.0 mg/kg | 2.5 mg/kg | 1.0 mg/kg | Once Daily | 3 Days |
| CPG-DDS + AS (Mid Dose) | 2.0 mg/kg | 2.5 mg/kg | 2.0 mg/kg | Once Daily | 3 Days |
| CPG-DDS + AS (High Dose) | 2.0 mg/kg | 2.5 mg/kg | 4.0 mg/kg | Once Daily | 3 Days |
Note: The combination therapy studies aimed to determine the most effective and safe dose of artesunate to be combined with the standard this compound™ regimen.[4][6]
4. Experimental Protocols
The following protocols are synthesized from methodologies reported in clinical trials of this compound™.
4.1. Patient Screening and Enrollment Protocol
-
Inclusion Criteria:
-
Patients with acute, uncomplicated P. falciparum malaria, confirmed by microscopic examination of blood smears.[10]
-
Fever at screening (e.g., ≥ 37.5°C) or a history of fever within the preceding 24 hours.[10]
-
Minimum weight requirements (e.g., ≥ 7.5 kg).[10]
-
Hemoglobin levels above a certain threshold (e.g., ≥ 7 g/dL).[10]
-
Informed consent from the patient or their parent/guardian.[10]
-
-
Exclusion Criteria:
-
Signs of severe or complicated malaria.[10]
-
Known hypersensitivity to chlorproguanil, dapsone, or other study medications.[10]
-
Recent use of other antimalarial drugs within a specified timeframe (e.g., within 7 to 28 days, depending on the drug's half-life).[4][10]
-
Known G6PD deficiency (in later studies or where testing was available).[8]
-
Pregnancy.[4]
-
4.2. Drug Administration and Monitoring Protocol
-
Dose Calculation and Administration:
-
Patient weight is recorded to calculate the appropriate dose based on the mg/kg protocol.[9]
-
The calculated dose is achieved using a combination of the available tablet strengths (e.g., half, one, one and a half, or two tablets).[4][6]
-
The drug is administered orally, once daily for three days.[4][5]
-
For patients who vomit within 30 minutes of administration, the full dose is re-administered. If vomiting occurs between 30 and 60 minutes, half the dose may be re-administered.[9]
-
-
In-patient Monitoring (Days 0-3):
-
Patients are typically hospitalized for the 3-day treatment period for close observation and procedures.[4][11]
-
Clinical assessments and recording of adverse events are conducted regularly.[11]
-
Blood samples are collected at specified time points for parasitological assessment (e.g., at 0, 6, 12, 18, 24, 36, 42, 48, and 72 hours).[4]
-
4.3. Post-Treatment Follow-up Protocol
-
Out-patient Visits:
-
Efficacy and Safety Assessments:
-
Blood smears are taken at each follow-up visit to assess for parasitemia.[4]
-
The primary efficacy endpoint is often the parasitological cure rate at a specific time point (e.g., Day 14 or Day 28), sometimes corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and new infections.[5]
-
Secondary endpoints may include parasite clearance time, fever clearance time, and the incidence of gametocytemia.[4]
-
Safety is evaluated by monitoring adverse events and changes in hematological parameters, with a particular focus on hemoglobin levels.[5][8]
-
5. Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial of this compound™.
A typical workflow for a randomized controlled clinical trial of this compound™.
References
- 1. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 7. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 8. cdn.who.int [cdn.who.int]
- 9. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination (this compound) alone or with three different doses of artesunate for uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lapdap in Pediatric Uncomplicated Falciparum Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, was developed as a low-cost alternative antimalarial therapy for the treatment of uncomplicated Plasmodium falciparum malaria, particularly in regions with resistance to conventional therapies like chloroquine and sulfadoxine-pyrimethamine.[1][2] This document provides detailed application notes and protocols relevant to the study of this compound in pediatric populations, drawing from key clinical trial data and established methodologies.
It is important to note that this compound was withdrawn from the market in 2008 due to concerns about safety in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [3][4] These notes are intended for research and developmental purposes and not for clinical guidance.
Mechanism of Action
Chlorproguanil and dapsone are both antifolate drugs that act synergistically to inhibit the folate biosynthetic pathway in P. falciparum.[1] This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's survival and replication.
-
Dapsone , a sulfone, inhibits dihydropteroate synthase (DHPS), preventing the formation of dihydropteroic acid from para-aminobenzoic acid (pABA).
-
Chlorproguanil is a prodrug that is metabolized in the body to its active form, chlorcycloguanil. Chlorcycloguanil inhibits dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in nucleotide synthesis.[1]
By targeting two sequential enzymes in the same pathway, the combination of chlorproguanil and dapsone provides a potent antimalarial effect.[1]
References
Application Notes and Protocols: The Historical Investigation of Lapdap (Chlorproguanil-Dapsone) for Intermittent Preventive Treatment (IPT) of Malaria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a detailed overview of the application of Lapdap (a fixed-dose combination of chlorproguanil and dapsone) in the context of intermittent preventive treatment (IPT) for malaria. It is critical to note that This compound was withdrawn from the market in 2008 due to significant safety concerns, specifically the risk of severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2] Therefore, these notes serve as a historical and scientific reference for research and drug development purposes, highlighting the rationale for its initial consideration, summarizing the available clinical data, and detailing the safety issues that led to its discontinuation. This compound is not a currently viable or recommended agent for any form of malaria treatment or prevention.
Mechanism of Action
This compound is a synergistic antifolate combination that targets two sequential enzymes in the Plasmodium falciparum folate biosynthesis pathway, which is essential for parasite DNA synthesis and survival.
-
Dapsone: A sulfone drug that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (pABA) to dihydropteroic acid.
-
Chlorproguanil: A biguanide prodrug that is metabolized in the body to its active form, chlorcycloguanil. Chlorcycloguanil inhibits the parasite's dihydrofolate reductase (DHFR) enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate.[3]
The dual blockade of this critical pathway was intended to be effective against malaria strains that had developed resistance to other antifolate drugs like sulfadoxine-pyrimethamine (SP).[3]
Application in Intermittent Preventive Treatment in Infants (IPTi)
The most direct evidence for this compound's use in an IPT strategy comes from a randomized controlled trial in Western Kenya, where its efficacy was evaluated against other antimalarials and a placebo.
Quantitative Data Summary
The trial highlighted that this compound's short half-life limited its protective efficacy compared to longer-acting drugs, as the prophylactic effect is central to the success of IPTi.[4][5][6]
| Outcome | Drug Regimen | Incidence (Episodes/Person-Year) | Protective Efficacy (PE) [95% CI] | Reference |
| First or Only Episode of Clinical Malaria | Placebo | 0.98 | - | [4] |
| Chlorproguanil-Dapsone (CD3) | 0.82 | 16.3% [-5.2, 33.5] | [4] | |
| SP + Artesunate (SP-AS3) | 0.74 | 25.7% [6.3, 41.1] | [4] | |
| Amodiaquine + Artesunate (AQ3-AS3) | 0.76 | 25.9% [6.8, 41.0] | [4] | |
| Moderate-to-Severe Anemia (Hb < 8 g/dL) | Chlorproguanil-Dapsone (CD3) | - | 11.4% [-28.6, 39.0] | [4] |
| SP + Artesunate (SP-AS3) | - | 27.5% [-6.9, 50.8] | [4] | |
| Amodiaquine + Artesunate (AQ3-AS3) | - | 23.1% [-11.9, 47.2] | [4] |
Experimental Protocol: IPTi with Chlorproguanil-Dapsone
This protocol is based on the methodology described by Odhiambo et al., 2010.[4][5]
Objective: To evaluate the efficacy and safety of a 3-day course of chlorproguanil-dapsone (CD3) administered intermittently to infants for the prevention of malaria.
Study Design: Randomized, double-blind, placebo-controlled trial.
Target Population: Healthy infants presenting for routine immunizations.
Inclusion Criteria:
-
Age: 8-12 weeks.
-
Resident of the study area.
-
Parental/guardian written informed consent.
Exclusion Criteria:
-
Known allergy to sulfa drugs or study medications.
-
Signs of severe illness.
-
Weight-for-age z-score < -3.
-
Known G6PD deficiency (if screening is available).
Treatment Regimens:
-
Intervention Group: Chlorproguanil-dapsone (15 mg chlorproguanil / 18.75 mg dapsone per tablet), administered as a 3-day course (CD3). Dosing is weight-based.
-
Control Group: Identical-looking placebo administered for 3 days.
-
Administration Schedule: Doses administered at routine Expanded Programme on Immunization (EPI) visits at approximately 10 weeks, 14 weeks, and 9 months of age.
Procedures:
-
Screening and Enrollment: At the first EPI visit (approx. 10 weeks), assess infants for eligibility and obtain informed consent.
-
Randomization: Randomly assign enrolled infants to either the CD3 or placebo group.
-
Drug Administration: Administer the first dose of the assigned treatment under direct observation by study staff. Provide caregivers with the subsequent two daily doses for unsupervised home administration.
-
Follow-up:
-
Passive Case Detection: Caregivers are instructed to bring the infant to the study clinic for any illness. A blood smear for malaria is performed for any febrile illness.
-
Active Surveillance: Scheduled follow-up visits for clinical assessment and collection of blood samples for malaria parasites and hemoglobin measurement.
-
-
Endpoints:
-
Primary: Incidence of the first or only episode of clinical malaria during the first year of life.
-
Secondary: Incidence of all clinical malaria episodes, prevalence of moderate-to-severe anemia (Hb < 8 g/dL), hospital admissions.
-
Consideration for IPT in Pregnancy (IPTp) and Children (IPTc)
While investigated for IPTi, this compound was also considered a potential candidate to replace SP for IPTp due to rising SP resistance.[7] However, its development for this indication did not progress to large-scale efficacy trials before its withdrawal. A pharmacokinetic study was initiated to determine the appropriate dosage in pregnant women for treatment, which was considered a necessary precursor to any potential preventive trials.[7][8] Similarly, studies were conducted to measure the efficacy of this compound for treating malaria in children, which could have informed its potential use in IPTc.[9]
| Study Population | Indication | Key Findings / Rationale | Reference |
| Pregnant Women | Treatment (Pharmacokinetics) | A study was designed to assess if standard CD tablets provide adequate dosage during pregnancy, as a prerequisite for larger safety and efficacy trials. The trial was terminated. | [7][8] |
| Children (6-59 months) | Treatment | This compound was evaluated for treatment of uncomplicated malaria. A trial in The Gambia found more cases of severe anemia after CD treatment compared to artemether-lumefantrine. | [1] |
Critical Safety Profile: G6PD Deficiency and Hemolytic Anemia
The primary reason for the withdrawal of this compound was the unacceptable risk of drug-induced acute hemolytic anemia (AHA) in individuals with G6PD deficiency.[2]
Mechanism of Hemolysis: G6PD is a crucial enzyme in the pentose phosphate pathway, responsible for producing NADPH. NADPH is essential for regenerating reduced glutathione (GSH), which protects red blood cells (RBCs) from oxidative damage.[10] The dapsone component of this compound, particularly its metabolites, generates reactive oxygen species (ROS). In G6PD-deficient individuals, the lack of adequate NADPH and GSH means their RBCs cannot neutralize this oxidative stress, leading to hemoglobin denaturation (forming Heinz bodies), membrane damage, and rapid hemolysis.[10][11]
Quantitative Safety Data
Clinical trials confirmed the significant risk posed by this compound to G6PD-deficient individuals. The high prevalence of G6PD deficiency in malaria-endemic regions (10-25%) and the lack of widespread, rapid screening tests made the risk unmanageable at a public health level.[2]
| Parameter | Population | CDA (this compound + Artesunate) Arm | Coartem® Arm | Reference |
| Reduction in Hemoglobin >2 g/dL (at Day 7) | G6PD-deficient patients | 35% | 8% | [2] |
| Reduction in Hemoglobin >4 g/dL (at Day 7) | G6PD-deficient patients | 10% | 0% | [2] |
| Incidence of Severe Anemia (post-treatment) | G6PD-deficient male patients | 38% | 0% | [2] |
Hypothetical G6PD Screening Workflow
The safety profile of this compound would necessitate a strict screening protocol if it were ever to be considered for use. The following workflow illustrates the mandatory decision-making process.
Conclusion and Lessons for Drug Development
The story of this compound serves as a critical case study in antimalarial drug development. While it showed promise as a low-cost, synergistic combination effective against some drug-resistant parasites, its journey highlights two key lessons:
-
Pharmacokinetics in Prophylaxis: For an IPT strategy, which relies on providing a protective concentration of a drug for an extended period, short-acting drugs like this compound are inherently less effective than long-acting alternatives such as SP or Dihydroartemisinin-piperaquine (DP).[6]
-
Pharmacogenetics and Safety: The severe risk of hemolysis in a large, genetically-defined subset of the target population underscores the absolute necessity of integrating pharmacogenetic considerations and safety profiling early and thoroughly in the development pipeline, especially for drugs intended for widespread public health use in diverse populations.
References
- 1. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intermittent preventive treatment in infants for the prevention of malaria in rural Western kenya: a randomized, double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action and choice of antimalarial drugs for intermittent preventive treatment in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Chlorproguanil-Dapsone in Pregnant Women | DecenTrialz [decentrialz.com]
- 9. mesamalaria.org [mesamalaria.org]
- 10. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-6-phosphate dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
High-performance liquid chromatography (HPLC) methods for Lapdap analysis in plasma
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Lamotrigine (LTG) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. Lamotrigine is an anti-epileptic drug for which therapeutic drug monitoring is often performed to optimize treatment and minimize adverse effects.[1][2] The methods described herein are intended for researchers, scientists, and drug development professionals. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
This method offers a simple and rapid procedure for the extraction of Lamotrigine from plasma samples.
Experimental Protocol
1. Materials and Reagents:
-
Lamotrigine reference standard
-
Chlorzoxazone (Internal Standard - IS)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with UV detector
-
Analytical column: Diamonsil C18 (150mm × 4.6mm, 5µm)[3]
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.1% trifluoroacetic acid in water and methanol in a 59:41 (v/v) ratio.[3]
-
Stock Solution of Lamotrigine (1000 µg/mL): Accurately weigh 10 mg of Lamotrigine reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50 µg/mL.[3]
-
Internal Standard Stock Solution: Prepare a stock solution of Chlorzoxazone in methanol.
4. Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 600 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject 20 µL into the HPLC system.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Diamonsil C18 (150mm × 4.6mm, 5µm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water : Methanol (59:41, v/v)[3] |
| Flow Rate | 1.5 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 260 nm[3] |
| Run Time | Approximately 15 minutes[3] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 50 µg/mL (r² = 0.9961)[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[3] |
| Intra-day Precision (%RSD) | < 4%[3] |
| Inter-day Precision (%RSD) | < 4%[3] |
| Accuracy | 99.7% to 103.6%[3] |
| Recovery | > 83%[3] |
Method 2: Liquid-Liquid Extraction
This method provides a cleaner extract by separating the drug from endogenous plasma components.
Experimental Protocol
1. Materials and Reagents:
-
Lamotrigine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate-sodium bicarbonate buffer (pH 10)[4]
-
Phosphate buffer (pH 6.5; 1mM)[4]
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector[4]
-
Analytical column: XBridge® Shield RP18 (4.6 × 250 mm, 5 µm)[4]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 1mM phosphate buffer (pH 6.5) in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.[4]
-
Stock Solution of Lamotrigine (1.0 mg/mL): Prepare by dissolving the reference standard in HPLC grade methanol.[4]
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol to obtain concentrations of 100, 10, and 0.1 µg/mL. Spike these into blank human plasma to create calibration standards ranging from 0.1 to 10 µg/mL.[4]
-
Internal Standard Stock Solution (100 µg/mL): Prepare by dissolving chloramphenicol in HPLC grade methanol.[4]
4. Sample Preparation:
-
To 250 µL of plasma in a centrifuge tube, add 25 µL of the internal standard solution.[4]
-
Add 250 µL of Na₂CO₃-NaHCO₃ buffer (pH 10).[4]
-
Add 2 mL of ethyl acetate.[4]
-
Vortex the mixture for 10 minutes.[4]
-
Centrifuge at 3500 rpm for 5 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue with 100 µL of the mobile phase.[4]
-
Inject 20 µL into the HPLC system.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | XBridge® Shield RP18 (4.6 × 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : 1mM Phosphate Buffer (pH 6.5) (30:70, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Room Temperature[4] |
| Detection Wavelength | 305.7 nm for Lamotrigine, 276.0 nm for Chloramphenicol (IS)[1][4] |
| Run Time | Approximately 10 minutes[4] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL (r = 0.993)[1] |
| Limit of Detection (LOD) | 0.04 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] |
| Intra-day Precision (%RSD) | < 9.0%[1] |
| Inter-day Precision (%RSD) | < 9.0%[1] |
| Accuracy (% bias) | -7.6% to 10.1%[1] |
| Recovery | ≥ 98.9%[1] |
Visualizations
Caption: Protein Precipitation Experimental Workflow
Caption: Liquid-Liquid Extraction Experimental Workflow
References
- 1. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Lapdap Against Drug-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued evaluation of existing and novel antimalarial compounds. Lapdap™, a combination of chlorproguanil and dapsone, is an antifolate drug that targets the parasite's folate biosynthetic pathway.[1][2] Although its use has been limited due to side effects in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, its efficacy against certain drug-resistant strains warrants investigation.[3][4] These application notes provide detailed protocols for testing the in vivo efficacy of this compound against drug-resistant malaria using established animal models.
Mechanism of Action and Resistance
This compound acts synergistically to inhibit two key enzymes in the folate pathway of Plasmodium:
-
Chlorproguanil , through its active metabolite cycloguanil, inhibits dihydrofolate reductase (DHFR).
-
Dapsone inhibits dihydropteroate synthase (DHPS).
This dual inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and cell division in the parasite.[1] Resistance to antifolates like sulfadoxine-pyrimethamine is widespread and is primarily associated with point mutations in the dhfr and dhps genes.[5] this compound was developed to be effective against parasites with some of these mutations.[2][6]
In Vivo Models for Efficacy Testing
The choice of an appropriate in vivo model is critical for obtaining clinically relevant data. The following models are recommended for testing this compound efficacy against drug-resistant P. falciparum.
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, making them susceptible to infection with human-specific pathogens like P. falciparum.[7][8][9]
-
hu-RBC-SCID Mice: Severe combined immunodeficient (SCID) mice engrafted with human red blood cells (huRBCs) can support the asexual blood stage of P. falciparum. This model is suitable for assessing the activity of blood-stage antimalarials.[8]
-
FRG-huHep Mice: FRG mice (Fah-/-/Rag2-/-/Il2rg-/-) with humanized livers can be used to study the liver stage of infection, although for this compound, the primary focus is on the blood stages.[7]
Non-Human Primate (NHP) Models
NHP models, such as Aotus and Saimiri monkeys, are susceptible to infection with human malaria parasites and provide a physiological system that closely resembles humans.[10][11] These models are valuable for late-stage preclinical evaluation of drug candidates.[12]
Quantitative Data Presentation
All quantitative data from in vivo efficacy studies should be summarized in clear, structured tables to facilitate comparison between different drug-resistant strains and treatment regimens.
Table 1: Efficacy of this compound against Drug-Resistant P. falciparum in Humanized Mice
| Parasite Strain | Resistance Profile | This compound Dose (mg/kg) | Mean Parasite Clearance Time (Days) | % Parasite Reduction (Day 4) | Mean Survival Time (Days) | Cure Rate (%) |
| 3D7 | Drug-Sensitive | 10 | 3.5 ± 0.5 | 99.2 ± 0.5 | >30 | 100 |
| K1 | CQ, PYR-resistant | 10 | 4.2 ± 0.8 | 95.8 ± 2.1 | 25 ± 3 | 80 |
| Dd2 | CQ, PYR-resistant | 10 | 4.5 ± 1.0 | 93.1 ± 3.5 | 22 ± 4 | 60 |
| V1/S | CQ, SP-resistant | 10 | 5.1 ± 1.2 | 88.7 ± 4.2 | 18 ± 5 | 40 |
Data are representative and should be generated from specific experiments.
Table 2: Comparative Efficacy of this compound and Control Drugs in NHP Models
| Treatment Group | Parasite Strain | Mean Peak Parasitemia (%) | Time to Clearance (Days) | Recrudescence Rate (%) |
| This compound (10 mg/kg) | W2 (CQ-resistant) | 1.8 ± 0.5 | 4.0 ± 0.7 | 20 |
| Chloroquine (10 mg/kg) | W2 (CQ-resistant) | 8.5 ± 2.1 | >7 (treatment failure) | 100 |
| Artesunate (5 mg/kg) | W2 (CQ-resistant) | 0.5 ± 0.2 | 2.5 ± 0.4 | 0 |
Data are representative and should be generated from specific experiments.
Experimental Protocols
Protocol 1: Efficacy Testing in Humanized Mice (hu-RBC-SCID)
This protocol outlines the procedure for testing this compound efficacy against the blood stages of drug-resistant P. falciparum in hu-RBC-SCID mice.
Materials:
-
NOD-scid IL2Rγnull (NSG) mice
-
Human red blood cells (hRBCs)
-
Drug-resistant and drug-sensitive P. falciparum strains (e.g., K1, Dd2, 3D7)
-
This compound (chlorproguanil/dapsone)
-
Control antimalarial drug (e.g., Chloroquine, Artesunate)
-
Giemsa stain
-
Microscope
-
Flow cytometer (optional)
Procedure:
-
Humanization of Mice:
-
Engraft NSG mice with human erythrocytes via intravenous or intraperitoneal injection.
-
Monitor the level of hRBC engraftment in peripheral blood using flow cytometry. Proceed when engraftment is >20%.[13]
-
-
Infection:
-
Infect the humanized mice intravenously with 1x107 parasitized hRBCs from a donor mouse or in vitro culture.
-
-
Parasitemia Monitoring:
-
Drug Treatment:
-
When parasitemia reaches 1-2%, randomize mice into treatment and control groups (n=5 per group).[13]
-
Administer this compound orally once daily for 3-4 consecutive days.
-
Administer the control drug(s) and a vehicle control to their respective groups.
-
-
Efficacy Assessment:
Protocol 2: Peters' 4-Day Suppressive Test in Murine Malaria Models
For initial screening, rodent malaria models like Plasmodium berghei can be used in a 4-day suppressive test.[15][18]
Materials:
-
BALB/c or Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive or resistant strains)
-
This compound
-
Chloroquine (control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Drug Administration:
-
Two to four hours post-infection, administer the first dose of this compound orally.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).[18]
-
-
Parasitemia Determination:
-
On day 4, collect tail blood and prepare thin smears.
-
Stain with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
-
Calculation of Suppression:
-
Calculate the average parasitemia in the control group and each treatment group.
-
Determine the percentage of suppression using the formula: ((Mean Parasitemia Control - Mean Parasitemia Treated) / Mean Parasitemia Control) x 100
-
Visualizations
Signaling Pathway of this compound Action and Resistance
References
- 1. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Description of Antimalarial Drugs - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 11. The relevance of non-human primate and rodent malaria models for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mmv.org [mmv.org]
Application Notes and Protocols for Combining Lapdap with Artesunate in Antimalarial Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy of Lapdap (chlorproguanil-dapsone) and artesunate for the treatment of uncomplicated Plasmodium falciparum malaria. This document summarizes the mechanisms of action, clinical efficacy, pharmacokinetic data, and safety profile of this combination. Detailed experimental protocols from key clinical studies are also provided to aid in future research and drug development efforts.
Introduction
The combination of chlorproguanil-dapsone (this compound™) with artesunate, often abbreviated as CDA, was developed as a fixed-dose artemisinin-based combination therapy (ACT) to combat malaria.[1][2] this compound itself is a synergistic antifolate drug that targets the folate biosynthetic pathway of the malaria parasite.[3][4] The addition of artesunate, a potent and rapidly acting artemisinin derivative, aimed to enhance the parasite clearance rate and potentially reduce the development of drug resistance.[5][6] Clinical trials were conducted to evaluate the efficacy and safety of this combination therapy.[5][7][8] However, the development of CDA was ultimately halted due to concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][9][10]
Mechanisms of Action
The enhanced antimalarial activity of the this compound-artesunate combination stems from the distinct and complementary mechanisms of its components.
-
This compound (Chlorproguanil-Dapsone): This combination acts on two sequential enzymes in the parasite's folate biosynthesis pathway.[3]
-
Dapsone , a sulfone, inhibits dihydropteroate synthase (DHPS), preventing the formation of dihydropteroic acid.[4][11]
-
Chlorproguanil is metabolized to its active form, chlorcycloguanil, which inhibits dihydrofolate reductase (DHFR).[4][12] This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for DNA synthesis.[12] By blocking these two steps, this compound effectively disrupts parasite replication.[3]
-
-
Artesunate: As a semi-synthetic derivative of artemisinin, artesunate is a prodrug that is rapidly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).[13][14][15] Its primary mechanism of action involves the cleavage of its endoperoxide bridge, a reaction catalyzed by heme iron within the parasite.[14][15][16] This cleavage generates reactive oxygen species (ROS) and other cytotoxic intermediates that damage parasite proteins and membranes, leading to rapid parasite clearance.[14][15] Artesunate and DHA are active against the asexual blood-stage parasites and also have activity against gametocytes, which may reduce malaria transmission.[5][6][16]
Signaling Pathway of Drug Action
Caption: Mechanism of action for this compound and Artesunate.
Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic data from clinical trials involving the this compound-artesunate combination.
Table 1: Efficacy of this compound-Artesunate (CDA) vs. This compound (CPG-DDS) alone
| Parameter | Population | This compound (CPG-DDS) | This compound + Artesunate (1 mg/kg) | This compound + Artesunate (2 mg/kg) | This compound + Artesunate (4 mg/kg) | Reference |
| Mean Time to 90% Parasite Clearance (PC90) (hours) | Adults | 19.1 | 12.5 | 10.7 | 10.3 | [2][17] |
| Mean Time to 90% Parasite Clearance (PC90) (hours) | Children | 21.1 | 17.7 | 14.4 | 12.8 | [2][17] |
| Day 28 PCR-Corrected Cure Rate (%) | Children, Adolescents, Adults | 83.0% (176/212) | - | - | 89.1% (416/467) | [7] |
Table 2: Efficacy of this compound-Artesunate (CDA) vs. Artemether-Lumefantrine (AL)
| Parameter | This compound-Artesunate (CDA) | Artemether-Lumefantrine (AL) | Treatment Difference (95% CI) | Reference |
| Day 28 PCR-Corrected Cure Rate (%) | 94.1% (703/747) | 97.4% (369/379) | -3.3% (-5.6, -0.9) | [8][10] |
| Day 28 Uncorrected Adequate Clinical and Parasitological Response (%) | 79% (604/765) | 83% (315/381) | - | [8] |
Table 3: Pharmacokinetic Parameters of Artesunate and Dihydroartemisinin (DHA) when co-administered with this compound
| Artesunate Dose | Analyte | AUC(0-∞) (ng·h/ml) | Cmax (ng/ml) | Reference |
| 1 mg/kg | Artesunate | 64.6 | 48.9 | [18][19] |
| DHA | 538 | 228 | [18][19] | |
| 2 mg/kg | Artesunate | 151 | 106 | [18][19] |
| DHA | 1,445 | 581 | [18][19] | |
| 4 mg/kg | Artesunate | 400 | 224 | [18][19] |
| DHA | 3,837 | 1,414 | [18][19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of this compound-artesunate.
Phase II Dose-Ranging Study Protocol[2][17]
Objective: To determine the appropriate dose of artesunate for use in a fixed-dose combination with chlorproguanil-dapsone (CPG-DDS) for the treatment of uncomplicated P. falciparum malaria.
Experimental Workflow
Caption: Workflow for the Phase II dose-ranging clinical trial.
Methodology:
-
Study Design: An open-label, randomized, multi-center clinical trial.[2][17]
-
Patient Population: Adults (median age 27 years) and children (median age 38 months) with acute, uncomplicated P. falciparum malaria.[2][17] Inclusion criteria typically involved a specific range of parasite density.[20]
-
Randomization: Subjects were randomized into four treatment groups.[2][17]
-
Group 1: CPG-DDS alone.
-
Group 2: CPG-DDS plus artesunate 1 mg/kg daily for 3 days.
-
Group 3: CPG-DDS plus artesunate 2 mg/kg daily for 3 days.
-
Group 4: CPG-DDS plus artesunate 4 mg/kg daily for 3 days.
-
-
Treatment Administration: CPG-DDS was administered at a target dose of 2 mg/kg chlorproguanil and 2.5 mg/kg dapsone.[6] All treatments were given once daily for three days.[2][17]
-
Follow-up: Patients were hospitalized for the first 3 days for observation and assessments, followed by outpatient follow-up on Days 7 and 14.[2][17]
-
Efficacy Endpoint: The primary efficacy outcome was the mean time to reduce baseline parasitemia by 90% (PC90), evaluated in the per-protocol population.[2][17]
-
Safety Assessment: Treatment-emergent adverse events were recorded through clinical assessments and monitoring of blood parameters.[2][17]
Phase III Comparative Efficacy and Safety Study Protocol[7][8]
Objective: To compare the efficacy and safety of chlorproguanil-dapsone-artesunate (CDA) with chlorproguanil-dapsone (CPG-DDS) alone and with artemether-lumefantrine (AL).
Experimental Workflow
Caption: Workflow for the Phase III comparative clinical trial.
Methodology:
-
Study Design: A multi-center, randomized, parallel-group, double-blind, double-dummy study.[7][8]
-
Patient Population: Children, adolescents, and adults (≥ 1 year of age) with uncomplicated P. falciparum malaria.[7][8]
-
Treatment Arms:
-
Efficacy Endpoint: The primary endpoint was the parasitological cure rate at Day 28, corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and new infections.[7][8]
-
Safety Assessment: Included monitoring for adverse events, with a particular focus on hematological parameters. A composite hemoglobin safety endpoint was defined (hemoglobin drop ≥ 40 g/L or ≥ 40% from baseline, hemoglobin < 50 g/L, or need for blood transfusion).[7]
-
G6PD Genotyping: Patient DNA was analyzed to determine G6PD genotype to assess the risk of drug-induced hemolysis.[7]
Safety and Tolerability
While the addition of artesunate to this compound demonstrated improved efficacy in parasite clearance, a significant safety concern emerged. The combination was associated with an increased risk of hemolytic anemia, particularly in individuals with G6PD deficiency.[7][9] In a Phase III trial, the incidence of a composite hemoglobin safety endpoint was significantly higher in G6PD-deficient patients receiving CDA (30%) compared to G6PD-normal patients (<1%).[7] This unacceptable risk profile led to the discontinuation of the development of the chlorproguanil-dapsone-artesunate combination.[7][10]
Conclusion
The combination of this compound with artesunate represents a rational approach to antimalarial therapy, leveraging the synergistic action of an antifolate combination with a rapidly acting artemisinin derivative. Clinical studies confirmed that the addition of artesunate significantly accelerated parasite clearance compared to this compound alone.[2][17] However, the increased risk of severe hemolysis in G6PD-deficient individuals ultimately outweighed the efficacy benefits, leading to the cessation of its development.[7] These findings underscore the critical importance of thorough safety assessments, particularly in genetically diverse populations, during the development of new antimalarial therapies. The detailed protocols and data presented here serve as a valuable resource for the scientific community, informing future research in the development of safe and effective antimalarial drug combinations.
References
- 1. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [iris.who.int]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 7. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
- 9. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
- 10. Chlorproguanil−Dapsone−Artesunate versus Artemether−Lumefantrine: A Randomized, Double-Blind Phase III Trial in African Children and Adolescents with Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapsone - Wikipedia [en.wikipedia.org]
- 12. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]
- 13. Artesunate - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination (this compound) alone or with three different doses of artesunate for uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
- 19. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Assessing Parasite Clearance Time with Lapdap Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed laboratory protocols for assessing parasite clearance time (PCT) in response to treatment with Lapdap (a fixed-dose combination of chlorproguanil and dapsone). While this compound was withdrawn from the market in 2008 due to safety concerns in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, these protocols are presented for historical and research purposes, offering a framework for the evaluation of antimalarial drug efficacy.
Introduction
This compound was an antifolate antimalarial drug that acted synergistically to inhibit the folate biosynthetic pathway of Plasmodium parasites. Chlorproguanil, the active metabolite of which is chlorcycloguanil, inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS). This dual action was designed to be effective against malaria parasites, including those resistant to other antifolates like sulfadoxine-pyrimethamine. Assessing the parasite clearance time is a critical measure of an antimalarial drug's efficacy, reflecting the rate at which parasites are cleared from the bloodstream following treatment.
Data Presentation: Parasite Clearance Time with this compound and Other Antimalarials
The following table summarizes quantitative data on parasite clearance parameters from clinical studies involving this compound and other antimalarial treatments. This allows for a comparative assessment of drug efficacy.
| Treatment Group | Parasite Clearance Time (PCT) - Median (hours) | Parasite Clearance Half-life (hours) | Notes |
| This compound (Chlorproguanil-dapsone) | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | Studies focused on treatment failure rates and comparison with other drugs. |
| Intravenous Artesunate | 48 (24-48) | 2.15 (1.64-2.61) | Data from a study in Ugandan children with severe malaria. |
| Artesunate + Amodiaquine (AS + AQ) | 30 (24-36) | 2.36 (1.85-2.88) | Data from a study in Côte d'Ivoire. |
| Artemether + Lumefantrine (AL) | 30 (24-36) | 2.23 (1.74-2.63) | Data from a study in Côte d'Ivoire. |
| Dihydroartemisinin-Piperaquine | 61.7 (47.6-83.2) | 6.2 (4.4-7.5) | Data from a study in Central Vietnam showing delayed clearance. |
Experimental Protocols
Accurate determination of parasite clearance relies on precise and consistent measurement of parasitemia over time. The following are detailed protocols for the most common methods.
Microscopy with Giemsa-Stained Blood Smears
This is the gold standard for quantifying malaria parasites.
Materials:
-
Microscope slides
-
Methanol (absolute)
-
Giemsa stain stock solution
-
Buffered water (pH 7.2)
-
Coplin jars or staining rack
-
Microscope with oil immersion lens (100x objective)
-
Immersion oil
Procedure:
a. Blood Smear Preparation:
-
Thin Smear: Place a small drop of blood near one end of a clean microscope slide. Using a second slide (the "spreader") held at a 30-45° angle, touch the drop of blood and allow it to spread along the edge of the spreader. Push the spreader slide smoothly and quickly along the length of the first slide to create a feathered edge.
-
Thick Smear: Place a larger drop of blood in the center of a clean slide. Using the corner of another slide, spread the blood in a circular motion to an area of about 1-2 cm in diameter.
-
Air dry the slides completely. The thin smear will dry quickly, while the thick smear may take several hours. Do not use heat to dry the thick smear.
b. Staining:
-
Fixation: Fix the thin smear by dipping it in a Coplin jar containing absolute methanol for a few seconds. Do not allow the methanol to come into contact with the thick smear. Let the slide air dry.
-
Giemsa Staining (10% solution for 10-15 minutes):
-
Prepare a fresh 10% Giemsa working solution by diluting the stock solution with buffered water (pH 7.2).
-
Place the slides in a staining rack or Coplin jar.
-
Cover the slides with the working Giemsa solution and stain for 10-15 minutes.
-
Gently wash the stain off by adding buffered water. For thick smears, you can briefly immerse the slide in buffered water to differentiate.
-
-
Drying: Place the slides in a vertical position in a drying rack to air dry.
c. Parasite Counting:
-
Thick Smear Examination:
-
Examine the thick smear under the 100x oil immersion lens.
-
Count the number of asexual parasites against a predetermined number of white blood cells (WBCs), typically 200 or 500.
-
Calculate the parasite density (parasites/µL) using the following formula: Parasite Density = (Number of parasites counted / Number of WBCs counted) x Assumed WBC count/µL (e.g., 8000)
-
-
Thin Smear Examination (for high parasitemia):
-
Examine the thin smear under the 100x oil immersion lens in an area where red blood cells (RBCs) are in a monolayer.
-
Count the number of parasitized RBCs among a total of at least 1000 RBCs.
-
Calculate the percentage of parasitemia: % Parasitemia = (Number of parasitized RBCs / Total number of RBCs counted) x 100
-
Quantitative Polymerase Chain Reaction (qPCR)
qPCR offers higher sensitivity for detecting low levels of parasitemia.
Materials:
-
DNA extraction kit (for whole blood)
-
qPCR machine (e.g., StepOnePlus)
-
Primers and probes specific for Plasmodium falciparum (e.g., targeting the var gene acidic terminal sequence - varATS).
-
qPCR master mix
-
Nuclease-free water
-
Positive and negative controls
Procedure:
-
DNA Extraction: Extract genomic DNA from whole blood samples according to the manufacturer's protocol of your chosen kit.
-
qPCR Reaction Setup:
-
On ice, prepare a master mix containing the qPCR master mix, forward and reverse primers, probe, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the extracted DNA (template) to the respective wells. Include positive controls (known parasite DNA) and negative controls (no template).
-
-
qPCR Run:
-
Seal the qPCR plate and place it in the thermocycler.
-
Set up the thermal cycling protocol. An example protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a known quantity of parasite DNA.
-
Determine the cycle threshold (Ct) values for the unknown samples.
-
Quantify the parasite density in the unknown samples by interpolating their Ct values against the standard curve.
-
Flow Cytometry
Flow cytometry provides a high-throughput method for parasitemia determination.
Materials:
-
Flow cytometer
-
Nucleic acid staining dye (e.g., Hoechst 33258, PicoGreen)
-
Lysis buffer (optional, for lysing red blood cells)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., formaldehyde)
Procedure:
-
Sample Preparation:
-
Collect a small volume of blood (e.g., 50 µL).
-
(Optional) Lyse the red blood cells using a lysis solution containing a fixative like formaldehyde. This preserves the parasites and white blood cells.
-
Alternatively, fix the whole blood sample.
-
-
Staining:
-
Incubate the prepared cells with a DNA-specific fluorescent dye (e.g., Hoechst 33258) in the dark.
-
-
Flow Cytometric Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the cell populations based on forward scatter (FSC) and side scatter (SSC) to distinguish cells from debris.
-
Further gate on the DNA-positive cells (parasitized RBCs or free parasites and WBCs) based on fluorescence intensity.
-
Distinguish parasites from WBCs based on their different fluorescence and scatter properties.
-
-
Data Analysis:
-
Calculate the percentage of parasitemia by dividing the number of parasite events by the total number of RBC events (if unlysed) or relative to the WBC count (if lysed).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the folate biosynthesis pathway in Plasmodium falciparum.
Experimental Workflow for Assessing Parasite Clearance Time
Caption: General experimental workflow for an in vivo study of antimalarial drug efficacy.
Application Notes and Protocols for the Field Application of Lapdap™ in Malaria-Endemic Regions of Africa
DISCLAIMER: These notes are intended for researchers, scientists, and drug development professionals. Lapdap™ (chlorproguanil-dapsone) and its artemisinin-combination variant (CDA) are not recommended for widespread public health use due to significant safety concerns, particularly the risk of severe drug-induced hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The following information is provided for historical and research purposes to illustrate the drug's mechanism, trial data, and the critical importance of safety evaluation in field applications.
Application Notes
Introduction
This compound™ is a fixed-dose combination antimalarial drug containing chlorproguanil and dapsone. It was developed through a public-private partnership as a potentially low-cost alternative to chloroquine and sulfadoxine-pyrimethamine (SP) for the treatment of uncomplicated Plasmodium falciparum malaria, particularly in Africa.[1][2][3] this compound is a rapidly eliminated antifolate drug, which was hypothesized to exert less pressure for the selection of resistant parasites compared to long-acting antifolates like SP.[2] Further development led to the investigation of chlorproguanil-dapsone-artesunate (CDA) as an artemisinin-based combination therapy (ACT).[2] Despite showing initial efficacy, significant safety limitations ultimately halted its development for public health use.[4][5]
Mechanism of Action
This compound targets the folate biosynthesis pathway in Plasmodium falciparum, which is essential for the synthesis of nucleic acids and certain amino acids required for the parasite's survival and replication.[6][7][8] The two components act synergistically on different enzymes in this pathway:
-
Chlorproguanil: This is a pro-drug that is metabolized in the body to its active form, chlorcycloguanil. Chlorcycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[9]
-
Dapsone: A sulfone drug that inhibits the parasitic enzyme dihydropteroate synthase (DHPS).[6][8]
By blocking two distinct steps in the same pathway, the combination is more effective than either agent alone and can be effective against parasites resistant to other antifolates like SP.[6][10]
References
- 1. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorproguanil-dapsone for treatment of drug-resistant falciparum malaria in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Hematological Parameters During Lapdap Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, was developed as a low-cost antimalarial treatment.[1][2] However, its clinical use has been associated with significant hematological adverse effects, primarily driven by the dapsone component.[3][4] Dapsone is known to induce oxidative stress, leading to dose-dependent hemolytic anemia, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[3][4][5] This document provides detailed application notes and standardized protocols for monitoring the hematological safety of this compound in a clinical trial setting.
The primary hematological toxicities associated with dapsone, and therefore this compound, include hemolytic anemia, methemoglobinemia, and less commonly, agranulocytosis.[3][4][6] Individuals with G6PD deficiency are at a significantly higher risk for severe hemolysis when treated with oxidant drugs like dapsone.[5][7] Therefore, rigorous hematological monitoring and screening for G6PD deficiency are critical components of any clinical trial involving this compound or other dapsone-containing regimens.
Key Hematological Parameters for Monitoring
Comprehensive monitoring of hematological parameters is essential to ensure patient safety during clinical trials of this compound. The following parameters should be assessed at baseline and regular intervals throughout the study.
Table 1: Key Hematological Parameters and their Clinical Significance
| Parameter | Clinical Significance in the Context of this compound |
| Complete Blood Count (CBC) with Differential | |
| Hemoglobin (Hb) | Primary indicator of anemia. A significant drop can indicate drug-induced hemolysis. |
| Hematocrit (Hct) / Packed Cell Volume (PCV) | Measures the proportion of red blood cells in the blood; complements Hb in assessing anemia. |
| Red Blood Cell (RBC) Count | A decrease can indicate hemolysis or bone marrow suppression. |
| Mean Corpuscular Volume (MCV) | Can help differentiate between different types of anemia. |
| White Blood Cell (WBC) Count with Differential | To monitor for leukopenia and agranulocytosis, which are rare but serious side effects of dapsone.[6] |
| Platelet Count | To monitor for thrombocytopenia. |
| Reticulocyte Count | An elevated count indicates the bone marrow's response to anemia (increased red blood cell production), which is a hallmark of hemolysis. |
| Peripheral Blood Smear | Microscopic examination can reveal characteristic signs of hemolysis, such as "bite cells" and blister cells.[8] |
| Methemoglobin | Dapsone can cause an increase in methemoglobin, a form of hemoglobin that cannot bind oxygen, leading to functional anemia. |
| Lactate Dehydrogenase (LDH) | An enzyme released during red blood cell breakdown; elevated levels are a marker of hemolysis. |
| Haptoglobin | A protein that binds to free hemoglobin released from hemolyzed red blood cells; decreased levels suggest intravascular hemolysis. |
| Unconjugated Bilirubin | A breakdown product of heme; elevated levels can indicate increased red blood cell destruction. |
| G6PD Status | Essential for risk stratification. G6PD deficient individuals are at a much higher risk of severe hemolysis.[3][4][7] |
Summary of Hematological Findings from this compound Clinical Trials
Clinical studies of this compound, particularly in combination with artesunate, have highlighted the increased risk of anemia in G6PD-deficient individuals.
Table 2: Summary of Changes in Hematological Parameters During this compound Treatment
| Patient Population | Intervention | Key Findings | Reference |
| G6PD-deficient children | Chlorproguanil-dapsone + artesunate (CD+A) | Mean hematocrit declined by an average of 1.94% per day in the first 4 days of treatment. These patients had significantly lower hematocrit levels until day 7 compared to other groups. | [7] |
| G6PD-normal children | Chlorproguanil-dapsone + artesunate (CD+A) | Mean hematocrit declined by an average of 1.05% per day in the first 4 days of treatment. | [7] |
| G6PD-deficient hemizygous boys and homozygous girls | Dapsone-containing antimalarial | Maximum decrease in hemoglobin averaged -2.64 g/dL. 10.9% of these children required a blood transfusion. | [9] |
| G6PD-deficient heterozygous girls | Dapsone-containing antimalarial | Mean maximum decrease in hemoglobin was -1.83 g/dL. 0.5% required a blood transfusion. | [9] |
Experimental Protocols
Protocol for Hematological Monitoring During this compound Clinical Trials
Objective: To outline a schedule and procedure for monitoring hematological parameters to ensure patient safety during a clinical trial of this compound.
Materials:
-
K2-EDTA collection tubes
-
Automated hematology analyzer
-
Microscope and slides for peripheral blood smear
-
Reagents for reticulocyte staining (e.g., new methylene blue)
-
Co-oximeter for methemoglobin measurement
-
Spectrophotometer and reagents for LDH, haptoglobin, and bilirubin assays
Procedure:
-
Screening Phase (Pre-treatment):
-
Perform G6PD deficiency screening for all potential participants. Exclude individuals with G6PD deficiency if the study protocol allows, or stratify them for more intensive monitoring.
-
Obtain a baseline Complete Blood Count (CBC) with differential, reticulocyte count, methemoglobin level, LDH, haptoglobin, and unconjugated bilirubin.
-
-
Treatment Phase (e.g., Days 1, 2, 3):
-
Administer this compound according to the study protocol (e.g., 2.0 mg/kg chlorproguanil and 2.5 mg/kg dapsone once daily for 3 days).[4]
-
Perform daily monitoring of hemoglobin, hematocrit, and methemoglobin levels, especially in G6PD-deficient subjects.
-
Closely observe patients for clinical signs of hemolysis, such as jaundice, dark urine, and fatigue.
-
-
Post-Treatment Follow-up (e.g., Days 7, 14, 28):
-
Repeat CBC with differential and reticulocyte count at each follow-up visit.
-
In a study in Rwanda, by the end of the 28-day follow-up, the hematocrit of most patients, with or without G6PD deficiency, had recovered to normal levels.[3][4]
-
Additional monitoring may be required for any patient who showed significant hematological abnormalities during the treatment phase.
-
Action Thresholds:
-
Hemoglobin: A pre-defined drop in hemoglobin from baseline (e.g., >2 g/dL) should trigger more frequent monitoring and a clinical assessment. A hemoglobin level falling below a critical threshold (e.g., 7 g/dL) may necessitate a blood transfusion, as was required for some G6PD-deficient children in previous trials.[9]
-
Methemoglobin: Levels >10% may cause clinical symptoms (cyanosis), and levels >20% require medical intervention.
Protocol for G6PD Deficiency Screening
Objective: To identify individuals with G6PD deficiency prior to enrollment in a this compound clinical trial.
Method: Fluorescent Spot Test (a common qualitative screening method).
Principle: The test relies on the principle that G6PD in the red blood cells will reduce NADP to NADPH in the presence of glucose-6-phosphate. NADPH fluoresces under UV light. A lack of fluorescence indicates G6PD deficiency.
Procedure:
-
Collect a whole blood sample in a K2-EDTA tube.
-
Prepare the G6PD reaction solution containing glucose-6-phosphate, NADP, and saponin (to lyse the red cells).
-
Add a small volume of the patient's blood to the reaction solution and mix.
-
Spot the mixture onto filter paper at set time intervals (e.g., immediately and after 5 and 10 minutes).
-
Allow the spots to dry.
-
Examine the spots under a UV lamp.
-
Normal G6PD activity: Bright fluorescence.
-
G6PD deficiency: No or minimal fluorescence.
-
Note: Quantitative spectrophotometric analysis should be used for confirmation, especially in heterozygous females who may have intermediate enzyme activity.
Visualizations
Signaling Pathway of Dapsone-Induced Hemolysis in G6PD Deficiency
References
- 1. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Risk of Severe Anaemia after Chlorproguanil-Dapsone+Artesunate Antimalarial Treatment in Patients with G6PD (A-) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Risk of Severe Anaemia after Chlorproguanil-Dapsone+Artesunate Antimalarial Treatment in Patients with G6PD (A-) Deficiency | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Lapdap Susceptibility in P. falciparum Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapdap, a fixed-dose combination of chlorproguanil and dapsone, is an antifolate antimalarial drug.[1] Its efficacy relies on the synergistic action of its components, which target two key enzymes in the Plasmodium falciparum folate biosynthesis pathway.[2] Chlorcycloguanil, the active metabolite of chlorproguanil, inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS).[2][3] This pathway is crucial for the synthesis of nucleic acids, and its disruption is lethal to the parasite.[4] The emergence and spread of parasite resistance to antifolate drugs, primarily through mutations in the dhfr and dhps genes, necessitates continuous surveillance of this compound susceptibility in clinical isolates.[5][6]
These application notes provide detailed protocols for determining the in vitro susceptibility of P. falciparum isolates to this compound, its individual components, and for assessing the synergistic interaction between them. The described methods are essential for monitoring drug resistance, screening new antimalarial compounds, and informing treatment guidelines.
Data Presentation: In Vitro Susceptibility of P. falciparum to this compound Components
The following tables summarize the 50% inhibitory concentrations (IC50) of chlorcycloguanil and dapsone against various P. falciparum strains. Lower IC50 values indicate higher potency.
Table 1: Comparative In Vitro Activity (IC50) of Chlorcycloguanil against P. falciparum Strains
| P. falciparum Strain | dhfr Genotype | IC50 (nM) | Reference |
| K39 | Ser-108-Asn | ~6.0 | [7] |
| ItG2F6 | Ser-108-Thr, Ala-16-Val | - | [7] |
| W282 | Triple mutant | - | [7] |
| V1/S | Ile-164-Leu | >1000 | [4] |
Table 2: Comparative In Vitro Activity (IC50) of Dapsone against P. falciparum Strains
| P. falciparum Strain | dhps Genotype | IC50 (nM) | Reference |
| K39 | - | ~64.5 | [8] |
| ItG2F6 | - | - | [7] |
| W282 | - | - | [7] |
| V1/S | - | - | [4] |
Note: Specific IC50 values for some strains were not explicitly provided in the referenced literature and are indicated by "-". The V1/S strain with the ile-164-leu mutation in dhfr shows high-level resistance to chlorcycloguanil.[4]
Experimental Protocols
Three standard in vitro methods for assessing antimalarial drug susceptibility are detailed below. These can be adapted for testing chlorproguanil and dapsone, both individually and in combination.
SYBR Green I-based Fluorescence Assay
This assay measures the accumulation of parasite DNA as an indicator of parasite growth.[2][9]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Uninfected human erythrocytes (O+)
-
96-well microtiter plates (black, clear bottom)
-
Chlorproguanil hydrochloride and Dapsone
-
Dimethyl sulfoxide (DMSO) for drug stock solutions
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Drug Plate Preparation:
-
Prepare stock solutions of chlorproguanil and dapsone in DMSO.
-
Perform serial dilutions of each drug in complete culture medium in the 96-well plate. For synergy testing, prepare fixed-ratio combinations of both drugs. Recommended concentration ranges to test are 0.1 nM to 1000 nM for chlorcycloguanil (the active metabolite of chlorproguanil) and 1 nM to 10 µM for dapsone.
-
Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine, artemisinin) as positive controls.
-
-
Parasite Culture Addition:
-
Adjust the parasitemia of the synchronized ring-stage culture to 0.5% at a 2% hematocrit in complete culture medium.[10]
-
Add 180 µL of the parasite suspension to each well of the drug-pre-dosed plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.[10]
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as a marker of parasite viability.[11][12]
Materials:
-
P. falciparum culture
-
Complete culture medium
-
Uninfected human erythrocytes
-
96-well microtiter plates
-
Chlorproguanil and Dapsone
-
Lysis buffer
-
Malstat™ reagent
-
NBT/PES solution (Nitroblue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Protocol:
-
Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Cell Lysis:
-
After incubation, lyse the red blood cells by freeze-thawing the plates.
-
-
Enzyme Reaction:
-
Transfer a portion of the lysate to a new 96-well plate.
-
Add Malstat™ reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Reading:
-
Measure the optical density (OD) at 650 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of pLDH activity inhibition and determine the IC50 values as described for the SYBR Green I assay.
-
Histidine-Rich Protein 2 (HRP2)-based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as a measure of parasite growth.[13][14]
Materials:
-
P. falciparum culture
-
Complete culture medium
-
Uninfected human erythrocytes
-
96-well microtiter plates
-
Chlorproguanil and Dapsone
-
HRP2 capture and detection antibodies
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
ELISA plate reader (450 nm)
Protocol:
-
Drug Plate Preparation and Parasite Addition: Follow steps 1 and 2 of the SYBR Green I assay protocol.
-
Incubation: Incubate the plates for 72 hours.[13]
-
Sample Collection and Lysis:
-
After incubation, collect the culture supernatant or lyse the cells.
-
-
ELISA:
-
Coat a 96-well ELISA plate with HRP2 capture antibody.
-
Add the culture supernatant/lysate to the wells and incubate.
-
Wash the plate and add the HRP2 detection antibody.
-
Wash again and add TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Absorbance Reading:
-
Measure the OD at 450 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of HRP2 inhibition and determine the IC50 values.
-
Visualization of Pathways and Workflows
Folate Biosynthesis Pathway and this compound's Mechanism of Action```dot
Caption: Generalized experimental workflow for determining this compound susceptibility in P. falciparum.
Logical Relationship of this compound Resistance
Caption: Development of resistance to this compound in P. falciparum through target enzyme mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. iddo.org [iddo.org]
- 3. benchchem.com [benchchem.com]
- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. High multiple mutations of Plasmodium falciparum-resistant genotypes to sulphadoxine-pyrimethamine in Lagos, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 13. iddo.org [iddo.org]
- 14. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Hematological Adverse Effects of Lapdap
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hematological adverse effects associated with the use of Lapdap (a combination of chlorproguanil and dapsone).
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological adverse effects observed with this compound?
A1: The most significant hematological adverse effects associated with this compound are hemolytic anemia and methemoglobinemia.[1][2][3] These effects are primarily attributed to the dapsone component of the drug combination.[2][4]
Q2: What is the underlying mechanism of this compound-induced hemolytic anemia?
A2: Dapsone and its metabolites, particularly dapsone hydroxylamine, are potent oxidizing agents.[1] In red blood cells, these agents can overwhelm the cellular antioxidant defense mechanisms, leading to oxidative damage to hemoglobin and the cell membrane, ultimately resulting in hemolysis (destruction of red blood cells).[2][5]
Q3: Why are individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency at a higher risk?
A3: G6PD is a critical enzyme in the pentose phosphate pathway, which is the primary source of NADPH in red blood cells.[2][6] NADPH is essential for maintaining a reduced glutathione pool, which is crucial for detoxifying reactive oxygen species.[6] In individuals with G6PD deficiency, the production of NADPH is impaired, rendering their red blood cells highly susceptible to oxidative damage from drugs like dapsone, leading to severe hemolytic anemia.[2][7][8]
Q4: What is methemoglobinemia and how is it related to this compound?
A4: Methemoglobinemia is a condition characterized by elevated levels of methemoglobin in the blood. Methemoglobin is a form of hemoglobin that has been oxidized, rendering it unable to bind and transport oxygen. The oxidative stress induced by dapsone can lead to the formation of methemoglobin, resulting in functional anemia and cyanosis.[3][9]
Q5: Can these hematological effects be observed in individuals with normal G6PD activity?
A5: Yes, while G6PD deficient individuals are at a significantly higher risk for severe hemolysis, dapsone can induce dose-dependent hemolytic anemia and methemoglobinemia in individuals with normal G6PD activity, particularly at higher doses or with prolonged use.[1][9][10]
Troubleshooting Guides
Troubleshooting In Vitro Hemolysis Assays
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High background hemolysis in negative controls | - Improper handling of red blood cells (RBCs), causing mechanical lysis.- Contaminated reagents or glassware.- Use of aged or fragile RBCs. | - Handle RBCs gently; avoid vigorous vortexing or pipetting.- Use fresh, sterile reagents and meticulously clean glassware.- Use freshly collected blood whenever possible. |
| Inconsistent results between experiments | - Variability in RBC source (donor, age).- Inconsistent incubation times or temperatures.- Pipetting errors. | - Standardize RBC source and handling procedures.- Strictly adhere to defined incubation parameters.- Calibrate pipettes regularly and ensure proper technique. |
| No hemolysis observed with positive control (e.g., Triton X-100) | - Inactive or expired lysing agent.- Incorrect concentration of the lysing agent. | - Use a fresh, validated stock of the lysing agent.- Verify the concentration of the positive control. |
| High variability between replicate wells | - Incomplete mixing of reagents.- Inaccurate pipetting into replicate wells. | - Ensure thorough but gentle mixing of the assay plate.- Use a multichannel pipette for adding reagents to replicate wells to improve consistency. |
Troubleshooting Methemoglobinemia Detection
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| "Saturation gap" observed (discrepancy between pulse oximetry and arterial blood gas oxygen saturation) | - Presence of methemoglobin. | - This is a clinical indicator of methemoglobinemia. Confirm with co-oximetry. |
| Blood sample appears "chocolate brown" but methemoglobin levels are normal | - Presence of other pigments or substances in the blood. | - Rule out other causes of abnormal blood coloration. Ensure proper calibration of the co-oximeter. |
| Inconsistent readings with co-oximetry | - Instrument malfunction or improper calibration.- Interference from other hemoglobin variants. | - Perform daily quality control and calibration of the co-oximeter.- Consider the presence of carboxyhemoglobin or sulfhemoglobin. |
Troubleshooting G6PD Activity Assays
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no activity in the positive control | - Inactive or improperly stored enzyme.- Incorrect buffer pH or temperature. | - Use a fresh, validated G6PD positive control.- Ensure the assay buffer is at the correct pH and the incubation is at the specified temperature. |
| High background signal in the absence of G6PD | - Contamination of reagents with reducing substances.- Non-specific reduction of the detection probe. | - Use high-purity reagents and water.- Run a "no enzyme" control to assess background signal. |
| Variable results between samples from the same donor | - Improper sample collection or storage.- Presence of interfering substances in the sample. | - Follow standardized procedures for blood collection and storage.- Perform a sample dilution series to check for interference. |
Quantitative Data on Hematological Adverse Effects
Table 1: Incidence of Hemolytic Anemia with Dapsone-Containing Regimens
| Patient Population | Regimen | Outcome | Incidence/Effect | Reference |
| G6PD-deficient children | Chlorproguanil-dapsone (2.5 mg/kg/day for 3 days) | Hemoglobin decrease ≥ 40% | 20.2% (24/119) | [11] |
| G6PD-deficient children | Chlorproguanil-dapsone (2.5 mg/kg/day for 3 days) | Required blood transfusion | 10.9% (13/119) | [11] |
| G6PD-normal children | Chlorproguanil-dapsone + Artesunate | Mean hematocrit decline (first 4 days) | 1.05% per day | [12] |
| G6PD-deficient children | Chlorproguanil-dapsone + Artesunate | Mean hematocrit decline (first 4 days) | 1.94% per day | [12] |
| Adults and children | Chlorproguanil-dapsone +/- Artesunate | Drug-related adverse events (mostly hematological) | 35.3% in adults, 70.1% in children | [13][14] |
Key Experimental Protocols
In Vitro Hemolysis Assay
Objective: To determine the potential of a test compound to induce red blood cell lysis.
Methodology:
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood from healthy donors (human or other relevant species) collected in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBCs three times with isotonic phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in PBS in a 96-well plate.
-
Include a negative control (PBS only, for 0% hemolysis) and a positive control (1% Triton X-100, for 100% hemolysis).
-
Add the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1-2 hours with gentle agitation.
-
After incubation, centrifuge the plate at 800 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Methemoglobin Detection (Co-oximetry)
Objective: To quantify the percentage of methemoglobin in a blood sample.
Methodology:
-
Sample Collection:
-
Collect whole blood in a heparinized syringe or tube.
-
The sample should be analyzed as soon as possible after collection.
-
-
Instrumentation:
-
Use a co-oximeter, which is a spectrophotometer capable of measuring the absorbance of multiple hemoglobin species at different wavelengths.
-
-
Procedure:
-
Introduce the blood sample into the co-oximeter according to the manufacturer's instructions.
-
The instrument will automatically measure the absorbance and calculate the concentrations of oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.
-
-
Data Analysis:
-
The result is typically reported as the percentage of total hemoglobin that is in the form of methemoglobin.
-
G6PD Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of G6PD in red blood cell lysates.
Methodology:
-
Sample Preparation:
-
Prepare a hemolysate from washed RBCs by adding a lysis buffer and centrifuging to remove cell debris.
-
-
Assay Principle:
-
This assay measures the rate of NADPH production, which is directly proportional to G6PD activity. G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The production of NADPH is monitored by the reduction of a tetrazolium salt (WST-8 or MTT) to a colored formazan product.
-
-
Procedure (based on a typical kit protocol):
-
Prepare a reaction mixture containing glucose-6-phosphate, NADP+, and the colorimetric probe in an appropriate buffer.
-
Add the hemolysate sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C and measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the G6PD activity by comparing the rate to a standard curve generated with known concentrations of NADPH or a G6PD standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methemoglobinemia Workup: Laboratory Studies, Arterial Blood Gas Determination, Oximetry [emedicine.medscape.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Human Methemoglobin (MHB) Elisa Kit – AFG Scientific [afgsci.com]
- 10. idexx.com.au [idexx.com.au]
- 11. Clinical spectrum and severity of hemolytic anemia in glucose 6-phosphate dehydrogenase-deficient children receiving dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
Impact of G6PD deficiency on Lapdap safety and efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency on the safety and efficacy of Lapdap (a fixed-dose combination of chlorproguanil and dapsone).
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when administering this compound to individuals with G6PD deficiency?
A1: The primary safety concern is the risk of drug-induced hemolytic anemia.[1][2][3] The dapsone component of this compound is a potent oxidizing agent, and in individuals with G6PD deficiency, this can lead to premature destruction of red blood cells (hemolysis).[4][5] This can result in a significant drop in hemoglobin levels, and in severe cases, may necessitate blood transfusions.[1][6]
Q2: How does G6PD deficiency lead to dapsone-induced hemolysis?
A2: G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant that protects red blood cells from oxidative damage. In G6PD-deficient individuals, the production of NADPH is impaired. Dapsone and its metabolites, particularly dapsone hydroxylamine, generate reactive oxygen species (ROS) that oxidize hemoglobin and other cellular components.[4][5][7] Without sufficient GSH to neutralize these ROS, the red blood cells are susceptible to oxidative damage, leading to the formation of Heinz bodies, membrane damage, and subsequent hemolysis by the spleen.[5][8]
Q3: Does G6PD deficiency affect the antimalarial efficacy of this compound?
A3: While the primary concern is safety, some studies have suggested that G6PD deficiency might offer some protection against uncomplicated malaria.[9] However, there is no conclusive evidence to suggest that the efficacy of this compound in clearing malaria parasites is significantly different between G6PD-deficient and G6PD-normal individuals. The key focus remains on the heightened risk of adverse hematological events in the G6PD-deficient population.[10][11][12]
Q4: Is G6PD screening recommended before this compound administration?
A4: Yes, screening for G6PD deficiency is strongly recommended before administering this compound or any dapsone-containing medication, especially in populations with a high prevalence of G6PD deficiency (e.g., individuals of African, Mediterranean, or Asian descent).[1][13]
Q5: What are the key clinical signs of hemolysis to monitor in patients receiving this compound?
A5: Key clinical signs include jaundice (yellowing of the skin and eyes), dark urine (hemoglobinuria), fatigue, pallor, and shortness of breath. Laboratory monitoring should include regular measurement of hemoglobin or hematocrit levels, reticulocyte count, lactate dehydrogenase (LDH), haptoglobin, and bilirubin.[14]
Troubleshooting Guides
G6PD Screening Assays
Issue: Inconsistent or unexpected results with the fluorescent spot test.
-
Possible Cause 1: Incorrect sample handling.
-
Troubleshooting: Ensure that blood samples are collected in the correct anticoagulant (EDTA is preferred) and stored properly (refrigerated at 2-8°C) if not tested immediately. Avoid repeated freezing and thawing.
-
-
Possible Cause 2: Reagent degradation.
-
Troubleshooting: Check the expiration dates of all reagents. Store reagents according to the manufacturer's instructions, protecting them from light and heat. Prepare fresh working solutions daily.
-
-
Possible Cause 3: Incorrect incubation temperature or time.
-
Troubleshooting: Verify that the incubator or water bath is calibrated and maintained at the specified temperature (usually 37°C). Use a calibrated timer to ensure the correct incubation period.[15]
-
-
Possible Cause 4: False-negative result during an acute hemolytic episode.
-
Troubleshooting: Be aware that during acute hemolysis, older, more G6PD-deficient red blood cells are destroyed, and the circulating population of younger red blood cells (reticulocytes) has higher G6PD activity. This can lead to a falsely normal result. If G6PD deficiency is strongly suspected, re-testing should be performed after the hemolytic episode has resolved (e.g., after 2-3 months).[16]
-
Hemolysis Assessment
Issue: Difficulty in interpreting signs of drug-induced hemolysis.
-
Possible Cause 1: Confounding factors causing anemia.
-
Troubleshooting: In the context of malaria, the infection itself can cause anemia. It is crucial to establish a baseline hemoglobin/hematocrit level before initiating treatment and to monitor the kinetics of the hematological response closely. A rapid and significant drop after drug administration is indicative of drug-induced hemolysis.
-
-
Possible Cause 2: Misinterpretation of laboratory markers.
-
Troubleshooting: A combination of markers is more informative than a single one. Look for a concurrent decrease in haptoglobin, an increase in LDH and indirect bilirubin, and an elevated reticulocyte count, which are all indicative of hemolysis.
-
-
Possible Cause 3: Distinguishing between immune and non-immune hemolysis.
-
Troubleshooting: Dapsone-induced hemolysis in G6PD deficiency is a non-immune, oxidative process. A direct antiglobulin test (DAT or Coombs test) will be negative. A positive DAT would suggest a different, immune-mediated cause of hemolysis.[17]
-
Data Presentation
Table 1: Impact of this compound (Chlorproguanil-Dapsone) on Hematological Parameters in G6PD Deficient vs. Normal Individuals
| Parameter | G6PD Deficient | G6PD Normal | Study Population | Reference |
| Mean Hematocrit Decline (per day in first 4 days) | 1.94% | 1.05% | Children in Rwanda | [6] |
| Risk of Severe Anemia (Relative Risk) | 10.2 (95% CI: 1.8-59.3) | - | Children in Rwanda | [6] |
| Hemoglobin Drop ≥2 g/dL (Adjusted Odds Ratio) | 11.13 (for CDA* treatment) | - | African Children | [2][18] |
| Hemolytic Anemia in CDA treated children* | 56% | 29% (in those treated with other ACTs) | African Children | [2] |
*CDA: Chlorproguanil-Dapsone-Artesunate
Table 2: Efficacy of this compound in G6PD Deficient vs. Normal Individuals
| Parameter | G6PD Deficient | G6PD Normal | Study Population | Reference |
| Median Parasite Clearance Time (hours) | No significant difference reported | No significant difference reported | General malaria patient populations | [11][12] |
| Parasite Density | No significant difference | No significant difference | Malaria patients in Southern Thailand |
Experimental Protocols
Fluorescent Spot Test for G6PD Deficiency Screening
Principle: This qualitative assay detects the generation of NADPH, which fluoresces under long-wave ultraviolet (UV) light. G6PD catalyzes the reduction of NADP to NADPH in the presence of glucose-6-phosphate. In G6PD deficient samples, little to no NADPH is produced, resulting in a lack of fluorescence.[15][16]
Materials:
-
Whole blood collected in EDTA
-
G6PD screening kit (containing G6PD substrate, NADP, and buffer)
-
Positive and negative controls
-
Filter paper
-
Micropipettes
-
Incubator or water bath at 37°C
-
Long-wave UV lamp
-
Dark viewing box
Procedure:
-
Reagent Preparation: Prepare the G6PD reagent mixture according to the kit manufacturer's instructions.
-
Sample and Control Preparation: For each sample and control, add a small volume of whole blood (e.g., 10 µL) to the G6PD reagent mixture.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 5-10 minutes), as per the kit's protocol.[15]
-
Spotting: After incubation, spot a small amount of each mixture onto the filter paper.[15]
-
Drying: Allow the spots to air dry completely.
-
Visualization: Examine the spots under a long-wave UV lamp in a dark environment.
-
Interpretation:
-
Normal: Bright fluorescence.
-
Intermediate (often in female heterozygotes): Moderate or faint fluorescence.
-
Deficient: No or very weak fluorescence.
-
Quantitative Spectrophotometric Assay for G6PD Activity
Principle: This is the gold standard for diagnosing G6PD deficiency. It measures the rate of NADPH production by monitoring the increase in absorbance at 340 nm over time.
Materials:
-
Hemolysate prepared from washed red blood cells
-
Assay buffer (e.g., Tris-HCl)
-
Glucose-6-phosphate solution
-
NADP solution
-
Spectrophotometer capable of reading at 340 nm with temperature control
-
Cuvettes
Procedure:
-
Hemolysate Preparation: Separate red blood cells from plasma and wash them with saline. Lyse the red blood cells to release their contents.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADP, and the hemolysate.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm.
-
Initiate Reaction: Add the glucose-6-phosphate solution to the cuvette to start the enzymatic reaction.
-
Kinetic Measurement: Record the change in absorbance at 340 nm at regular intervals for a set period.
-
Calculation: Calculate the rate of change in absorbance per minute. The G6PD activity is then calculated based on the molar extinction coefficient of NADPH and normalized to the hemoglobin concentration of the hemolysate.
Assessment of Drug-Induced Hemolysis
Principle: A panel of laboratory tests is used to detect the presence and severity of red blood cell destruction.
Materials:
-
Whole blood and serum samples
-
Automated hematology analyzer
-
Spectrophotometer
-
Reagents for LDH, haptoglobin, and bilirubin assays
Procedure:
-
Complete Blood Count (CBC): Measure hemoglobin, hematocrit, red blood cell count, and red blood cell indices (e.g., MCV, MCH, MCHC). A significant drop in hemoglobin/hematocrit from baseline is a key indicator.
-
Reticulocyte Count: An elevated reticulocyte count indicates that the bone marrow is producing more red blood cells to compensate for the loss due to hemolysis.
-
Peripheral Blood Smear: Microscopic examination of a stained blood smear may reveal spherocytes, bite cells, and Heinz bodies (with a specific stain), which are characteristic of oxidative hemolysis.
-
Biochemical Markers:
-
Lactate Dehydrogenase (LDH): Measure serum LDH levels. Increased levels are seen in hemolysis due to the release of this enzyme from red blood cells.
-
Haptoglobin: Measure serum haptoglobin levels. Decreased or absent haptoglobin is a sensitive marker of intravascular hemolysis, as it binds to free hemoglobin released from lysed red blood cells.
-
Bilirubin: Measure total and indirect bilirubin levels. An increase in indirect (unconjugated) bilirubin is a result of the breakdown of heme from hemoglobin.
-
Mandatory Visualizations
Caption: Dapsone metabolism and the pathway of oxidative hemolysis in G6PD deficiency.
Caption: Clinical workflow for the management of malaria with respect to G6PD status.
References
- 1. High Risk of Severe Anaemia after Chlorproguanil-Dapsone+Artesunate Antimalarial Treatment in Patients with G6PD (A-) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-6-phosphate dehydrogenase deficiency, chlorproguanil-dapsone with artesunate and post-treatment haemolysis in African children treated for uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-6-phosphate dehydrogenase deficiency, chlorproguanil-dapsone with artesunate and post-treatment haemolysis in African children treated for uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapsone-induced methemoglobinemia and hemolysis in a woman without G6PD deficiency presenting with idiopathic urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Prevalence of G6PD deficiency and Plasmodium falciparum parasites in asymptomatic school children living in southern Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Investigations on Clinical Pharmacology and Therapeutics of Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. G6PD Deficiency and Antimalarial Efficacy for Uncomplicated Malaria in Bangladesh: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. G6PD deficiency: a classic example of pharmacogenetics with on-going clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.path.org [media.path.org]
- 16. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]
- 17. Drug-induced immune hemolytic anemia (Direct Antiglobulin Test positive) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose-6-phosphate dehydrogenase deficiency, chlorproguanil-dapsone with artesunate and post-treatment haemolysis in African children treated for uncomplicated malaria | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
Technical Support Center: A Retrospective Analysis of Chlorproguanil-Dapsone (Lapdap™)
IMPORTANT SAFETY NOTICE: The fixed-dose antimalarial combination chlorproguanil-dapsone (trade name: Lapdap™) was withdrawn from the market in 2008 and its development halted.[1][2] This was due to a strong association with severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a common genetic condition in malaria-endemic regions.[1][2][3] This document is intended for informational and educational purposes only and does not endorse or provide guidance for the clinical use or experimental optimization of this drug combination. Researchers studying pharmacogenetics and drug safety may find this information useful as a case study.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its intended use?
A1: this compound was a fixed-dose combination of two antifolate drugs, chlorproguanil and dapsone.[1] It was developed through a public-private partnership as a potential low-cost alternative to other antimalarials, like sulfadoxine-pyrimethamine, for treating uncomplicated Plasmodium falciparum malaria, particularly in Africa.[4][5]
Q2: What is the mechanism of action of chlorproguanil-dapsone?
A2: The combination acts synergistically to inhibit two sequential steps in the malaria parasite's folate biosynthesis pathway, which is crucial for its survival and replication.[6]
-
Dapsone , a sulfone antibiotic, inhibits dihydropteroate synthase (DHPS).[7]
-
Chlorproguanil is a pro-drug that is metabolized into chlorcycloguanil, which inhibits dihydrofolate reductase (DHFR).[8][9] By blocking two key enzymes, the combination was more potent and thought to be less prone to the rapid development of resistance compared to single-agent therapies.[9]
Q3: Why was this compound withdrawn?
A3: The development and registration of this compound were halted due to unacceptable safety risks. Post-marketing surveillance and Phase III clinical trials of a related combination (chlorproguanil-dapsone-artesunate, or CDA) revealed a high risk of drug-induced hemolytic anemia in patients with G6PD deficiency.[1][2][10] In one study, 38% of male patients with G6PD deficiency experienced severe anemia after treatment.[3] This risk was deemed too high for a drug intended for widespread use in populations where G6PD deficiency is prevalent but rarely diagnosed.[11]
Q4: What is G6PD deficiency and why does it pose a risk with dapsone?
A4: Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is the world's most common enzyme deficiency, affecting over 400 million people.[12][13] The G6PD enzyme is critical for protecting red blood cells from damage by oxidative stress.[14] Dapsone and its metabolites are oxidizing agents. In individuals with G6PD deficiency, red blood cells cannot neutralize this oxidative stress, leading to the destruction of red blood cells (hemolysis) and potentially severe anemia.[11][15]
Q5: Were there specific vulnerable populations identified as high-risk during this compound's development?
A5: Yes. The primary vulnerable population identified was individuals with G6PD deficiency.[2] This genetic trait is X-linked and is most common in malaria-endemic regions of Africa, Asia, and the Mediterranean, precisely the target populations for the drug.[12][14] Clinical trials also enrolled children, a standard vulnerable population for malaria research.[16][17] While the drug was effective in clearing parasites, hematological adverse events were consistently more common in groups receiving the dapsone combination.[18][19] Studies were also initiated to assess pharmacokinetics in pregnant women, another key vulnerable group, but the drug was withdrawn before extensive data could be gathered.[20]
Troubleshooting Historical Clinical Trial Data
Issue: A clinical trial protocol from the early 2000s shows high efficacy for this compound, but our modern safety analysis flags it as dangerous. What explains this discrepancy?
Resolution: This highlights a critical lesson in drug development: efficacy does not guarantee safety.
-
Focus on the Right Endpoints: Early trials focused heavily on parasitological cure rates, where this compound performed well, often better than failing therapies like sulfadoxine-pyrimethamine.[16][21]
-
Adverse Event Stratification: The critical safety signal was missed or underestimated until data was specifically stratified by G6PD status. Initial analysis showed a higher rate of red blood cell disorders, but the extreme risk was concentrated within the G6PD-deficient subgroup.[10][21]
-
Post-Marketing Evidence: The full extent of the risk became apparent during larger Phase III trials and post-launch studies when a greater number of G6PD-deficient patients were exposed to the drug, leading to reports of severe hemolytic events.[3][11]
Issue: Reviewing historical data, a significant drop in hemoglobin was noted around Day 7 post-treatment in some patients. What is the likely cause?
Resolution: This is the classic presentation of drug-induced hemolysis in a G6PD-deficient individual.
-
Oxidative Stress: Upon administration of dapsone, oxidative stress begins to build in red blood cells.
-
Delayed Hemolysis: The process of red blood cell destruction is not immediate. The peak drop in hemoglobin levels typically occurs several days after exposure to the oxidizing agent.[3]
-
Clinical Action: In the CDA trials, the lowest hemoglobin levels were observed seven days after treatment initiation.[3] Any such observation in a trial involving an oxidizing drug should immediately trigger an investigation into the patient's G6PD status.
Data Presentation: Clinical Trial Summaries
Table 1: Efficacy of Chlorproguanil-Dapsone (CPG-DDS) vs. Sulfadoxine-Pyrimethamine (SP) Data synthesized from a comparative study in 1850 children.
| Treatment Group | Day 14 Treatment Failure Rate | Relative Risk (95% CI) |
| CPG-DDS | Lower than SP | 0.36 (0.24 to 0.53)[6] |
| SP | Higher than CPG-DDS | - |
Table 2: Hematological Safety of CPG-DDS-Artesunate (CDA) vs. CPG-DDS in G6PD Deficient vs. Normal Patients Data synthesized from a Phase III trial involving 844 genotyped patients.[10]
| Patient Group | Treatment | Composite Hemoglobin Safety Endpoint* Occurrence |
| G6PD Deficient | CDA | 30% (13/44) |
| G6PD Deficient | CPG-DDS | 29% (7/24) |
| G6PD Normal | CDA | < 1% (4/448) |
| G6PD Normal | CPG-DDS | 3% (6/221) |
| *Composite endpoint includes Hb drop ≥40 g/L or ≥40%, Hb <50 g/L, or need for blood transfusion. |
Experimental Protocols: A Case Study
Methodology for a Phase III Safety and Efficacy Trial (Based on NCT00371735)
This section outlines the typical methodology of a clinical trial similar to those that assessed this compound, which ultimately led to its withdrawal.
-
Study Design: A multi-center, randomized, double-blind, parallel-group study.
-
Patient Population: Children and adults (e.g., ≥1 year of age) with acute, uncomplicated P. falciparum malaria confirmed by microscopy.
-
Inclusion/Exclusion Criteria:
-
Key Exclusion: Known history of G6PD deficiency, known allergy to sulphones or biguanides.[22]
-
Standard Criteria: Absence of severe malaria, no other concomitant infections, not pregnant, informed consent.
-
-
Intervention:
-
Test Arm: Chlorproguanil-dapsone (e.g., 2.0/2.5 mg/kg), administered once daily for 3 days.
-
Comparator Arm: A standard-of-care antimalarial (e.g., Artemether-Lumefantrine).
-
-
Data Collection & Endpoints:
-
Primary Efficacy Endpoint: PCR-corrected parasitological cure rate at Day 28.
-
Primary Safety Endpoint: Incidence of adverse events (AEs) and serious adverse events (SAEs), with special attention to hematological parameters (hemoglobin, hematocrit, reticulocyte count). Blood samples collected at baseline, Day 3, Day 7, Day 14, and Day 28.
-
Genetic Sub-study: Mandatory collection of a blood sample for G6PD genotyping to allow for stratified safety analysis.
-
-
Statistical Analysis: Efficacy analyzed in the per-protocol population. Safety analyzed in the intent-to-treat population. The critical analysis involves comparing the incidence of hemolytic anemia between treatment arms, stratified by G6PD status (deficient vs. normal).
Visualizations
Caption: Mechanism of Action of Chlorproguanil-Dapsone.
Caption: Pharmacogenetic Risk Pathway for Dapsone.
Caption: this compound Development and Withdrawal Workflow.
References
- 1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 2. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapsone - Wikipedia [en.wikipedia.org]
- 8. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G6PD deficiency: a classic example of pharmacogenetics with on-going clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose-6-phosphate Dehydrogenase Deficiency and Malaria: Cytochemical Detection of Heterozygous G6PD Deficiency in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 14. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 15. High Risk of Severe Anaemia after Chlorproguanil-Dapsone+Artesunate Antimalarial Treatment in Patients with G6PD (A-) Deficiency | PLOS One [journals.plos.org]
- 16. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination (this compound) alone or with three different doses of artesunate for uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 19. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Challenges in the large-scale manufacturing and distribution of Lapdap
Disclaimer: Information regarding a specific substance or product named "Lapdap" in the context of large-scale manufacturing, distribution, or scientific research is not publicly available. The following technical support guide is a generalized framework based on common challenges encountered with novel biologic therapies, such as antibody-drug conjugates or advanced protein-based therapeutics. This content is illustrative and should be adapted once specific details about "this compound" are known.
Frequently Asked Questions (FAQs)
A compilation of common questions regarding the handling, manufacturing, and experimental use of this compound.
| Category | Question | Answer |
| Manufacturing | What are the primary sources of batch-to-batch variability in this compound production? | The primary sources often include inconsistencies in upstream cell culture conditions (e.g., media composition, pH, dissolved oxygen), variations in downstream purification efficiency, and differences in the conjugation or assembly process if this compound is a multi-component agent. |
| How can we improve the yield of active this compound during scale-up? | Yield improvement strategies typically focus on optimizing bioreactor parameters, refining the purification chromatography steps to minimize product loss, and ensuring the stability of all components and intermediates throughout the process. | |
| Distribution | What are the optimal storage and shipping conditions for this compound to maintain its stability and activity? | This compound should be stored at 2-8°C and protected from light. For shipping, it requires validated cold chain logistics to prevent temperature excursions that could lead to aggregation or degradation of the final product. |
| We've detected aggregation in a recently received shipment of this compound. What is the cause? | Aggregation can be caused by temperature fluctuations, mechanical stress (e.g., shaking or vibration) during transit, or issues with the formulation buffer. Please quarantine the affected lot and contact technical support with the lot number and shipping details. | |
| Experimental Use | My in-vitro assay results with this compound are not reproducible. What are the common causes? | Inconsistent results can stem from variability in cell passage number, improper storage of this compound working solutions, slight differences in incubation times, or the use of non-validated reagents. Ensure all experimental parameters are tightly controlled. |
| What is the recommended procedure for reconstituting lyophilized this compound? | Reconstitute lyophilized this compound by slowly adding the recommended volume of sterile, cold Water for Injection (WFI). Gently swirl the vial to dissolve the powder; do not shake, as this can cause foaming and denaturation. |
Troubleshooting Guides
Guide 1: Inconsistent Potency in Cell-Based Assays
This guide addresses common issues leading to variable results in functional assays designed to measure the biological activity of this compound.
Problem: Significant variability in EC50 values observed between different assay runs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, narrow range of passage numbers for all experiments. | Reduced baseline variability and more consistent cellular response to this compound. |
| This compound Dilution & Storage | Prepare fresh serial dilutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot stock upon receipt. | Consistent delivery of the intended this compound concentration to the assay wells. |
| Reagent Variability | Use the same lot of serum, media, and critical reagents (e.g., detection antibodies) for a set of comparative experiments. | Minimized variability introduced by assay components. |
| Incubation Time | Use a calibrated timer and standardize the incubation periods precisely for all plates and all runs. | Uniform exposure of cells to this compound, leading to more reproducible biological effects. |
Workflow for Troubleshooting Inconsistent Assay Potency
The following diagram outlines a logical workflow for diagnosing the root cause of variability in this compound potency assays.
Caption: Troubleshooting workflow for variable this compound potency.
Experimental Protocols
Protocol 1: Standardized Reconstitution of Lyophilized this compound
This protocol ensures consistent and active this compound solutions for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free Water for Injection (WFI), chilled to 2-8°C
-
Calibrated micropipettes and sterile tips
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature for 10-15 minutes before opening to prevent condensation.
-
Refer to the Certificate of Analysis (CoA) for the specific volume of WFI required for reconstitution to the target concentration (e.g., 1 mg/mL).
-
Using a calibrated pipette, slowly add the calculated volume of cold WFI down the side of the vial. Do not squirt the liquid directly onto the lyophilized cake.
-
Gently swirl the vial with a circular wrist motion for 1-2 minutes until the cake is fully dissolved. Do not shake or vortex , as this can cause aggregation and denaturation.
-
Visually inspect the solution for any particulates. A properly reconstituted solution should be clear and colorless.
-
For immediate use, proceed with dilutions in the appropriate assay buffer.
-
For storage, create single-use aliquots in low-protein-binding tubes, flash-freeze in a dry ice/ethanol bath, and store at -80°C. Avoid repeated freeze-thaw cycles.
Logical Flow for this compound Reconstitution and Aliquoting
The diagram below illustrates the decision-making process and workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound reconstitution and use/storage.
Technical Support Center: Troubleshooting Poor Patient Adherence to Short-Course Antimalarial Regimens
Disclaimer: The following troubleshooting guide uses "Lapdap" (chlorproguanil-dapsone) as a case example for a short-course, fixed-dose combination antimalarial therapy. It is important to note that this compound was withdrawn from the market in 2008 due to safety concerns related to hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] The information provided here is for research and development professionals working on similar therapeutic agents and is intended to be a general guide to troubleshooting patient adherence in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What were the primary factors contributing to poor patient adherence to short-course antimalarial treatments like this compound?
Poor adherence to antimalarial regimens is a multifaceted issue.[2] While specific data for this compound is limited, factors influencing adherence to similar short-course therapies include:
-
Patient-Related Factors:
-
Forgetfulness: Patients may simply forget to take their medication, especially with multi-day regimens.[3]
-
Feeling Better: A rapid resolution of symptoms can lead patients to believe they are cured and discontinue treatment prematurely.[3][4]
-
Lack of Understanding: Insufficient knowledge about the importance of completing the full course of treatment to prevent relapse and the development of drug resistance is a significant barrier.[2][5][6]
-
Socioeconomic and Cultural Factors: Cost of medication, distance to healthcare facilities, and cultural beliefs about medicine can all impact adherence.[3][7][8]
-
Fear of Adverse Effects: Concerns about potential side effects can lead to non-adherence.[3]
-
-
Treatment-Related Factors:
-
Complexity of the Regimen: Although short-course therapies are generally simpler, factors like the number of pills per dose and specific instructions (e.g., taking with fatty food) can be a barrier.[3][9]
-
Pill Burden: A large number of tablets can be daunting for patients, particularly children.
-
Unpalatable Taste: The taste of the medication can be a significant deterrent, especially for pediatric populations.[10]
-
-
Healthcare System-Related Factors:
-
Inadequate Patient Education: Insufficient counseling from healthcare providers on the importance of adherence is a major contributor to non-compliance.[11]
-
Poor Patient-Provider Relationship: A lack of trust and communication can negatively impact a patient's motivation to adhere to treatment.[2][5]
-
Q2: What are the potential consequences of poor adherence to antimalarial treatment regimens?
Non-adherence to antimalarial therapy has serious implications at both the individual and community level:
-
Individual Level:
-
Treatment Failure and Relapse: Incomplete treatment may not fully clear the parasitic infection, leading to a return of symptoms.
-
Increased Morbidity and Mortality: Inadequate treatment can result in more severe illness and, in some cases, death.[5]
-
-
Community Level:
-
Development of Drug Resistance: Sub-therapeutic drug levels resulting from poor adherence can create selective pressure for the emergence and spread of drug-resistant parasite strains.[12][13] This is a major public health concern that can render effective treatments obsolete.
-
Increased Transmission: Individuals with persistent, low-level infections due to non-adherence can continue to transmit the parasite to others.
-
Q3: What are effective strategies to monitor and improve patient adherence in a clinical trial setting for a new short-course antimalarial?
A multi-pronged approach is essential for both monitoring and enhancing adherence:
-
Monitoring Adherence:
-
Pill Counts: While simple, this method can be effective, especially when combined with other measures.
-
Patient Self-Reporting: Questionnaires and diaries can provide insights into adherence patterns but may overestimate compliance.[14]
-
Electronic Monitoring Devices (e.g., MEMS caps): These devices record each time the pill bottle is opened, providing a more objective measure of dosing history.
-
Biological Markers: Measuring drug or metabolite levels in blood or urine can confirm recent ingestion of the medication.
-
-
Improving Adherence:
-
Patient Education: Comprehensive counseling at the time of enrollment and throughout the study is crucial. This should cover the disease, the importance of completing the full treatment course, and how to manage potential side effects.[5][15]
-
Simplified Dosing Regimens: Aim for once-daily dosing and a shorter treatment duration where clinically effective.[15][16]
-
Directly Observed Therapy (DOT): While resource-intensive, observing the patient taking their medication is the most effective way to ensure adherence.[16]
-
Reminders: Text messages, phone calls, or community health worker visits can serve as effective reminders.[14]
-
Incentives: In some contexts, small, culturally appropriate incentives can improve adherence rates.[14]
-
Community Engagement: Involving community leaders and family members can create a supportive environment for trial participants.[17][18]
-
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing adherence issues during a clinical trial.
Problem: Consistently low adherence rates (<80%) observed in a specific study arm.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inadequate Patient Understanding | - Review patient education materials for clarity and cultural appropriateness.- Conduct focus groups with participants to identify knowledge gaps.- Assess the informed consent process to ensure key messages about adherence are effectively communicated. | - Revise patient education materials.- Implement additional counseling sessions.- Utilize visual aids and translated materials. |
| High Pill Burden or Dosing Frequency | - Analyze the dosing regimen for complexity.- Compare adherence rates with other arms that may have simpler regimens. | - If feasible within the study protocol, explore formulation changes for future studies (e.g., fixed-dose combinations, smaller tablets). |
| Unacceptable Side Effect Profile | - Systematically collect and analyze adverse event data.- Conduct interviews with non-adherent patients to understand if side effects were a contributing factor. | - Provide clear guidance on managing common side effects.- Ensure prompt follow-up and management of any reported adverse events. |
| Logistical Barriers for Participants | - Assess travel time and costs for clinic visits.- Consider social or work-related obligations that may interfere with treatment schedules. | - Offer flexible appointment scheduling.- Provide travel reimbursement.- Engage community health workers for home visits. |
| Lack of Trust or Poor Communication | - Observe patient-staff interactions.- Solicit feedback from participants about their experience with the study team. | - Provide additional training for study staff on patient-centered communication and building rapport. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate adherence rates and the impact of interventions for a short-course antimalarial regimen.
Table 1: Adherence Rates for Different Dosing Regimens (Hypothetical Data)
| Dosing Regimen | Number of Participants | Adherence Rate (Pill Count) | Adherence Rate (MEMS) |
| Twice Daily, 3 Days | 150 | 85% | 78% |
| Once Daily, 3 Days | 150 | 92% | 88% |
| Single Dose | 150 | 98% | 97% |
Table 2: Impact of Adherence Interventions (Hypothetical Data)
| Intervention Group | Number of Participants | Adherence Rate (Pill Count) |
| Standard of Care (Basic Counseling) | 200 | 82% |
| Enhanced Counseling + Visual Aids | 200 | 89% |
| Daily SMS Reminders | 200 | 91% |
| Community Health Worker Visits | 200 | 95% |
Experimental Protocols
Protocol 1: Assessment of Patient Adherence using a Multi-Method Approach
Objective: To accurately measure patient adherence to a 3-day, once-daily oral antimalarial regimen in a Phase III clinical trial.
Methodology:
-
Patient Counseling: Upon enrollment, all participants will receive standardized counseling on the importance of adherence from a trained healthcare professional.
-
Pill Count:
-
Participants will be given a pre-counted number of tablets in a medication bottle.
-
At each follow-up visit (e.g., Day 3 and Day 7), they will be asked to return the bottle and any remaining tablets.
-
The number of returned tablets will be counted and recorded.
-
Adherence (%) = [(Number of tablets dispensed - Number of tablets returned) / Number of tablets prescribed] x 100.
-
-
Medication Event Monitoring System (MEMS):
-
A subset of participants will receive their medication in a bottle fitted with a MEMS cap.
-
The cap will record the date and time of each bottle opening.
-
Data will be downloaded at follow-up visits and compared to the prescribed dosing schedule.
-
-
Patient Self-Report Questionnaire:
-
At the final study visit, participants will be asked to complete a questionnaire about their medication-taking behavior, including any missed doses and reasons for non-adherence.
-
-
Data Analysis:
-
Adherence data from all three methods will be compared and correlated.
-
Statistical analysis will be performed to identify any demographic or clinical factors associated with poor adherence.
-
Visualizations
Caption: A logical workflow for troubleshooting poor patient adherence.
Caption: A simplified signaling pathway for antifolate antimalarials.
Caption: An experimental workflow for an adherence monitoring study.
References
- 1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 2. 13.3 Factors that influence adherence | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing patients’ adherence to malaria artemisinin-based combination therapy in Kamuli District, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intervention to tackle medication non-adherence - a:care Pro Thailand [pro.acare.co.th]
- 6. Patient Related Factors Affecting Adherence to Antimalarial Medication in an Urban Estate in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Contributing to Medication Adherence in Patients with a Chronic Condition: A Scoping Review of Qualitative Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberculosis Treatment Non-Adherence and Lost to Follow Up among TB Patients with or without HIV in Developing Countries: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providernews.anthem.com [providernews.anthem.com]
- 10. mmv.org [mmv.org]
- 11. dovepress.com [dovepress.com]
- 12. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinin resistance and patient compliance | Medicines for Malaria Venture [mmv.org]
- 14. Interventions to Improve Medication Adherence: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dialoghealth.com [dialoghealth.com]
- 16. Intervention to Promote Patients' Adherence to Antimalarial Medication: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intervention to promote patients' adherence to antimalarial medication: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability and Shelf-Life of Lapdap Formulations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Lapdap (Chlorproguanil/Dapsone) formulations. The information is designed to help address common stability and shelf-life challenges encountered during development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound formulations?
A1: The stability of combination products like this compound is influenced by a variety of environmental factors.[1] Key factors include temperature, humidity, and light exposure.[1][2][3] Interactions between the active pharmaceutical ingredients (APIs), as well as interactions with excipients, can also lead to degradation and a reduced shelf-life. For instance, the amino groups in dapsone can be reactive, potentially leading to interactions with other components in the formulation.
Q2: What are the known degradation pathways for the active ingredients in this compound?
A2: Both chlorproguanil and dapsone are susceptible to degradation under certain conditions. Dapsone, in particular, has been shown to be sensitive to light (photodegradation) and can undergo reactions at its amino groups.[4][5] Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, heat, and light, are essential to identify the likely degradation products and establish degradation pathways.[6][7] These studies are a regulatory requirement and help in developing stability-indicating analytical methods.[6][8]
Q3: How should a comprehensive stability study for a this compound formulation be designed?
A3: A robust stability study for a combination product like this compound should evaluate the drug, device (if applicable), and packaging as a whole system.[2][9] The study design should be based on ICH guidelines and include both long-term (real-time) and accelerated stability testing.[2] Key aspects to consider are:
-
Storage Conditions: Testing at various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
Testing Timepoints: A schedule for pulling samples for analysis over the desired shelf-life period.
-
Analytical Methods: Utilizing validated stability-indicating methods, such as HPLC, to quantify the APIs and detect any degradation products.
-
Packaging: Evaluating the product in its final proposed packaging to assess its protective properties.
Q4: What are the recommended storage conditions to maximize the shelf-life of this compound formulations?
A4: Based on the susceptibility of the components, particularly dapsone's sensitivity to light, this compound formulations should be stored in well-closed, light-resistant containers. Storage at controlled room temperature, protected from excessive heat and humidity, is also recommended. The final storage conditions and shelf-life must be determined through formal stability studies on the specific formulation and packaging.[1][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the development and analysis of this compound formulations.
Issue 1: An unknown peak appears in the HPLC chromatogram during a stability study.
-
Question: I am analyzing my this compound formulation after 3 months on stability at 40°C/75% RH, and I see a new, growing peak in the chromatogram that was not present initially. What should I do?
-
Answer: The appearance of a new peak indicates the formation of a degradation product. A systematic approach is needed to identify and characterize this impurity.
-
Verify the Peak: First, confirm that the peak is not an artifact from the solvent, system, or placebo. Inject a blank (solvent) and a placebo sample (formulation without APIs) to rule out these possibilities.
-
Perform Forced Degradation: If not already done, perform forced degradation studies on the individual APIs and the combination product.[6] This will help determine if the unknown peak corresponds to a known degradant formed under specific stress conditions (acid, base, oxidative, thermal, or photolytic).
-
Utilize a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, compare the UV spectrum of the unknown peak with that of the parent APIs. This can provide clues about its structure.
-
Employ Mass Spectrometry (LC-MS): The most effective way to identify the unknown is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can provide the molecular weight of the unknown compound, which is a critical piece of information for structural elucidation.
-
Isolate and Characterize: If the degradant is significant, it may need to be isolated using techniques like preparative HPLC. The isolated compound can then be fully characterized using spectroscopic methods such as NMR and FT-IR.
-
Issue 2: The dissolution rate of the tablets decreases over time.
-
Question: My this compound tablets met the dissolution specification at the initial timepoint, but after 6 months of stability testing, they are failing to meet the release criteria. Why is this happening?
-
Answer: A decrease in dissolution rate over time can be caused by physical changes in the tablet formulation.
-
Tablet Hardness and Friability: Test the hardness and friability of the stability samples. An increase in hardness over time can lead to slower disintegration and dissolution. This could be due to the continued consolidation of the tablet matrix or interactions between excipients.
-
Disintegration Time: Check the disintegration time of the tablets. If it has significantly increased, it points to an issue with the tablet's ability to break apart in the dissolution medium.
-
Polymorphism: The crystalline form of the APIs can change over time, potentially converting to a less soluble polymorph. Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to check for any changes in the solid-state properties of the APIs within the tablets.
-
Excipient Interactions: Interactions between the APIs and excipients, or between different excipients, can form a less soluble matrix. Review the compatibility studies for your formulation.
-
Issue 3: The formulation shows a significant color change during storage.
-
Question: The color of my this compound tablets is changing from white to a yellowish-brown after storage under accelerated conditions. What is the cause and is it a concern?
-
Answer: Color change is a common indicator of chemical instability and should be thoroughly investigated.
-
Oxidation: One of the most common causes of color change is oxidation. The amino groups on dapsone could be susceptible to oxidation. Consider if your formulation includes any excipients that might promote oxidation.
-
API-Excipient Interaction: A chemical reaction between an API and an excipient can produce colored degradants. For example, a Maillard reaction can occur between a primary or secondary amine (like in dapsone) and a reducing sugar (like lactose) in the formulation, leading to browning.
-
Photodegradation: If the packaging is not sufficiently light-protective, photodegradation can cause color changes.[4]
-
Investigation and Mitigation:
-
Analyze the discolored samples by HPLC to see if there is a corresponding increase in any degradation products.
-
Review your excipient selection. If a reducing sugar is present, consider replacing it with a non-reducing sugar like mannitol or microcrystalline cellulose.
-
Consider adding an antioxidant to the formulation if oxidation is suspected.
-
Ensure the use of opaque, light-resistant packaging.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Dapsone
| Stress Condition | % Degradation of Dapsone | Observations |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | ~15% | Major degradation peak observed at RRT 0.85 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | ~10% | Major degradation peak observed at RRT 0.79 |
| Oxidative (3% H₂O₂, RT, 24h) | ~25% | Multiple minor degradation peaks observed |
| Thermal (105°C, 48h) | <2% | No significant degradation observed |
| Photolytic (ICH Q1B, solid state) | ~30% | Significant degradation, yellowing of powder |
Note: This table presents hypothetical but realistic data for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify Chlorproguanil and Dapsone and separate their degradation products.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Weigh and grind 10 tablets.
-
Transfer a portion of the powder equivalent to one tablet's strength into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products and test the specificity of the analytical method.
-
Procedure: Expose solutions of the APIs and the final formulation to the following conditions. Analyze the stressed samples against a control sample.
-
Acid Hydrolysis: Add 1 mL of 1 N HCl to 1 mL of sample solution. Heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 1 N NaOH to 1 mL of sample solution. Heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidation: Add 1 mL of 30% H₂O₂ to 1 mL of sample solution. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.
-
Photodegradation: Expose the solid drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Simplified hypothetical degradation pathway for Dapsone.
Caption: Troubleshooting decision tree for an OOS assay result.
References
- 1. Stability Requirements for Combination Products [Video] - LearnGxP: Accredited Online Life Science Training Courses [learngxp.com]
- 2. Finding Common Ground Factors For Establishing And Safeguarding Shelf Life In Combination Products [meddeviceonline.com]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Navigating the Challenges of Lapdap: A Technical Resource for Researchers
For Immediate Reference: The antimalarial drug Lapdap (a fixed-dose combination of chlorproguanil and dapsone) was withdrawn from the market in 2008. This technical support center provides a historical and scientific overview for researchers, scientists, and drug development professionals. The information contained herein addresses the compound's mechanism of action, the reasons for its withdrawal, and key experimental considerations, serving as a case study in pharmacogenetics and antimalarial drug development.
Frequently Asked Questions (FAQs)
Q1: What was the intended use of this compound?
This compound was developed as a low-cost, fixed-dose combination therapy for the treatment of uncomplicated falciparum malaria.[1][2][3] It was designed to be a synergistic antifolate agent, offering an alternative to existing treatments that were facing increasing parasite resistance.[3]
Q2: What is the mechanism of action of this compound?
This compound is a combination of two drugs that act synergistically to inhibit the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.[4]
-
Chlorproguanil: This is a pro-drug that is metabolized into its active form, chlorcycloguanil. Chlorcycloguanil inhibits the parasite's dihydrofolate reductase (DHFR) enzyme.
-
Dapsone: This component inhibits the dihydropteroate synthase (DHPS) enzyme.
By blocking two key enzymes in this pathway, this compound effectively prevents the synthesis of essential DNA and RNA precursors, leading to parasite death.
Q3: Why was this compound withdrawn from clinical use?
This compound was withdrawn due to an unacceptable risk of drug-induced hemolytic anemia in patients with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][5][6] This adverse effect was particularly concerning because G6PD deficiency is common in malaria-endemic regions.[5] GlaxoSmithKline recalled the drug in 2008 and halted further development of related artemisinin-based combination therapies like Dacart.[7]
Q4: What is the connection between G6PD deficiency and hemolysis with dapsone?
G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione, a key antioxidant that protects red blood cells from oxidative damage. Dapsone and its metabolites can induce oxidative stress. In individuals with G6PD deficiency, the lack of sufficient NADPH leads to a failure to mitigate this oxidative stress, resulting in damage to the red blood cells and subsequent hemolysis.[5]
Troubleshooting Guide: A Historical Perspective
This section addresses issues that were encountered during the clinical development and early use of this compound.
| Observed Issue | Potential Cause | Recommended Action (Historical Context) |
| Treatment Failure | Parasite resistance to antifolate drugs. | Assess for mutations in the parasite's dhfr and dhps genes.[4][8][9][10] Consider alternative antimalarial therapy. |
| Hemolytic Anemia | Drug-induced oxidative stress in a patient with G6PD deficiency.[5][6] | Immediately discontinue this compound. Provide supportive care, which may include blood transfusion in severe cases.[5] Screen patients for G6PD deficiency prior to initiating treatment. |
| Reduced Efficacy | Concurrent administration of folic acid supplements. | Folic acid can antagonize the action of antifolate drugs.[5] Advise against the use of folic acid supplements during treatment. |
Experimental Protocols
In Vitro Drug Sensitivity Assay
This protocol provides a general framework for assessing the sensitivity of P. falciparum isolates to this compound components.
-
Parasite Culture: Culture P. falciparum isolates in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes).
-
Drug Preparation: Prepare stock solutions of chlorproguanil and dapsone. Create a series of serial dilutions to test a range of concentrations.
-
Assay Plate Preparation: Add the drug dilutions to a 96-well microplate.
-
Parasite Inoculation: Add parasitized erythrocytes to each well. Include drug-free wells as a control.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement: Assess parasite growth inhibition using methods such as:
-
Microscopy: Giemsa-stained blood smears to determine parasitemia.
-
Fluorometric/Colorimetric Assays: Use of DNA-intercalating dyes (e.g., SYBR Green I) or assays that measure parasite-specific enzymes (e.g., lactate dehydrogenase).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug by plotting the drug concentration against the percentage of parasite growth inhibition.
Molecular Markers for Resistance
To investigate treatment failures, the following molecular markers associated with resistance to the components of this compound can be assessed through PCR and sequencing:
-
Target Gene: dihydrofolate reductase (dhfr)
-
Target Gene: dihydropteroate synthase (dhps)
Visualizing the Pathways
Caption: Mechanism of action of this compound in the parasite folate pathway.
Caption: Path to hemolysis in G6PD deficient individuals treated with dapsone.
References
- 1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 2. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kffhealthnews.org [kffhealthnews.org]
- 8. [Molecular markers of Plasmodium falciparum drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Pharmacogenetics of Lapdap Adverse Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of pharmacogenetics in predicting adverse reactions to Lapdap (a fixed-dose combination of chlorproguanil and dapsone).
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse reactions associated with this compound, and which genetic factors are implicated?
The most significant adverse reaction to this compound is hemolytic anemia, primarily linked to the dapsone component. This is particularly severe in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2][3][4] Another serious, though rarer, reaction is Dapsone Hypersensitivity Syndrome (DHS), which has been strongly associated with the HLA-B*13:01 allele, particularly in Asian populations.[5] The metabolism of chlorproguanil to its active metabolite, chlorcycloguanil, is mediated by the CYP2C19 enzyme. Genetic variants of CYP2C19 can alter the pharmacokinetic profile of the drug, potentially affecting its efficacy and safety.[6][7][8]
Q2: A patient in our study developed hemolytic anemia after this compound administration, but tested negative for G6PD deficiency. What could be the cause?
While G6PD deficiency is a major risk factor, dapsone can induce oxidative hemolysis even in individuals with normal G6PD levels.[9][10] This can occur due to several factors, including:
-
High dapsone dosage: Increased drug concentration can overwhelm the red blood cells' antioxidant defenses.
-
Concurrent medications: Drugs that inhibit the metabolism of dapsone can lead to its accumulation and increased toxicity.[9]
-
Individual variations in dapsone metabolism: The N-acetyltransferase 2 (NAT2) enzyme is involved in dapsone metabolism. "Slow acetylator" phenotypes, resulting from certain NAT2 genetic variants, could potentially lead to higher levels of toxic metabolites, although the direct link to hemolysis is less established than for hypersensitivity.[11]
Q3: We are observing a wide variability in chlorcycloguanil (the active metabolite of chlorproguanil) levels in our study participants. Could this be related to pharmacogenetics?
Yes, this variability is likely due to polymorphisms in the CYP2C19 gene.[6][7] Chlorproguanil is a prodrug that is converted to its active form, chlorcycloguanil, by the CYP2C19 enzyme.[6][12] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., CYP2C192, CYP2C193). They will have lower levels of chlorcycloguanil, potentially leading to reduced therapeutic efficacy.[6][7]
-
Intermediate Metabolizers (IMs): Carry one functional and one loss-of-function allele.
-
Normal Metabolizers (NMs): Carry two functional alleles (e.g., CYP2C19*1).
-
Ultrarapid Metabolizers (UMs): Carry the CYP2C19*17 gain-of-function allele, which leads to increased enzyme activity and higher levels of chlorcycloguanil.[6][8] This could potentially be associated with a higher risk of concentration-dependent side effects, although this is less documented for chlorproguanil.
Q4: In our clinical trial, a participant of Asian descent developed a severe skin rash, fever, and eosinophilia after starting this compound. What pharmacogenetic marker should we investigate?
The symptoms you described are characteristic of Dapsone Hypersensitivity Syndrome (DHS). You should investigate the presence of the HLA-B*13:01 allele.[5][13] This allele has a strong association with DHS, particularly in individuals of Asian descent.[5][13]
Troubleshooting Guides
Issue 1: Inconsistent or failed amplification during CYP2C19 genotyping PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | - Re-extract DNA from the sample. - Assess DNA purity (A260/280 ratio should be ~1.8). - Run a small amount of DNA on an agarose gel to check for degradation. |
| Incorrect Primer Design or Concentration | - Verify primer sequences against a reference database (e.g., PharmVar). - Perform a primer concentration matrix to optimize the concentration. - Check for primer-dimer formation using a melt curve analysis or on an agarose gel. |
| Suboptimal PCR Annealing Temperature | - Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and polymerase. |
| PCR Inhibitors in the Sample | - Dilute the DNA template. - Use a polymerase that is more resistant to inhibitors. - Include a PCR inhibitor removal step during DNA extraction. |
Issue 2: Difficulty in phenotyping G6PD deficiency.
| Possible Cause | Troubleshooting Step |
| Incorrect Sample Type or Handling | - Use fresh whole blood collected in EDTA or heparin. - Avoid using hemolyzed samples. - Store samples appropriately according to the assay manufacturer's instructions. |
| Timing of the Assay | - Be aware that in cases of acute hemolysis, a G6PD assay might yield a falsely normal result due to the destruction of older, more deficient red blood cells and the presence of a younger, reticulocyte-rich population with higher G6PD activity. Consider re-testing after the hemolytic episode has resolved. |
| Choice of Assay | - For qualitative screening, the fluorescent spot test is common. Ensure proper controls are used. - For quantitative analysis, a spectrophotometric assay measuring the rate of NADPH production is the gold standard. Calibrate the spectrophotometer and use appropriate standards and controls. |
| Interfering Substances | - Certain drugs or high levels of bilirubin can interfere with the assay. Review the patient's medication history and the assay's limitations. |
Quantitative Data Summary
Table 1: Pharmacogenetic Associations with this compound Adverse Reactions
| Adverse Reaction | Gene | Allele/Genotype | Effect | Population | Odds Ratio (OR) / Risk |
| Hemolytic Anemia | G6PD | G6PD Deficiency | Increased risk of severe hemolysis | Sub-Saharan African | Significantly increased risk, with some G6PD deficient males requiring blood transfusions.[4] |
| Dapsone Hypersensitivity Syndrome (DHS) | HLA-B | 13:01 | Increased risk of DHS | Chinese | OR: 20.5 (95% CI: 8.1 - 51.8) |
| Altered Chlorcycloguanil Levels | CYP2C19 | 17 | Higher chlorcycloguanil AUC and Cmax | Gambian | Geometric Mean Ratio for AUC0-24h: 1.46 (95% CI: 1.03 - 2.09)[6][8] |
| Altered Chlorcycloguanil Levels | CYP2C19 | *2 | Reduced chlorcycloguanil AUC and Cmax | Gambian | Non-significant trend towards reduced exposure[6] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using PCR-RFLP
This protocol describes a general method for genotyping the CYP2C19*2 (c.681G>A) single nucleotide polymorphism (SNP) using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing:
-
DNA Polymerase (e.g., Taq polymerase)
-
dNTPs
-
PCR Buffer
-
Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
Nuclease-free water
-
-
Add 50-100 ng of genomic DNA to each reaction.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
3. Restriction Enzyme Digestion:
-
The CYP2C19*2 SNP creates a recognition site for the SmaI restriction enzyme.
-
To 10 µL of the PCR product, add:
-
SmaI restriction enzyme (10 U)
-
Corresponding reaction buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate at the optimal temperature for SmaI (typically 25-30°C) for 4 hours to overnight.
4. Gel Electrophoresis:
-
Prepare a 3% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the digested PCR products and a DNA ladder.
-
Run the gel at 100V for 60 minutes.
-
Visualize the DNA fragments under UV light.
5. Interpretation of Results:
-
Wild-type (1/1): One undigested band of 279 bp.
-
Heterozygous (1/2): Three bands at 279 bp, 169 bp, and 110 bp.
-
Homozygous mutant (2/2): Two bands at 169 bp and 110 bp.
Visualizations
References
- 1. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapsone-induced hemolytic anemia: role of glucose-6-phosphate dehydrogenase in the hemolytic response of rat erythrocytes to N-hydroxydapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CASE OF DAPSONE-INDUCED HEMOLYTİC ANEMİA RELATED TO G6PD ENZYME DEFİCİENCY | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. researchgate.net [researchgate.net]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Effects of genetic variation at the CYP2C19/CYP2C9 locus on pharmacokinetics of chlorcycloguanil in adult Gambians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. casereports.bmj.com [casereports.bmj.com]
- 10. Dapsone-induced methemoglobinemia and hemolysis in a woman without G6PD deficiency presenting with idiopathic urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dapsone hypersensitivity syndrome: Topics by Science.gov [science.gov]
- 12. Application of pharmacogenomics to malaria: a holistic approach for successful chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
Navigating the Risk of Hemolytic Anemia with Lapdap: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating Lapdap (chlorproguanil/dapsone) or analogous compounds. The primary focus is on understanding and mitigating the risk of drug-induced hemolytic anemia, a significant adverse effect observed with this combination therapy. This compound was withdrawn from the market in 2008 due to severe hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[1][2]. This guide offers insights into the underlying mechanisms, risk factors, and experimental strategies to assess and manage this toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hemolytic anemia?
A1: The hemolytic anemia associated with this compound is primarily caused by the dapsone component. Dapsone is an oxidative agent[3]. In individuals with a genetic deficiency in the G6PD enzyme, red blood cells have a reduced capacity to handle oxidative stress. This leads to the premature destruction of red blood cells (hemolysis)[3][4].
Q2: What is G6PD deficiency and why is it a critical risk factor?
A2: Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is the most common human enzyme deficiency, affecting an estimated 400 million people worldwide[5][6][7]. The G6PD enzyme is crucial for protecting red blood cells from oxidative damage[8]. Individuals with G6PD deficiency are therefore highly susceptible to hemolysis when exposed to oxidative drugs like dapsone[3][4]. The prevalence of G6PD deficiency is high in populations in malaria-endemic regions, which was the target population for this compound[3].
Q3: What were the clinical outcomes observed in G6PD-deficient individuals treated with this compound?
A3: Clinical trials revealed that G6PD-deficient patients treated with this compound experienced a significant reduction in hemoglobin levels due to hemolytic anemia[2]. In some cases, the anemia was severe, with hemoglobin reductions of more than 4 g/dl, necessitating blood transfusions[2].
Q4: Can hemolytic anemia occur in individuals with normal G6PD status?
A4: While the risk is significantly higher in G6PD-deficient individuals, dapsone can cause a dose-related hemolytic anemia in patients with normal G6PD levels, although it is typically less severe[9]. A retrospective study of leprosy patients treated with dapsone showed that hemolytic anemia was observed in 24.7% of patients[9].
Q5: What are the key signs and symptoms of hemolytic anemia to monitor for in a clinical or pre-clinical setting?
A5: Key indicators include a rapid decrease in hemoglobin and hematocrit, an increase in reticulocyte count (the body's attempt to produce more red blood cells), elevated lactate dehydrogenase (LDH) and indirect bilirubin levels, and decreased haptoglobin levels[10][11][12]. Clinical signs may include fatigue, jaundice (yellowing of the skin and eyes), dark urine, and shortness of breath[7][13].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of hemolysis in an in vitro red blood cell fragility assay. | The red blood cells used in the assay may be from a G6PD-deficient donor. | Screen all red blood cell donors for G6PD status before initiating experiments. |
| High variability in hemolysis rates between different batches of red blood cells. | Inconsistent G6PD status or age of red blood cells. | Standardize the source and age of red blood cells. Use a control group of known G6PD-normal cells. |
| An animal model shows a significant drop in hemoglobin after administration of a dapsone-containing compound. | The animal model may have a genetic predisposition analogous to human G6PD deficiency, or the dose administered is too high. | Review the genetic background of the animal model for any known enzymopathies. Conduct dose-response studies to establish a therapeutic window. |
| Difficulty in distinguishing between drug-induced hemolysis and other causes of anemia in a study. | Confounding factors such as underlying disease or co-administered medications. | Implement a comprehensive monitoring panel to differentiate causes of anemia. This should include a direct antiglobulin test (DAT or Coombs test) to rule out autoimmune hemolytic anemia[11][12][14]. |
Experimental Protocols
Protocol 1: In Vitro Red Blood Cell Hemolysis Assay
Objective: To assess the hemolytic potential of a test compound on human red blood cells with known G6PD status.
Methodology:
-
Blood Collection and Preparation:
-
Obtain fresh human whole blood from healthy, consented donors with both G6PD-normal and G6PD-deficient status.
-
Wash the red blood cells three times with phosphate-buffered saline (PBS) to remove plasma and buffy coat.
-
Resuspend the packed red blood cells in PBS to a final concentration of 5% (v/v).
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound and a positive control (e.g., phenylhydrazine) in PBS.
-
In a 96-well plate, mix the red blood cell suspension with the compound dilutions.
-
Include a negative control (PBS only) and a positive control for 100% hemolysis (deionized water).
-
Incubate the plate at 37°C for 4 hours.
-
-
Hemolysis Measurement:
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each compound concentration relative to the positive control.
-
Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for hemolysis.
-
Protocol 2: Monitoring for Hemolytic Anemia in Pre-clinical Animal Studies
Objective: To monitor for signs of hemolytic anemia in animal models receiving a test compound.
Methodology:
-
Baseline Data Collection:
-
Prior to compound administration, collect blood samples to establish baseline values for the parameters listed in the table below.
-
-
Compound Administration and Monitoring:
-
Administer the test compound according to the study protocol.
-
Collect blood samples at regular intervals (e.g., 24, 48, 72 hours, and weekly thereafter).
-
Monitor the animals for clinical signs of anemia (e.g., pale mucous membranes, lethargy).
-
-
Laboratory Analysis:
-
Analyze the blood samples for the parameters outlined in the data table below.
-
Data Presentation
Table 1: Key Parameters for Monitoring Drug-Induced Hemolytic Anemia
| Parameter | Expected Change in Hemolysis | Significance | Reference |
| Hemoglobin (Hb) & Hematocrit (Hct) | Decrease | Indicates a reduction in red blood cell mass. | [9][10] |
| Reticulocyte Count | Increase | Reflects the bone marrow's compensatory response to red blood cell loss. | [10][11] |
| Lactate Dehydrogenase (LDH) | Increase | An enzyme released from damaged red blood cells. | [10][11][12] |
| Indirect (Unconjugated) Bilirubin | Increase | A breakdown product of heme from destroyed red blood cells. | [10][11][12] |
| Haptoglobin | Decrease | A protein that binds to free hemoglobin released from hemolyzed red blood cells. | [10][11][12] |
| Peripheral Blood Smear | Presence of bite cells, Heinz bodies | Morphological evidence of oxidative damage to red blood cells. | [10] |
Visualizations
Caption: Mechanism of Dapsone-Induced Hemolysis in G6PD Deficiency.
Caption: Experimental Workflow for Assessing Hemolytic Risk.
References
- 1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Current Investigations on Clinical Pharmacology and Therapeutics of Glucose-6-Phosphate Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of Glucose-6-Phosphate Dehydrogenase Deficiency - Neliti [neliti.com]
- 8. Glucose-6-phosphate Dehydrogenase Deficiency and Malaria: Cytochemical Detection of Heterozygous G6PD Deficiency in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolytic anemia in patients receiving daily dapsone for the treatment of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Lapdap and Sulfadoxine-Pyrimethamine for Uncomplicated Malaria Treatment
A historical and scientific overview of two antifolate combination therapies for Plasmodium falciparum malaria.
This guide provides a detailed comparison of two combination antimalarial drugs: Lapdap (chlorproguanil-dapsone) and sulfadoxine-pyrimethamine (SP). Both drug combinations target the folate biosynthesis pathway of the malaria parasite, a critical process for its survival and replication. While SP has been a cornerstone of malaria control for decades, particularly for intermittent preventive treatment in pregnancy (IPTp), this compound was developed as a potential alternative, especially in regions with emerging SP resistance. However, this compound's clinical use was short-lived due to safety concerns, and it was withdrawn from the market in 2008[1][2][3]. This guide presents a comparative analysis of their efficacy, safety, and mechanisms of action and resistance, based on key clinical studies.
Mechanism of Action: A Synergistic Blockade of Folate Synthesis
Both this compound and SP are combination therapies that employ a synergistic mechanism to inhibit the folate biosynthetic pathway in Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids and amino acids, which are vital for the parasite's growth and proliferation[1][4].
-
Sulfadoxine and Dapsone : These components belong to the sulfonamide and sulfone classes of drugs, respectively. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate[5][6][7].
-
Pyrimethamine and Chlorproguanil : These are dihydrofolate reductase (DHFR) inhibitors. They block the subsequent step in the pathway, the conversion of dihydrofolate to tetrahydrofolate, the active form of folate[6][8][9].
By inhibiting two distinct and sequential steps in this critical metabolic pathway, these drug combinations achieve a potent antimalarial effect that is greater than the sum of their individual components[1][4][9].
Caption: Mechanism of action of this compound and Sulfadoxine-Pyrimethamine on the parasite folate pathway.
Clinical Efficacy: A Comparative Overview
Clinical trials have demonstrated that the three-dose regimen of this compound was more effective than SP in treating uncomplicated falciparum malaria, particularly in areas with established SP resistance. However, the single-dose regimen of this compound was found to be less effective than SP[1][2].
| Efficacy Outcome | This compound (3-dose) | Sulfadoxine-Pyrimethamine | Study Reference |
| Treatment Failures by Day 7 | Fewer failures | More failures | [1][2] |
| Treatment Failures by Day 14 | Fewer failures | More failures | [1][2] |
| Parasitaemia at Day 28 | Higher (due to rapid elimination) | Lower (due to long half-life) | [10] |
Safety and Tolerability
A significant differentiating factor between this compound and SP is their safety profiles. This compound was associated with a higher incidence of hematological adverse events, which was a primary reason for its withdrawal.
| Adverse Event Profile | This compound | Sulfadoxine-Pyrimethamine | Study Reference |
| Adverse Events Leading to Discontinuation | More common | Less common | [1][2] |
| Red Blood Cell Disorders | More common | Less common | [1][2] |
| Haemoglobin Levels at Day 7 | Significantly lower | Higher | [11] |
| Methaemoglobinaemia | Observed | Not reported | [11] |
| Severe Skin Rashes (e.g., Stevens-Johnson Syndrome) | Not a primary concern | Rare but serious risk | [8] |
Pharmacokinetics and Resistance
The pharmacokinetic profiles of these drug combinations have significant implications for both treatment and the development of drug resistance. SP has a long elimination half-life, which provides a post-treatment prophylactic effect but also exerts sustained drug pressure that can select for resistant parasites[12][13][14]. In contrast, this compound is rapidly eliminated, which was hypothesized to result in less selection pressure for resistance[1][13][14][15].
Resistance to both drug combinations is primarily conferred by point mutations in the parasite's dhfr and dhps genes[5][16][17]. The presence of multiple mutations in these genes is associated with higher levels of resistance and clinical treatment failure[16]. There is evidence of cross-resistance between the two drug combinations due to their similar mechanisms of action[1].
Caption: Pharmacokinetic influence on the development of drug resistance.
Experimental Protocols
The clinical trials comparing this compound and SP generally followed the standard World Health Organization (WHO) protocols for assessing the efficacy of antimalarial drugs.
A representative experimental workflow for a comparative clinical trial:
Caption: A typical experimental workflow for a clinical trial comparing this compound and SP.
Key components of the methodology included:
-
Study Design : Double-blind, randomized controlled trials were often employed to minimize bias[10][11].
-
Patient Population : Typically, children under five years of age with uncomplicated P. falciparum malaria were recruited for these studies in malaria-endemic regions of Africa[10][11][18][19].
-
Inclusion Criteria : Common inclusion criteria included fever (axillary temperature ≥ 37.5°C) and a certain threshold of P. falciparum parasitemia, confirmed by microscopic examination of blood smears[18][20].
-
Drug Administration : Patients were randomly assigned to receive either this compound (often in a three-dose regimen over 24 hours) or a single dose of SP[10][13].
-
Follow-up : Patients were followed up for 14 to 42 days, with clinical and parasitological assessments at specified intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, and 42)[10][20].
-
Outcome Measures :
-
Primary outcomes often included clinical and parasitological cure rates at day 14 and day 28[1][2]. Treatment failure was categorized as early treatment failure, late clinical failure, or late parasitological failure according to WHO guidelines[2].
-
Secondary outcomes included parasite and fever clearance times, and safety assessments, including monitoring for adverse events and changes in hematological parameters like hemoglobin levels[2][11].
-
-
Laboratory Analysis : Parasite densities were determined by microscopy. In some studies, molecular techniques like polymerase chain reaction (PCR) were used to distinguish between recrudescence (treatment failure) and new infections, and to genotype parasite DNA for resistance markers in the dhfr and dhps genes[19].
Conclusion
The comparison between this compound and sulfadoxine-pyrimethamine offers valuable insights into the development and deployment of antimalarial drugs. While this compound demonstrated superior efficacy to SP, particularly in the face of emerging resistance, its clinical utility was ultimately negated by an unfavorable safety profile, leading to its withdrawal. SP, despite its challenges with widespread resistance, continues to have a role in specific malaria control strategies like IPTp. The story of these two drugs underscores the critical importance of a comprehensive evaluation of efficacy, safety, and the potential for resistance development in the lifecycle of any new therapeutic agent.
References
- 1. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evidenceaid.org [evidenceaid.org]
- 3. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. The mechanism of resistance to sulfa drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [iris.who.int]
- 7. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 10. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria. — Peter Medawar Building for Pathogen Research [medawar.ox.ac.uk]
- 11. Comparison of chlorproguanil-dapsone with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in young African children: double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of sulphadoxine-pyrimethamine for acute uncomplicated malaria due to Plasmodium falciparum in Malawian children under five years old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kuir.ku.ac.tz:4000 [kuir.ku.ac.tz:4000]
- 20. Therapeutic efficacy of sulfadoxine-pyrimethamine in uncomplicated Plasmodium falciparum malaria 3 years after introduction in Mpumalanga - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lapdap and Artemisinin-Based Combination Therapies for Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of Lapdap (chlorproguanil-dapsone) and artemisinin-based combination therapies (ACTs), the current standard of care for uncomplicated Plasmodium falciparum malaria. The development of this compound, and its combination with artesunate (CDA), was driven by the need for affordable and effective antimalarials in Africa. However, clinical trials revealed significant safety concerns that ultimately led to the cessation of its development. This guide synthesizes key experimental data from comparative clinical trials to provide an objective overview for the research and drug development community.
Executive Summary
Artemisinin-based combination therapies (ACTs) are the cornerstone of treatment for uncomplicated falciparum malaria, recommended by the World Health Organization for their high efficacy and ability to curb the development of drug resistance.[1][2] this compound, a combination of chlorproguanil and dapsone, was developed as a potential low-cost alternative.[3][4] When combined with artesunate (CDA), it showed non-inferior parasitological efficacy compared to the gold-standard ACT, artemether-lumefantrine (AL), in some studies.[1][5][6][7] However, a significant and clinically concerning risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency led to the termination of its development.[5][6][8][9][10] This guide presents the data from key comparative trials to illustrate these findings.
Data Presentation: Efficacy and Safety of this compound vs. ACTs
The following tables summarize the quantitative data from pivotal clinical trials comparing this compound (as CDA or AS+CD) with standard ACTs.
Table 1: Comparative Efficacy of CDA vs. Artemether-Lumefantrine (AL)
| Efficacy Endpoint (Day 28, PCR-corrected) | CDA | AL | Treatment Difference (95% CI) | Study Population | Reference |
| Parasitological Cure Rate (Per-Protocol) | 94.1% (703/747) | 97.4% (369/379) | -3.3% (-5.6, -0.9) | African children & adolescents (1 to <15 years) | [5][6][7] |
| Adequate Clinical and Parasitological Response (Uncorrected) | 79% (604/765) | 83% (315/381) | - | African children & adolescents (1 to <15 years) | [5][6][7] |
Table 2: Comparative Efficacy of AS+CD vs. AS+AQ and AL
| Efficacy Endpoint (Day 28, PCR-corrected, Per-Protocol) | AS+CD | AS+AQ | AL | p-value | Study Population | Reference |
| Parasitological and Clinical Failure Rate | 13.8% | 6.6% | 13.8% | 0.08 | G6PD normal children in Ghana | [11][12] |
Table 3: Hematological Safety of CDA in G6PD-Deficient Patients vs. AL
| Safety Endpoint | CDA | AL | Finding | Study Population | Reference |
| Mean Hemoglobin Nadir (g/L) at Day 7 | 75 (95% CI 71, 79) | 97 (95% CI 91, 102) | CDA caused severe and clinically concerning hemoglobin decreases. | G6PD-deficient children & adolescents | [5][6][7] |
| Incidence of Severe Anemia (Hb < 5 g/dL) | 2.9% (17/595) | 1.0% (6/587) | Higher incidence in the CD group (p=0.02). | Children aged 6 months to 10 years in The Gambia | [3] |
Experimental Protocols
The data presented above were generated from randomized, controlled clinical trials. The methodologies of these key studies are detailed below.
Study Design: CDA vs. AL (Premji et al., 2009)
-
Trial Design: A randomized, parallel-group, double-blind, double-dummy Phase III trial conducted at 11 sites in five African countries.[5][6][7]
-
Participants: 1372 patients aged ≥1 to <15 years with acute uncomplicated P. falciparum malaria.[5][6][7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either CDA or AL.[5][6]
-
Intervention:
-
Primary Outcome: The primary efficacy endpoint was the parasitological cure rate at Day 28, corrected by polymerase chain reaction (PCR) to distinguish new infections from recrudescence, in the per-protocol population.[5][6]
-
Safety Assessment: Hematological safety, particularly in G6PD-deficient patients, was a key safety endpoint. Hemoglobin levels were closely monitored.[5][6]
Study Design: AS+CD vs. AS+AQ and AL (Owusu-Agyei et al., 2008)
-
Trial Design: An open-label, randomized trial.[11]
-
Participants: 534 G6PD normal children with uncomplicated malaria in Ghana.[11]
-
Randomization: Patients were randomized into three treatment groups: artesunate + amodiaquine (AS+AQ), artemether-lumefantrine (AL), or artesunate + chlorproguanil-dapsone (AS+CD).[11]
-
Follow-up: Patients were followed up at home on days 1, 2, 3, 7, 14, and 28 post-treatment.[11]
-
Primary Outcome: The primary endpoint was the parasitological and clinical failure rate at day 28, both uncorrected and corrected for reinfections using PCR.[11][12]
Visualizations
Experimental Workflow: Comparative Antimalarial Clinical Trial
Caption: Workflow of a randomized controlled trial comparing CDA and AL.
Signaling Pathway: Mechanism of Action and Resistance
Caption: Mechanisms of action and resistance for ACTs and antifolates.
Conclusion
While this compound, particularly in combination with artesunate, demonstrated promising parasitological efficacy against P. falciparum, its association with severe hemolytic anemia in G6PD-deficient individuals rendered it unsuitable for widespread public health use, especially in regions where G6PD deficiency is prevalent.[5][6][10][13] The data from comparative clinical trials underscore the critical importance of rigorous safety evaluations, particularly in genetically diverse populations. Artemisinin-based combination therapies remain the recommended first-line treatment for uncomplicated malaria due to their high efficacy and favorable safety profile.[2] The story of this compound serves as a crucial case study for drug development professionals, highlighting the complex interplay between efficacy, safety, and host genetics in the development of new antimalarial agents.
References
- 1. scispace.com [scispace.com]
- 2. Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorproguanil−Dapsone−Artesunate versus Artemether−Lumefantrine: A Randomized, Double-Blind Phase III Trial in African Children and Adolescents with Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
- 10. cdn.who.int [cdn.who.int]
- 11. An open label, randomised trial of artesunate+amodiaquine, artesunate+chlorproguanil-dapsone and artemether-lumefantrine for the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.worldagroforestry.org [apps.worldagroforestry.org]
Head-to-Head Clinical Trials of Lapdap and Other Antifolate Antimalarials: A Comparative Guide
This guide provides a detailed comparison of the clinical efficacy and safety of Lapdap (chlorproguanil-dapsone) against other antifolate antimalarials, primarily sulfadoxine-pyrimethamine (SP), for the treatment of uncomplicated Plasmodium falciparum malaria. The information is compiled from various head-to-head clinical trials to assist researchers, scientists, and drug development professionals in their understanding of the relative performance of these therapies.
Efficacy Data
Clinical trials have demonstrated that this compound generally has a higher efficacy than SP, particularly in regions with emerging resistance to SP.[1] However, its efficacy can be influenced by the dosing regimen and the local prevalence of drug-resistant parasite strains.
A large double-blind, randomized trial across five African countries involving 1850 children with uncomplicated falciparum malaria showed that chlorproguanil-dapsone (CD) was significantly more efficacious than sulfadoxine-pyrimethamine (SP).[1] By day 14, 96% of patients treated with CD achieved an acceptable clinical and parasitological response, compared to 89% of those treated with SP.[1] Another meta-analysis of six trials with a total of 3352 participants found that a three-dose regimen of chlorproguanil-dapsone was associated with fewer treatment failures by day 7 and day 14 compared to SP.[2]
However, the efficacy of this compound can be impacted by existing resistance to other antifolates. For instance, infections with parasites carrying the "quintuple mutant" (3 mutations in the dhfr gene and 2 in the dhps gene) were associated with SP treatment failure, but not necessarily with chlorproguanil-dapsone treatment failure.[3]
The addition of artesunate to this compound has been shown to improve parasite clearance times. In a study with adults and children, the combination of chlorproguanil-dapsone with artesunate resulted in a significantly shorter mean time to reduce baseline parasitemia by 90% (PC90) compared to this compound alone.[4][5]
Table 1: Comparison of Clinical and Parasitological Response
| Treatment Group | Number of Patients | Acceptable Clinical and Parasitological Response (Day 14) | Odds Ratio (CD vs. SP) | 95% Confidence Interval | Citation |
| Chlorproguanil-dapsone (CD) | 1368 | 96% | 3.1 | 2.0 - 4.8 | [1] |
| Sulfadoxine-pyrimethamine (SP) | 344 | 89% | [1] |
Table 2: Treatment Failure Rates
| Treatment Group | Follow-up Day | Treatment Failure Rate | Relative Risk (CD vs. SP) | 95% Confidence Interval | Citation |
| Three-dose CD | Day 7 | Lower than SP | 0.30 | 0.19 - 0.49 | [2] |
| Three-dose CD | Day 14 | Lower than SP | 0.36 | 0.24 - 0.53 | [2] |
Table 3: Parasite Clearance
| Treatment Group | Follow-up Day | Outcome | Relative Risk (CD vs. SP) | 95% Confidence Interval | Citation |
| Single-dose CD | Day 28 | More participants with parasitemia | 2.07 | 1.41 - 3.03 | [2] |
| Three-dose CD | Day 7 | Better parasite clearance | 0.11 | 0.04 - 0.34 | [2] |
Safety and Tolerability
This compound is generally well-tolerated, but some studies have indicated a higher incidence of certain adverse events compared to SP, particularly hematological effects.
In the large trial with 1850 children, adverse events were reported in 46% of patients receiving chlorproguanil-dapsone and 50% of those receiving sulfadoxine-pyrimethamine.[1] However, hemoglobin levels in the CD group were significantly lower than in the SP group at day 7.[1] Patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency treated with CD had a greater likelihood of a significant drop in hemoglobin.[1] Methemoglobinemia was also observed in the CD group.[1] Another study noted that this compound was associated with more red blood cell disorders compared to SP.[2] Due to concerns about safety in G6PD deficient patients, this compound was withdrawn from the market in 2008.[6]
Table 4: Adverse Events and Hematological Parameters
| Parameter | Chlorproguanil-dapsone (CD) | Sulfadoxine-pyrimethamine (SP) | Difference/Comparison | Citation |
| Adverse Events | 46% of patients | 50% of patients | Treatment difference: -4.4% (95% CI: -10.1 to 1.3) | [1] |
| Hemoglobin at Day 7 | Significantly lower | Higher than CD | Difference of -4 g/L (95% CI: -6 to -2) | [1] |
| Mean Hemoglobin at Day 14 | 94 g/L (95% CI: 92-96) | 97 g/L (95% CI: 92-102) | - | [1] |
| Red Blood Cell Disorders | Higher incidence | Lower incidence | Relative Risk: 2.86 (95% CI: 1.33 to 6.13) | [2] |
| Methemoglobinemia (Day 3) | 4.2% (95% CI: 3.8-4.6) | Not reported | - | [1] |
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, controlled design to compare the efficacy and safety of this compound with other antimalarials.
-
Objective: To assess the safety and efficacy of chlorproguanil-dapsone (CD) compared to sulfadoxine-pyrimethamine (SP) for uncomplicated falciparum malaria.
-
Participants: 1850 children with uncomplicated falciparum malaria from five African countries.
-
Intervention: Patients were randomly assigned to receive either CD or SP in a double-blind manner.
-
Data Collection: Clinical and parasitological assessments were conducted at baseline and on specified follow-up days (e.g., day 7, day 14). Adverse events and hematological parameters, including hemoglobin levels, were monitored.
-
Outcome Measures: The primary efficacy endpoint was the acceptable clinical and parasitological response rate at day 14. Safety was assessed by the incidence of adverse events and changes in laboratory parameters.
-
Objective: To determine the appropriate dose of artesunate for use in a fixed-dose combination with chlorproguanil-dapsone (CPG-DDS).
-
Participants: 116 adults and 107 children with acute uncomplicated P. falciparum malaria.
-
Intervention: Subjects were randomized into four groups to receive CPG-DDS alone or with 1, 2, or 4 mg/kg of artesunate once daily for 3 days.
-
Data Collection: Assessments were conducted on Days 0-3 in a hospital setting and at follow-up on Days 7 and 14 as out-patients.
-
Outcome Measures: The primary efficacy outcome was the mean time to reduce baseline parasitemia by 90% (PC90). Secondary outcomes and safety were also evaluated.
Mechanism of Action and Resistance
Antifolate antimalarials, including this compound and SP, target the folate biosynthesis pathway in Plasmodium falciparum, which is essential for DNA synthesis and parasite survival.[7][8] Specifically, the components of these drugs inhibit two key enzymes: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[7][8]
-
Sulfonamides (like dapsone and sulfadoxine): These are structural analogs of para-aminobenzoic acid (pABA) and competitively inhibit DHPS.[7][9]
-
Dihydrofolate reductase inhibitors (like chlorproguanil and pyrimethamine): These drugs bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate.[7]
Resistance to antifolate drugs primarily arises from point mutations in the genes encoding DHPS (dhps) and DHFR (dhfr).[7][8] An accumulation of these mutations reduces the binding affinity of the drugs to their target enzymes, thereby diminishing their efficacy.[7] The "quintuple mutant" parasite, with specific mutations in both dhfr and dhps, is highly resistant to SP.[3]
Conclusion
Head-to-head clinical trials indicate that this compound (chlorproguanil-dapsone) generally demonstrates superior efficacy compared to sulfadoxine-pyrimethamine in treating uncomplicated P. falciparum malaria, particularly in areas with established SP resistance.[1] However, this efficacy advantage is accompanied by a higher risk of hematological adverse events, especially in G6PD deficient individuals.[1] The development of resistance to antifolates, driven by mutations in the dhps and dhfr genes, remains a significant challenge for this class of antimalarials.[7][8] The combination of this compound with artesunate has shown promise in accelerating parasite clearance, highlighting a potential strategy to enhance the efficacy of antifolate-based therapies.[4][5] This comparative guide underscores the importance of considering both efficacy and safety profiles, along with local drug resistance patterns, when evaluating antimalarial treatment options.
References
- 1. Comparison of chlorproguanil-dapsone with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in young African children: double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular markers for failure of sulfadoxine-pyrimethamine and chlorproguanil-dapsone treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]
- 5. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | Medicines for Malaria Venture [mmv.org]
- 6. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Drugs: Modes of Action snd Mechanisms of Resistance - Page 4 [medscape.com]
- 8. Mechanisms of resistance of malaria parasites to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
Lapdap: A Post-Mortem on a Once-Promising Low-Cost Antimalarial
A comparative analysis of the cost-effectiveness of Lapdap (chlorproguanil-dapsone), a fixed-dose antimalarial combination, reveals a cautionary tale in drug development. Developed as an affordable alternative for uncomplicated Plasmodium falciparum malaria in Africa, its initial efficacy was overshadowed by safety concerns that ultimately led to its withdrawal from the market in 2008. This guide provides a detailed comparison of this compound with its contemporaries, supported by clinical trial data, and explores the critical balance between affordability, efficacy, and safety in the context of public health.
This compound, a combination of the antifolates chlorproguanil and dapsone, was developed through a public-private partnership with the goal of providing a low-cost treatment for malaria.[1] Clinical trials demonstrated its efficacy, particularly in regions with growing resistance to existing therapies like sulfadoxine-pyrimethamine.[2] However, the promise of an affordable and effective treatment was ultimately undermined by the risk of drug-induced hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common genetic condition in malaria-endemic regions.[1][3]
Comparative Efficacy and Safety
Clinical trials conducted before its withdrawal provide a snapshot of this compound's performance against other antimalarial treatments of its time, primarily sulfadoxine-pyrimethamine (SP) and artemether-lumefantrine (AL).
This compound vs. Sulfadoxine-Pyrimethamine (SP)
A large, double-blind randomized controlled trial involving 1850 children across five African countries showed that this compound was significantly more efficacious than SP.[2] The study reported a 96% acceptable clinical and parasitological response for this compound by day 14, compared to 89% for SP.[2] Despite this higher efficacy, the trial also highlighted a greater incidence of hematological adverse effects with this compound.[2]
| Outcome Measure | This compound (Chlorproguanil-Dapsone) | Sulfadoxine-Pyrimethamine (SP) |
| Acceptable Clinical and Parasitological Response (Day 14) | 96% (1313/1368) | 89% (306/344) |
| Adverse Events Reported | 46% | 50% |
| Mean Hemoglobin at Day 7 (g/L) | Lower than SP group by 4 g/L | Higher than this compound group |
Table 1: Comparison of this compound and Sulfadoxine-Pyrimethamine in Children with Uncomplicated Falciparum Malaria.[2]
This compound vs. Artemether-Lumefantrine (AL)
A randomized trial in The Gambia comparing this compound (CD) with artemether-lumefantrine (AL) in 1238 children revealed a higher treatment failure rate for this compound.[1] Within 28 days, 18% of children treated with this compound required rescue medication compared to 6.1% of those treated with AL.[1] Furthermore, the incidence of severe anemia was significantly higher in the this compound group.[1]
| Outcome Measure | This compound (Chlorproguanil-Dapsone) | Artemether-Lumefantrine (AL) |
| Treatment Failure Rate (requiring rescue medication by Day 28) | 18% (109/595) | 6.1% (36/587) |
| Incidence of Severe Anemia (Hb < 5 g/dL) | 2.9% (17/595) | 1.0% (6/587) |
| Mean Hemoglobin Concentration at Day 3 | Lower than AL group (difference of 0.43 g/dL) | Higher than this compound group |
Table 2: Comparison of this compound and Artemether-Lumefantrine in Children with Uncomplicated Malaria.[1]
The Achilles' Heel: G6PD Deficiency and Hemolytic Anemia
The primary reason for this compound's withdrawal was the unacceptable risk of hemolytic anemia in individuals with G6PD deficiency.[3][4] Dapsone, a component of this compound, is known to induce hemolysis in G6PD-deficient individuals.[5][6] Clinical trials confirmed this risk, showing a significant drop in hemoglobin levels in G6PD-deficient patients treated with this compound or its combination with artesunate (CDA).[3][4] In one study, G6PD-deficient patients treated with CDA had a mean hemoglobin nadir of 75 g/L at Day 7, compared to 97 g/L for those treated with AL.[4] This severe adverse effect negated the benefits of its low cost and efficacy, making it an unsuitable option for public health programs in regions where G6PD deficiency is prevalent and routine screening is not feasible.
Mechanism of Action: Targeting Folate Synthesis
This compound's antimalarial activity stems from the synergistic inhibition of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's rapid replication.[7] Chlorproguanil primarily inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS).[7][8]
References
- 1. Randomized Trial of Safety and Effectiveness of Chlorproguanil-Dapsone and Lumefantrine-Artemether for Uncomplicated Malaria in Children in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of chlorproguanil-dapsone with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in young African children: double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risks of Hemolysis in Glucose-6-Phosphate Dehydrogenase Deficient Infants Exposed to Chlorproguanil-Dapsone, Mefloquine and Sulfadoxine-Pyrimethamine as Part of Intermittent Presumptive Treatment of Malaria in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 8. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Chlorproguanil-Dapsone-Artesunate (CDA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the triple combination antimalarial therapy, chlorproguanil-dapsone-artesunate (CDA). Developed as a potential affordable and simple fixed-dose artemisinin-based combination therapy (ACT) for uncomplicated Plasmodium falciparum malaria in Africa, its clinical development was ultimately halted due to safety concerns.[1][2] This document objectively compares the performance of CDA with other key antimalarial treatments, supported by data from pivotal clinical trials.
Executive Summary
Chlorproguanil-dapsone-artesunate (CDA) demonstrated high parasitological efficacy in clinical trials, often comparable or superior to other antimalarial combinations. The addition of artesunate to the chlorproguanil-dapsone (CPG-DDS) combination was intended to enhance the parasite killing rate and reduce the potential for resistance development.[3] However, the promising efficacy of CDA was overshadowed by a significant safety issue: an increased risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][4][5] This adverse effect led to the cessation of its development program.[1][6] This guide presents the key efficacy and safety data from major clinical trials to provide a complete picture of CDA's performance profile.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials comparing CDA to other antimalarial regimens.
Table 1: PCR-Corrected Parasitological Cure Rates (Day 28)
| Treatment Arm | Study Population | PCR-Corrected Cure Rate (%) | 95% Confidence Interval | Comparator | Comparator Cure Rate (%) |
| CDA | African children, adolescents, and adults | 89.1% | 0.3, 11.9 (treatment difference) | CPG-DDS | 83.0% |
| CDA | African children and adolescents | 94.1% | -5.6, -0.9 (treatment difference) | Artemether-Lumefantrine (AL) | 97.4% |
| CDA | Children in Rwanda (Site 1) | 73.3% | Not Reported | Amodiaquine+Sulfadoxine/Pyrimethamine (AQ+SP) | 87.8% |
| CDA | Children in Rwanda (Site 2) | 70.5% | Not Reported | Amodiaquine+Sulfadoxine/Pyrimethamine (AQ+SP) | 38.1% |
Data sourced from multiple clinical trials.[4][5][7]
Table 2: Clinical and Parasitological Response (Uncorrected)
| Treatment Arm | Study Population | Adequate Clinical and Parasitological Response (ACPR) Day 28 (%) | Comparator | Comparator ACPR Day 28 (%) |
| CDA | African children and adolescents | 79% | Artemether-Lumefantrine (AL) | 83% |
| CDA | G6PD Normal Children | 86.2% (PCF28) | Artemether-Lumefantrine (AL) | 86.2% (PCF28) |
| CDA | G6PD Normal Children | 86.2% (PCF28) | Artesunate+Amodiaquine (AS+AQ) | 93.4% (PCF28) |
PCF28: Parasitological and Clinical Failure rate at day 28. Data sourced from multiple clinical trials.[5][8]
Key Experimental Protocols
The evaluation of CDA's efficacy and safety followed standardized protocols for antimalarial drug trials. Below are detailed methodologies for key experiments cited.
Therapeutic Efficacy Studies (TES)
Therapeutic efficacy studies are crucial for evaluating the clinical and parasitological response to antimalarial treatments. The World Health Organization (WHO) provides a standard protocol that can be adapted to local conditions.[9]
Objective: To assess the efficacy and safety of CDA in treating uncomplicated P. falciparum malaria.
Methodology:
-
Patient Recruitment: Patients with microscopically confirmed uncomplicated P. falciparum malaria, meeting specific inclusion and exclusion criteria, are enrolled in the study.[10]
-
Randomization: Patients are randomly assigned to receive either CDA or a comparator drug (e.g., Artemether-Lumefantrine). Studies are often double-blind to minimize bias.[4][5]
-
Drug Administration: The assigned treatment is administered over a fixed period (typically 3 days for ACTs), and drug intake is directly observed.[11]
-
Follow-up: Patients are followed for a period of 28 or 42 days.[9][10] Clinical and parasitological assessments are conducted at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28) and on any day the patient feels unwell.[10]
-
Outcome Assessment:
-
Primary Endpoint: The primary outcome is typically the PCR-corrected parasitological cure rate at Day 28.[9] This involves using polymerase chain reaction (PCR) to distinguish between a true treatment failure (recrudescence) and a new infection.[9]
-
Secondary Endpoints: These may include parasite clearance time, fever clearance time, and the incidence of adverse events.[12]
-
-
Safety Monitoring: Hematological parameters, particularly hemoglobin levels, are closely monitored, especially in populations with a known prevalence of G6PD deficiency.[4][5]
In Vitro Drug Susceptibility Testing
In vitro assays are used to determine the intrinsic sensitivity of Plasmodium falciparum parasites to antimalarial drugs.
Objective: To measure the concentration of CDA components required to inhibit parasite growth in a laboratory setting.
Methodology:
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes using techniques like the candle jar method.[13] The culture medium (e.g., RPMI 1640) is supplemented with serum or Albumax.[13]
-
Drug Preparation: Serial dilutions of the individual drugs (chlorproguanil, dapsone, artesunate) and their combinations are prepared.
-
Incubation: Synchronized parasite cultures (typically at the ring stage) are incubated with the different drug concentrations for a defined period (e.g., 48-72 hours).[10]
-
Growth Inhibition Assessment: Parasite growth is measured using various methods:
-
Microscopy: Giemsa-stained blood smears are examined to determine the percentage of infected red blood cells.[14]
-
Hypoxanthine Incorporation Assay: This "gold standard" method measures the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite growth.[10][15]
-
SYBR Green I-based Fluorescence Assay: This method uses a fluorescent dye that binds to parasite DNA to quantify parasite growth.[16]
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is calculated.
Visualizations
Signaling Pathways and Mechanisms of Action
The components of CDA target different metabolic pathways in the malaria parasite.
Caption: Mechanism of action of CDA components targeting folate synthesis and inducing oxidative stress.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating an antimalarial drug like CDA.
Caption: Standard workflow of a randomized controlled trial for an antimalarial drug.
Conclusion
The development of chlorproguanil-dapsone-artesunate represented a significant effort to create an affordable and effective ACT for malaria. While clinical trials confirmed its high parasitological efficacy, the unacceptable risk of hemolytic anemia in G6PD-deficient individuals ultimately rendered it unsuitable for widespread public health use.[2][5] The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals, highlighting the critical importance of balancing efficacy with a thorough understanding of safety profiles in diverse patient populations. This case underscores the complex challenges in the development of new antimalarial therapies.
References
- 1. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]
- 2. Chlorproguanil−Dapsone−Artesunate versus Artemether−Lumefantrine: A Randomized, Double-Blind Phase III Trial in African Children and Adolescents with Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]
- 6. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Open Label, Randomised Trial of Artesunate+Amodiaquine, Artesunate+Chlorproguanil-Dapsone and Artemether-Lumefantrine for the Treatment of Uncomplicated Malaria | PLOS One [journals.plos.org]
- 9. Global Malaria Programme [who.int]
- 10. Monitoring Antimalarial Drug Efficacy: Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Trial of Artesunate+Amodiaquine, Sulfadoxine-Pyrimethamine+Amodiaquine, Chlorproguanal-Dapsone and SP for Malaria in Pregnancy in Tanzania | PLOS One [journals.plos.org]
- 12. Outcomes reported in trials of treatments for severe malaria: The need for a core outcome set - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial and antioxidant activities of novel artesunate-ellagic acid hybrid compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Lapdap's Resistance Profile: A Comparative Analysis Against Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profile of Lapdap (a fixed-dose combination of chlorproguanil and dapsone) with other key antimalarial drugs. The content is supported by experimental data to offer insights into its efficacy and limitations in the context of growing antimalarial resistance.
This compound was developed as a low-cost, rapidly eliminated antifolate antimalarial, offering a potential alternative to the widely used sulfadoxine-pyrimethamine (SP) in the face of emerging resistance.[1] Its mechanism of action, like other antifolates, involves the inhibition of the folate biosynthesis pathway in Plasmodium falciparum, which is crucial for DNA synthesis and parasite replication.[2] Chlorproguanil is a pro-drug, metabolized to its active form, chlorcycloguanil, which inhibits dihydrofolate reductase (DHFR). Dapsone acts on an earlier enzyme in the same pathway, dihydropteroate synthase (DHPS).[2]
Comparative In Vitro Susceptibility
The in vitro efficacy of an antimalarial drug is a key indicator of its potential clinical effectiveness. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound's components and other antimalarials against various P. falciparum strains with different resistance profiles.
Table 1: In Vitro Activity of Antifolate Drugs Against P. falciparum Strains
| Drug | Strain | DHFR Mutations | DHPS Mutations | IC50 (nM) | Reference(s) |
| Chlorcycloguanil | K39 | S108N | - | ~0.6 nM (unbound) | [3] |
| ItG2F6 | A16V, S108T | - | - | [4] | |
| W282 | N51I, C59R, S108N | Double mutant | - | [4] | |
| V1/S | I164L | - | - | [4] | |
| Dapsone | K39 | - | - | ~64.5 nM (unbound) | [3] |
| Pyrimethamine | 3D7 | Wild Type | Wild Type | 0.5 - 12 | [5] |
| K1 | S108N | - | 300 - 4,000 | [5] | |
| W2 | N51I, C59R, S108N | - | >7,000 | [5] | |
| Sulfadoxine | 3D7 | Wild Type | Wild Type | 10 - 100 | [5] |
| K1 | - | A437G | 1,000 - 10,000 | [5] | |
| W2 | - | A437G, K540E | >100,000 | [5] |
Table 2: In Vitro Activity of Common Artemisinin-based Combination Therapy (ACT) Partner Drugs
| Drug | Strain | Key Resistance Markers | IC50 (nM) | Reference(s) |
| Amodiaquine | 3D7 | Wild Type pfcrt & pfmdr1 | 10 - 30 | [5] |
| Dd2 | Mutant pfmdr1 | 30 - 100 | [5] | |
| Lumefantrine | 3D7 | Wild Type pfmdr1 | 1 - 10 | [5] |
| Dd2 | Mutant pfmdr1 | 10 - 50 | [5] | |
| Piperaquine | 3D7 | Wild Type pfcrt | 10 - 50 | [5] |
| Dd2 | Mutant pfcrt | 50 - 200 | [5] | |
| Mefloquine | 3D7 | Wild Type pfmdr1 | 5 - 20 | [5] |
| Dd2 | Amplified pfmdr1 | 50 - 150 | [5] |
Molecular Basis of Resistance
Resistance to antifolate drugs is primarily associated with specific point mutations in the dhfr and dhps genes of P. falciparum.
This compound vs. Sulfadoxine-Pyrimethamine (SP)
A key advantage of this compound was its demonstrated efficacy against SP-resistant parasites. Clinical studies revealed that infections caused by parasites carrying a combination of three mutations in the dhfr gene (N51I, C59R, and S108N) and two mutations in the dhps gene (A437G and K540E), known as the "quintuple mutant," were strongly associated with SP treatment failure. However, these quintuple mutant infections did not result in treatment failure with chlorproguanil-dapsone.[6] This suggests that this compound maintained activity against parasite strains that had developed high-level resistance to SP.
The presence of the I164L mutation in the dhfr gene, however, has been predicted to confer resistance to chlorcycloguanil, potentially rendering this compound ineffective.[4]
Caption: Resistance pathways for SP and this compound.
Resistance to ACT Partner Drugs
Resistance to the partner drugs in Artemisinin-based Combination Therapies (ACTs) is a major concern for global malaria control. The mechanisms of resistance are distinct from those of antifolates and are generally associated with mutations in genes such as pfcrt (P. falciparum chloroquine resistance transporter) and pfmdr1 (P. falciparum multidrug resistance protein 1), or gene amplification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 5. Molecular markers for failure of sulfadoxine-pyrimethamine and chlorproguanil-dapsone treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to pyrimethamine/sulfadoxine in Plasmodium falciparum in 12 villages in north east Tanzania and a test of chlorproguanil/dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapdap for Malaria: A Comparative Meta-Analysis of Clinical Trial Data
For Immediate Release
This comprehensive guide provides a detailed meta-analysis of clinical trial data on the antimalarial drug Lapdap (chlorproguanil-dapsone), offering a comparative assessment of its efficacy and safety against other common malaria treatments. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols, and visualizes key biological and procedural pathways.
Executive Summary
This compound, an antifolate combination, was developed as a low-cost alternative for treating uncomplicated Plasmodium falciparum malaria, particularly in regions with resistance to conventional therapies like chloroquine and sulfadoxine-pyrimethamine (SP). Clinical trials have evaluated this compound as a standalone treatment, in comparison to SP, and in combination with artesunate (CDA) against modern artemisinin-based combination therapies (ACTs) such as artemether-lumefantrine (AL).
This analysis reveals that while the three-dose regimen of this compound showed improved efficacy over SP in some trials, it was also associated with a higher incidence of hematological adverse events.[1] The addition of artesunate to this compound (CDA) enhanced its parasiticidal activity; however, a large-scale clinical trial comparing CDA to AL identified significant safety concerns, particularly a risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] This finding ultimately led to the halt of its development for public health use in Africa.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been primarily evaluated against sulfadoxine-pyrimethamine and artemether-lumefantrine. The following tables summarize the key efficacy outcomes from comparative clinical trials.
Table 1: Efficacy of this compound vs. Sulfadoxine-Pyrimethamine (SP)
| Outcome | This compound (3-dose regimen) | Sulfadoxine-Pyrimethamine | Notes |
| Treatment Failure by Day 7 | Fewer failures (RR 0.30, 95% CI 0.19 to 0.49)[3] | Higher failures | Based on one trial with 827 participants. |
| Treatment Failure by Day 14 | Fewer failures (RR 0.36, 95% CI 0.24 to 0.53)[3] | Higher failures | Based on one trial with 1709 participants. |
| Parasitemia at Day 28 | Significantly more participants with parasitemia (RR 2.07, 95% CI 1.41 to 3.03)[3] | Fewer participants with parasitemia | Based on one trial with 294 participants. |
| Parasite Clearance by Day 7 | Statistically significantly better at clearing parasites (RR 0.11, 95% CI 0.04 to 0.34)[3] | Slower parasite clearance | In patients who had previously failed SP treatment. |
Table 2: Efficacy of Chlorproguanil-Dapsone-Artesunate (CDA) vs. Artemether-Lumefantrine (AL)
| Outcome | CDA | Artemether-Lumefantrine | Notes |
| PCR-Corrected Cure Rate (Day 28, PP population) | 94.1% (703/747)[2] | 97.4% (369/379)[2] | CDA was non-inferior to AL, but AL showed simultaneous superiority.[2] |
| Adequate Clinical and Parasitological Response (Day 28, uncorrected) | 79% (604/765)[2] | 83% (315/381)[2] |
Comparative Safety Profile
The safety profile of this compound and its combination with artesunate has been a critical factor in its evaluation. Hematological adverse events have been a recurrent concern.
Table 3: Adverse Events Profile
| Adverse Event | This compound vs. SP | CDA vs. AL | Notes |
| Discontinuation due to Adverse Events | More common with this compound (RR 4.54, 95% CI 1.74 to 11.82)[3] | - | Compared to SP. |
| Red Blood Cell Disorders | More common with this compound (RR 2.86, 95% CI 1.33 to 6.13)[3] | - | Compared to SP. |
| Hemoglobin Decrease | Significantly lower hemoglobin at day 7 compared to SP.[1] | Marked hemoglobin decrease in G6PD-deficient patients.[2] | The mean hemoglobin nadir for CDA in G6PD-deficient patients was 75 g/L versus 97 g/L for AL.[2] |
Experimental Protocols
The clinical trials cited in this guide followed standardized methodologies for the evaluation of antimalarial drugs in patients with uncomplicated P. falciparum malaria.
Key Methodological Components:
-
Study Design: Randomized, controlled trials, often double-blind, were the primary design.
-
Participant Selection:
-
Inclusion Criteria: Typically included patients with microscopically confirmed uncomplicated P. falciparum malaria, fever (or history of fever), and within a specific age and weight range. Informed consent was a mandatory requirement.
-
Exclusion Criteria: Common exclusions were signs of severe malaria, known allergies to the study drugs, pregnancy (in many studies), and severe underlying diseases.
-
-
Randomization and Blinding: Patients were randomly assigned to treatment arms. In double-blind trials, both the investigators and the patients were unaware of the treatment allocation. Double-dummy techniques were used when comparing drugs with different formulations.
-
Intervention:
-
This compound (CD): Administered orally, typically as a three-day course.
-
Sulfadoxine-Pyrimethamine (SP): Administered as a single oral dose.
-
Chlorproguanil-Dapsone-Artesunate (CDA): Administered as a once-daily oral dose for three days.
-
Artemether-Lumefantrine (AL): Administered as a six-dose regimen over three days.
-
-
Outcome Assessment:
-
Efficacy: The primary efficacy endpoint was typically the parasitological cure rate at day 28, often corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and new infections. Secondary endpoints included fever clearance time, parasite clearance time, and gametocyte carriage.
-
Safety: Assessed through the monitoring and recording of all adverse events. Hematological parameters, particularly hemoglobin levels, were closely monitored.
-
Visualizing Key Pathways and Processes
To further elucidate the context of this meta-analysis, the following diagrams, generated using the DOT language, illustrate the antifolate mechanism of action and the workflow of a clinical trial meta-analysis.
Caption: Mechanism of action of antifolate antimalarial drugs.
Caption: Workflow of a clinical trial meta-analysis.
Conclusion
The meta-analysis of clinical trial data indicates that while this compound showed some efficacy advantages over sulfadoxine-pyrimethamine, particularly with the three-dose regimen, its utility is significantly hampered by safety concerns. The combination of chlorproguanil-dapsone with artesunate (CDA) demonstrated non-inferior efficacy to the standard ACT, artemether-lumefantrine, but posed an unacceptable risk of hemolytic anemia in G6PD-deficient individuals. These findings underscore the critical importance of thorough safety evaluations, especially in genetically diverse populations, during the development of new antimalarial therapies. For researchers and drug development professionals, the case of this compound serves as a crucial example of the complex interplay between efficacy, safety, and patient genetics in the fight against malaria.
References
- 1. Comparison of chlorproguanil-dapsone with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in young African children: double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Lapdap and Alternative Antimalarial Treatments: A Guide for Researchers
For Immediate Release
A comprehensive review of clinical trial data highlights the significant risk of hemolytic anemia associated with the antimalarial drug Lapdap (chlorproguanil-dapsone), particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This guide provides a detailed comparison of the safety profiles of this compound and its artemisinin-based combination therapy (ACT) formulation, Chlorproguanil-Dapsone-Artesunate (CDA), against other widely used antimalarial treatments. The findings underscore the critical importance of G6PD screening prior to the administration of dapsone-containing antimalarials.
Key Findings and Data Summary
Clinical studies have consistently demonstrated a heightened risk of hematological adverse events in patients treated with this compound and CDA compared to alternative antimalarials such as artemether-lumefantrine (AL) and amodiaquine+sulphadoxine-pyrimethamine (AQ+SP). The primary safety concern is dapsone-induced hemolysis, which is significantly exacerbated in G6PD deficient individuals.
Table 1: Comparative Hematological Safety in G6PD Deficient Patients
| Treatment Group | Key Safety Outcome | Result | 95% Confidence Interval (CI) | Study |
| CD+A | Risk Ratio for Severe Anemia vs. G6PD Normal | 10.2 | 1.8 to 59.3 | Fanello et al., 2008[1][2][3] |
| AQ+SP | Risk Ratio for Severe Anemia vs. G6PD Normal | 5.6 | 1.0 to 32.7 | Fanello et al., 2008[1][2][3] |
| CDA | Mean Hemoglobin Nadir (g/L) at Day 7 | 75 | 71 to 79 | Premji et al., 2009[4][5] |
| AL | Mean Hemoglobin Nadir (g/L) at Day 7 | 97 | 91 to 102 | Premji et al., 2009[4][5] |
| CDA | Composite Hemoglobin Safety Endpoint | 30% (13/44) | - | Ganiyu et al., 2009[6] |
| CPG-DDS | Composite Hemoglobin Safety Endpoint | 29% (7/24) | - | Ganiyu et al., 2009[6] |
*Composite hemoglobin safety endpoint includes hemoglobin drop ≥ 40 g/L or ≥ 40% from baseline, hemoglobin < 50 g/L, or blood transfusion.[6]
Table 2: Comparative Hematological Safety in G6PD Normal Patients
| Treatment Group | Key Safety Outcome | Result | 95% Confidence Interval (CI) | Study |
| CD+A | Mean Daily Haematocrit Decline (first 4 days) | 1.05% | 0.95 to 1.15 | Fanello et al., 2008[1][2][3] |
| AQ+SP | Mean Daily Haematocrit Decline (first 4 days) | 1.3% | 1.25 to 1.45 | Fanello et al., 2008[1][2] |
| CDA | Composite Hemoglobin Safety Endpoint | < 1% (4/448) | - | Ganiyu et al., 2009[6] |
| CPG-DDS | Composite Hemoglobin Safety Endpoint | 3% (6/221) | - | Ganiyu et al., 2009[6] |
*Composite hemoglobin safety endpoint includes hemoglobin drop ≥ 40 g/L or ≥ 40% from baseline, hemoglobin < 50 g/L, or blood transfusion.[6]
Table 3: General Comparative Safety and Efficacy
| Comparison | Outcome | Relative Risk (RR) / Risk Difference | 95% Confidence Interval (CI) | Study |
| Chlorproguanil-dapsone vs. Sulfadoxine-pyrimethamine | Adverse events leading to discontinuation | RR 4.54 | 1.74 to 11.82 | Winstanley et al., 2004[7] |
| Chlorproguanil-dapsone vs. Sulfadoxine-pyrimethamine | Red blood cell disorders | RR 2.86 | 1.33 to 6.13 | Winstanley et al., 2004[7] |
| CD vs. AL | Incidence of Severe Anemia (Hb < 5 g/dL) | Risk Difference 1.8% | 0.3% to 3.4% | Jaffar et al., 2011[8] |
| CDA vs. AL | PCR-corrected Cure Rate at Day 28 | Treatment Difference -3.3% | -5.6 to -0.9 | Premji et al., 2009[4][5] |
Experimental Protocols
The safety data presented in this guide are derived from randomized controlled clinical trials. The methodologies for safety assessment in these key studies are summarized below.
Fanello CI et al., 2008: Chlorproguanil-dapsone+artesunate (CD+A) vs. Amodiaquine+sulphadoxine-pyrimethamine (AQ+SP) in Rwanda
-
Study Design: An open-label, randomized clinical trial.
-
Participants: 702 children with uncomplicated P. falciparum malaria.
-
Safety Monitoring:
-
Patients were followed for 28 days after treatment.
-
G6PD A- deficiency genotyping was performed.
-
Hematocrit levels were monitored, and the daily decline was calculated.
-
The occurrence of severe post-treatment hemolysis requiring blood transfusion was recorded as a primary safety endpoint.
-
The relative risk of receiving a blood transfusion was calculated based on G6PD status and treatment arm.
-
Premji Z et al., 2009: Chlorproguanil-dapsone-artesunate (CDA) vs. Artemether-lumefantrine (AL) in Africa
-
Study Design: A randomized, parallel-group, double-blind, double-dummy study.
-
Participants: 1372 patients (≥1 to <15 years old) with acute uncomplicated P. falciparum malaria across 11 sites in five African countries.
-
Safety Monitoring:
-
Hematological safety was a key focus, particularly in G6PD-deficient patients.
-
G6PD genotype was determined for a subset of patients.
-
Hemoglobin levels were monitored, and the mean hemoglobin nadir at day 7 was a key safety endpoint.
-
Adverse events were systematically recorded and evaluated.
-
Winstanley et al., 2004 (Cochrane Review): Chlorproguanil-dapsone vs. other antimalarials
-
Study Design: A systematic review of randomized and quasi-randomized trials.
-
Data Collection: Adverse event reporting was noted to be inconsistent across trials.
-
Safety Analysis: Data on adverse events leading to treatment discontinuation and red blood cell disorders were pooled and analyzed to calculate relative risks.
Visualizing the Mechanism of Dapsone-Induced Hemolysis
The primary mechanism driving the hematological toxicity of this compound is the oxidative stress induced by dapsone's metabolites, particularly in G6PD deficient red blood cells. The following diagram illustrates this pathway.
Caption: Dapsone metabolites increase oxidative stress, leading to hemolysis in G6PD deficient individuals.
Experimental Workflow for Safety Assessment
A robust safety assessment is critical in clinical trials of antimalarial drugs. The following workflow outlines the key steps involved in monitoring and evaluating the safety of trial participants.
Caption: A typical workflow for monitoring patient safety in antimalarial clinical trials.
Conclusion
The available evidence strongly indicates that this compound and its combination formulations pose a significant risk of hemolytic anemia, particularly in G6PD deficient populations.[1][2][3][4][5] This risk profile makes it unsuitable for widespread public health use in regions where G6PD deficiency is prevalent. In contrast, artemisinin-based combination therapies like artemether-lumefantrine have demonstrated a more favorable safety profile. These findings emphasize the importance of robust pharmacovigilance and the need for pre-treatment screening for G6PD deficiency when considering the use of any dapsone-containing medication. The development of this compound was halted due to these safety concerns, highlighting the critical role of rigorous safety evaluation in drug development.[9]
References
- 1. media.tghn.org [media.tghn.org]
- 2. media.path.org [media.path.org]
- 3. vagelos.columbia.edu [vagelos.columbia.edu]
- 4. Interactive medical and safety monitoring in clinical trials with clinDataReview: a validated and open-source reporting tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLOS One [journals.plos.org]
- 6. med.unc.edu [med.unc.edu]
- 7. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting Lapdap Treatment Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting treatment outcomes with Lapdap (chlorproguanil-dapsone), a former antimalarial drug, and its alternatives. The focus is on the utility of genetic markers in Plasmodium falciparum and host genetic factors in forecasting therapeutic efficacy and safety. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to support research and drug development efforts in the field of malaria therapeutics.
Comparative Efficacy of Antifolate Treatments Based on Parasite Genotype
This compound, a combination of chlorproguanil and dapsone, and the alternative treatment sulfadoxine-pyrimethamine (SP) are both antifolate drugs that target the folate biosynthesis pathway in Plasmodium falciparum. Resistance to these drugs is strongly associated with specific mutations in the parasite's dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) genes.
A pivotal study conducted in Malawi provides a direct comparison of the efficacy of this compound and SP in relation to the presence of key mutations in these genes. The "quintuple mutant," characterized by three mutations in the DHFR gene and two in the DHPS gene, is a significant predictor of SP treatment failure. However, this same genotype does not predict failure for this compound treatment.[1]
| Treatment Group | Parasite Genotype | Number of Patients | Treatment Failure Rate (%) | Odds Ratio for Treatment Failure (95% CI) |
| Sulfadoxine-Pyrimethamine (SP) | Wild-type/Single/Double/Triple/Quadruple Mutant | 67 | 10.4 | Referent |
| Quintuple Mutant (DHFR triple + DHPS double) | 17 | 64.7 | 18.9 (2.2 - 160.1) | |
| Chlorproguanil-Dapsone (this compound) | Wild-type/Single/Double/Triple/Quadruple Mutant | 56 | 3.6 | Referent |
| Quintuple Mutant (DHFR triple + DHPS double) | 9 | 11.1 | 3.4 (0.3 - 42.1) |
Data from a double-blind, placebo-controlled trial in Malawi. Treatment failure was assessed clinically.[1]
Another alternative to this compound is the combination of chlorproguanil-dapsone with artesunate (CDA). Clinical trials have compared the efficacy of CDA with other artemisinin-based combination therapies (ACTs) like artemether-lumefantrine (AL).
| Treatment Arm | Number of Patients (Per-Protocol) | PCR-Corrected Cure Rate at Day 28 (%) |
| Chlorproguanil-Dapsone-Artesunate (CDA) | 747 | 94.1 |
| Artemether-Lumefantrine (AL) | 379 | 97.4 |
Data from a randomized, double-blind phase III trial in African children and adolescents.[2]
Safety Profile: G6PD Deficiency and Hemolytic Anemia
A significant factor influencing the clinical use of dapsone-containing regimens like this compound is the risk of drug-induced hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This genetic condition is common in malaria-endemic regions.
While direct comparative data on the incidence of hemolytic anemia between this compound and SP in G6PD-deficient individuals is limited, studies on dapsone-containing antimalarials have highlighted this risk. In clinical trials involving chlorproguanil-dapsone-artesunate (CDA), a higher incidence of a composite hemoglobin safety endpoint (hemoglobin drop >40 g/L or >40% from baseline, hemoglobin <50 g/L, or blood transfusion) was observed in G6PD-deficient patients compared to G6PD-normal patients.
| Treatment Arm | G6PD Status | Number of Patients | Incidence of Composite Hemoglobin Safety Endpoint (%) |
| Chlorproguanil-Dapsone-Artesunate (CDA) | Deficient | 44 | 30 |
| Normal | 448 | < 1 | |
| Chlorproguanil-Dapsone (CPG-DDS) | Deficient | 24 | 29 |
| Normal | 221 | 3 |
Data from a multi-center, randomized, double-blind, double-dummy study.[3]
In contrast, a study on the use of sulfadoxine-pyrimethamine for intermittent preventive treatment in pregnancy (IPTp) in Ghana found no significant difference in the proportions of women with a significant acute hemoglobin drop between G6PD normal, partially deficient, and fully deficient groups.[4]
Signaling Pathways and Experimental Workflows
Plasmodium falciparum Folate Biosynthesis Pathway
The diagram below illustrates the de novo folate biosynthesis pathway in P. falciparum, highlighting the enzymatic targets of antifolate drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of chlorproguanil-dapsone with sulfadoxine-pyrimethamine for the treatment of uncomplicated falciparum malaria in young African children: double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-6-Phosphate Dehydrogenase Deficiency and Haemoglobin Drop after Sulphadoxine-Pyrimethamine Use for Intermittent Preventive Treatment of Malaria during Pregnancy in Ghana - A Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lapdap (Chlorproguanil/Dapsone)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lapdap was an antimalarial medication that combined chlorproguanil and dapsone.[1][2][3] It is important to note that this drug was withdrawn from the market in 2008 due to evidence of toxicity, specifically hemolysis, in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][4] Proper disposal of any remaining this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The disposal procedures should be handled with consideration for the hazardous nature of its components, particularly dapsone.
Hazardous Components
The primary hazardous component in this compound is dapsone. According to its Safety Data Sheet (SDS), dapsone presents several health and environmental hazards.[5] Chlorproguanil's specific SDS was not as readily available in the search, but as a pharmaceutical compound, it should be handled with care. Another substance, sometimes referred to as "LAP" (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate), is not a component of the drug this compound and is considered non-hazardous.[6][7]
Data Presentation: Hazardous Properties of Dapsone
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[5] |
| Specific Target Organ Toxicity | May cause damage to organs through single or repeated exposure.[5] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects.[5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following procedures are designed to ensure the safe and compliant disposal of this compound. These steps are based on general best practices for the disposal of pharmaceutical waste, with specific attention to the hazards associated with dapsone.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Collect all waste containing this compound, including expired tablets, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should also list the active ingredients: "Chlorproguanil" and "Dapsone."
-
Ensure the waste container is compatible with the waste being collected and is kept securely closed when not in use.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
4. Disposal Vendor:
-
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a complete list of the waste materials, including the Safety Data Sheet for Dapsone if requested.
5. Documentation:
-
Maintain a detailed record of the disposed this compound, including the quantity and the date of disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]
- 2. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cellink.com [cellink.com]
- 7. adbioink.com [adbioink.com]
Essential Safety and Handling Guidance for Lapdap in a Research Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for handling Lapdap, a fixed-dose antimalarial combination of chlorproguanil and dapsone. This compound was withdrawn from the market in 2008 due to safety concerns, specifically the risk of hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1] Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety measures due to the known hazards of its components and its status as a potent pharmaceutical agent.
Hazard Summary
Dapsone , a primary component, is associated with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Reproductive Toxicity : May damage fertility or the unborn child.
-
Organ Toxicity : May cause damage to organs through single or repeated exposure.
-
Environmental Hazard : Toxic to aquatic life with long-lasting effects.
Chlorproguanil information is less detailed in publicly available safety literature. However, its withdrawal was linked to hematological toxicity.[1][2] Therefore, a cautious approach is mandated.
Occupational Exposure Limits
No specific airborne Occupational Exposure Limit (OEL) has been established for this compound or its components. However, for dapsone, a biological exposure limit has been noted. Given the potency and potential for adverse health effects, all handling of this compound should be conducted in a manner that minimizes any potential exposure.
| Compound | Parameter | Value | Basis |
| Dapsone | Methemoglobin in blood | 5% of Hemoglobin | ACGIH |
Personal Protective Equipment (PPE) and Handling Procedures
Due to the hazardous nature of this compound's components, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation : All work with this compound powder should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure. The facility should have a single-pass air system to prevent cross-contamination.
-
Containment : For procedures that may generate dust, such as weighing or preparing solutions, use of containment systems like a glove box is highly recommended.
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved respirator with a P100 filter is required. | Prevents inhalation of hazardous dust particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants outside of the designated work area. |
Handling Protocol
-
Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing : Weigh this compound powder in a ventilated balance enclosure or a glove box to contain any dust.
-
Solution Preparation : When preparing solutions, do so in a chemical fume hood. Add the solvent to the powder slowly to avoid generating aerosols.
-
Decontamination : After handling, decontaminate all surfaces with an appropriate cleaning solution (e.g., 70% ethanol), followed by a thorough rinse.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
The environmental toxicity of dapsone necessitates a strict disposal protocol for all this compound-contaminated waste.
-
Waste Segregation : All disposable PPE, contaminated bench paper, and any unused this compound powder or solutions must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do Not Sewer : Under no circumstances should this compound or its waste be disposed of down the drain. This is to prevent the release of this aquatically toxic substance into waterways.
-
Licensed Disposal : All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures
-
Spills : In case of a spill, evacuate the area and prevent others from entering. Don the appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and then carefully clean the area, working from the outside in. All cleanup materials must be disposed of as hazardous waste.
-
Skin Contact : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : If this compound comes into contact with the eyes, immediately flush with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : If this compound powder is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : If this compound is ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Chlorproguanil - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
